Selvigaltin
説明
Structure
3D Structure
特性
CAS番号 |
1978336-95-6 |
|---|---|
分子式 |
C19H16BrF3N4O4S |
分子量 |
533.3 g/mol |
IUPAC名 |
(2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol |
InChI |
InChI=1S/C19H16BrF3N4O4S/c20-9-3-10(5-24-4-9)32-19-18(30)16(17(29)14(7-28)31-19)27-6-13(25-26-27)8-1-11(21)15(23)12(22)2-8/h1-6,14,16-19,28-30H,7H2/t14-,16+,17+,18-,19-/m1/s1 |
InChIキー |
FNCLKJPMEFPXOR-QFACEVIFSA-N |
異性体SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@@H]([C@@H]3O)SC4=CC(=CN=C4)Br)CO)O |
正規SMILES |
C1=C(C=C(C(=C1F)F)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4=CC(=CN=C4)Br)CO)O |
製品の起源 |
United States |
Foundational & Exploratory
Selvigaltin (GB1211): A Deep Dive into its Mechanism of Action as a Galectin-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (GB1211) is an orally active, small-molecule inhibitor of galectin-3, a protein implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[1][2] Developed by Galecto Biotech AB, this investigational drug is currently under evaluation in clinical trials for its therapeutic potential in various diseases, such as non-alcoholic steatohepatitis (NASH), liver fibrosis, and several types of cancer.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting Galectin-3
This compound's primary mechanism of action is the inhibition of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in various cellular processes that contribute to disease progression.[3] By binding to galectin-3, this compound blocks its interactions with other molecules, thereby mitigating its pathological effects.
The therapeutic potential of this compound stems from its ability to modulate the downstream effects of galectin-3, which include:
-
Inflammation: Galectin-3 is a pro-inflammatory protein.[4] By inhibiting galectin-3, this compound may help to reduce inflammation.[1]
-
Fibrosis: Galectin-3 is a key driver of fibrosis, the scarring of tissue.[1] this compound has demonstrated anti-fibrotic effects in preclinical models, suggesting its potential to prevent or reverse tissue scarring in various organs.[1][2]
-
Cancer: Increased expression of galectin-3 in tumors is associated with tumor growth, invasion, and metastasis.[5] Galectin-3 in the tumor microenvironment can also contribute to resistance to checkpoint inhibitor therapies.[5] this compound has shown anti-tumor activity in preclinical studies and is being investigated in combination with checkpoint inhibitors to overcome this resistance.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound (GB1211) in preclinical studies.
| Parameter | Species | Value | Reference |
| IC50 | Rabbit | 12 nM | [2] |
| KD (dissociation constant) | Human | 25 nM | [7][8] |
| KD (dissociation constant) | Rabbit | 12 nM | [7][8] |
Table 1: In Vitro Potency of this compound
| Biomarker | Animal Model | Effect of this compound | Reference |
| Alanine Aminotransferase (ALT) | High-Fat Diet Rabbit | Reduction | [2] |
| Aspartate Aminotransferase (AST) | High-Fat Diet Rabbit | Reduction | [2] |
| Bilirubin | High-Fat Diet Rabbit | Reduction | [2] |
| Interleukin-6 (IL-6) mRNA | High-Fat Diet Rabbit | Reduction | [2] |
| Transforming growth factor beta 3 (TGFβ3) mRNA | High-Fat Diet Rabbit | Reduction | [2] |
| Snail Family Transcriptional Repressor 2 (SNAI2) mRNA | High-Fat Diet Rabbit | Reduction | [2] |
| Collagen | High-Fat Diet Rabbit | Reduction | [2] |
| Plasma Cholesterol | High-Fat Diet Rabbit | Reduction | [2] |
| Plasma Triglycerides | High-Fat Diet Rabbit | Normalization | [2] |
Table 2: In Vivo Efficacy of this compound in a High-Fat Diet Rabbit Model
Key Experimental Protocols
High-Fat Diet (HFD) Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)
This preclinical study evaluated the efficacy of this compound in a rabbit model of MASH.[7][8]
-
Animal Model: Male New Zealand White rabbits were fed a high-fat diet to induce MASH.
-
Treatment Groups:
-
Regular Diet (RD)/vehicle
-
RD/Selvigaltin
-
High-Fat Diet (HFD)/vehicle
-
HFD/Selvigaltin (administered at 0.3, 1.0, 5.0, or 30 mg/kg)
-
-
Dosing Regimen: this compound or vehicle was administered orally, once daily, five days a week, starting from week 9 or 12 of the study.
-
Endpoints: The study assessed biomarkers of liver function (AST, ALT, bilirubin), inflammation, and fibrosis through blood tests, histopathological evaluation of liver tissue, and analysis of mRNA and protein expression of key biomarkers.[7][8]
In Vivo Tumor Models
Preclinical studies have also investigated the anti-cancer effects of this compound.[5]
-
Objective: To assess the ability of this compound to overcome galectin-3-induced resistance to checkpoint inhibitors.
-
Methodology: The binding of checkpoint inhibitors, such as pembrolizumab (B1139204) and atezolizumab, to their respective targets (PD-1 and PD-L1) was measured in the presence and absence of galectin-3 and this compound.[6]
Visualizing the Mechanism and Workflows
Signaling Pathway of Galectin-3 in Fibrosis and Inflammation
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. myeloma.org [myeloma.org]
- 4. mdpi.com [mdpi.com]
- 5. Galecto’s Galectin-3 Inhibitor GB1211 to be Studied in Combination with Pembrolizumab in Patients with Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma by Providence Cancer Institute | Galecto [ir.galecto.com]
- 6. Frontiers | Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Selvigaltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (also known as GB1211) is a novel, orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes.[1] Overexpression of galectin-3 is associated with the progression of fibrosis and various cancers, making it a compelling therapeutic target.[1] This technical guide provides an in-depth overview of the therapeutic potential of this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the carbohydrate recognition domain (CRD) of galectin-3, thereby inhibiting its function. Galectin-3 is a multifaceted protein that, when overexpressed, contributes to disease progression through several mechanisms:
-
Fibrosis: Galectin-3 promotes the activation of fibroblasts and the deposition of extracellular matrix, key events in the development of fibrosis in organs such as the liver. It potentiates Transforming Growth Factor-β (TGF-β) signaling, a master regulator of fibrosis.
-
Cancer: In the tumor microenvironment, galectin-3 contributes to tumor growth, angiogenesis, metastasis, and immune evasion. It can modulate the function of various immune cells, including T-cells, and promote resistance to checkpoint inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Species | Value | Reference |
| Binding Affinity (KD) | Human galectin-3 | 25 nM | [1] |
| Rabbit galectin-3 | 12 nM | [1] | |
| Mouse galectin-3 | 770 nM | [1] |
Table 2: Pharmacokinetics in Healthy Humans (Single Ascending Dose, Fasted)
| Dose | Cmax (ng/mL) | Tmax (h, median) | AUC0-inf (h*ng/mL) | t1/2 (h) | Reference |
| 5 mg | 29.9 | 4.0 | 487 | 13.0 | [2] |
| 20 mg | 124 | 3.0 | 2150 | 14.1 | [2] |
| 50 mg | 251 | 4.0 | 4800 | 15.6 | [2] |
| 100 mg | 496 | 3.0 | 9860 | 15.8 | [2] |
| 200 mg | 815 | 3.0 | 18500 | 16.2 | [2] |
| 400 mg | 1280 | 2.5 | 28300 | 15.0 | [2] |
Table 3: Pharmacokinetics in Healthy Humans (Multiple Ascending Dose, Fasted)
| Dose (twice daily) | Cmax,ss (ng/mL) | Tmax,ss (h, median) | AUC0-tau (h*ng/mL) | t1/2 (h) | Reference |
| 50 mg | 413 | 3.0 | 3030 | 11.2 | [2] |
| 100 mg | 743 | 3.0 | 5740 | 12.3 | [2] |
Table 4: Pharmacokinetics in Hepatic Impairment (100 mg Single Dose)
| Population | Cmax (ng/mL) | Tmax (h, median) | AUC0-inf (h*ng/mL) | t1/2 (h) | Reference |
| Healthy | 588 | 3.0 | 11,800 | 16.4 | [3] |
| Child-Pugh B | 572 | 3.5 | 20,100 | 28.2 | [3] |
| Child-Pugh C | 745 | 4.0 | 17,400 | 21.1 | [3] |
Signaling Pathways
Modulation of TGF-β Signaling in Fibrosis
Galectin-3 plays a crucial role in amplifying TGF-β signaling, a key pathway in the pathogenesis of fibrosis. This compound, by inhibiting galectin-3, can attenuate this pro-fibrotic cascade.
Caption: this compound inhibits Galectin-3, disrupting the stabilization of the TGF-β receptor complex and reducing pro-fibrotic signaling.
Modulation of T-Cell Activation in the Tumor Microenvironment
Galectin-3 can suppress T-cell-mediated anti-tumor immunity by modulating the formation and function of the immunological synapse. By inhibiting galectin-3, this compound can potentially restore T-cell activity.
Caption: this compound blocks Galectin-3, potentially restoring immunological synapse stability and enhancing T-cell activation against tumors.[4][5]
Experimental Protocols
Preclinical Model of Liver Fibrosis
A study utilizing a rabbit model of non-alcoholic steatohepatitis (NASH) and liver fibrosis induced by a high-fat diet provides a detailed protocol for evaluating the anti-fibrotic potential of this compound.[1]
-
Animal Model: Male New Zealand White rabbits.
-
Induction of Fibrosis: Rabbits are fed a high-fat diet for 12 weeks to induce NASH and liver fibrosis.
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment groups (e.g., 0.3, 1.0, and 5.0 mg/kg).
-
-
Dosing Regimen: this compound is administered orally, once daily, for the last 4 weeks of the 12-week high-fat diet period.
-
Efficacy Endpoints:
-
Histological Analysis: Liver tissue is collected for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess steatosis, inflammation, and fibrosis.
-
Biomarker Analysis: Blood and liver tissue samples are analyzed for markers of liver injury (ALT, AST), inflammation (e.g., IL-6, TNF-α), and fibrosis (e.g., collagen, α-SMA).
-
Gene Expression Analysis: RT-PCR is performed on liver tissue to quantify the expression of pro-fibrotic and pro-inflammatory genes.
-
General Protocol for In Vivo Anti-Tumor Efficacy Studies
While specific preclinical efficacy data for this compound in cancer models is not extensively published, a general protocol for evaluating a novel anti-cancer agent in a xenograft model is provided below. This can be adapted for this compound based on the cancer type of interest (e.g., melanoma, head and neck cancer).
-
Cell Lines: Human cancer cell lines relevant to the indications being studied (e.g., melanoma cell lines like A375, or head and neck squamous cell carcinoma lines like FaDu).
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID mice) are used for xenograft studies.
-
Tumor Implantation:
-
A defined number of cancer cells (e.g., 1 x 106 to 5 x 106) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
-
Treatment Groups:
-
Vehicle control group.
-
This compound treatment groups (dose levels to be determined by maximum tolerated dose studies).
-
Positive control group (a standard-of-care chemotherapy or immunotherapy agent).
-
-
Dosing Regimen: this compound is administered orally, once or twice daily, starting when tumors reach a palpable size (e.g., 100-200 mm³).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The percentage of tumor growth inhibition is calculated relative to the vehicle control group.
-
Survival Analysis: In some studies, mice are monitored for overall survival.
-
Biomarker Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers related to the mechanism of action (e.g., immunohistochemistry for galectin-3, immune cell infiltration).
-
Clinical Development
This compound is currently being investigated in several clinical trials for both fibrotic diseases and cancer.
-
Liver Fibrosis: A Phase 1b/2a study (GULLIVER-2, NCT05009680) has evaluated the safety and pharmacokinetics of this compound in patients with liver cirrhosis.[3]
-
Cancer:
-
A Phase 2 trial is evaluating this compound in combination with pembrolizumab (B1139204) in patients with metastatic melanoma and head and neck squamous cell carcinoma.[6]
-
A Phase 1/2 trial (NCT05240131) is investigating this compound in combination with atezolizumab in patients with non-small cell lung cancer.[7]
-
A Phase 1 trial in patients with relapsed/refractory multiple myeloma is also underway.
-
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting galectin-3. Preclinical and early clinical data have demonstrated its potential in treating fibrotic diseases and various cancers. The ongoing clinical trials will further elucidate the safety and efficacy of this compound and its potential to address significant unmet medical needs. This technical guide provides a comprehensive overview of the current state of knowledge on this compound to support further research and development efforts in this field.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Galectin-3 negatively regulates TCR-mediated CD4+ T-cell activation at the immunological synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-3 negatively regulates TCR-mediated CD4+ T-cell activation at the immunological synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Selvigaltin and Galectin-3: A Technical Overview of Binding Affinity and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3][4][5][6] Galectin-3's multifaceted role is attributed to its ability to interact with numerous glycoconjugates and signaling proteins, thereby modulating diverse cellular pathways.[7][8][9] This technical guide provides an in-depth analysis of the binding affinity of this compound for galectin-3, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways influenced by this interaction.
Data Presentation: this compound-Galectin-3 Binding Affinity
This compound exhibits high affinity and selectivity for galectin-3.[2][7] The binding affinity, quantified by the dissociation constant (KD) and the half-maximal inhibitory concentration (IC50), demonstrates nanomolar potency. There is, however, a notable species-dependent variation in binding affinity.[1][2]
| Parameter | Species | Value | Method | Reference |
| KD | Human | 25 nM | Fluorescence Polarization (FP) Assay | [1][2][5][6] |
| KD | Rabbit | 12 ± 3 nM | Fluorescence Polarization (FP) Assay | [1][2][5][6] |
| KD | Mouse | 770 nM | Fluorescence Polarization (FP) Assay | [1][2] |
| IC50 | Rabbit | 12 nM | Not Specified | [10] |
Experimental Protocols: Binding Affinity Determination
The primary method utilized to quantify the binding affinity of this compound to galectin-3 is a competitive fluorescence polarization (FP) assay.[11] This technique is well-suited for studying protein-ligand interactions in solution.[1][12]
Principle of Fluorescence Polarization (FP) Assay
Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled probe (tracer) that binds to galectin-3 tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. When galectin-3 binds to this probe, the resulting larger complex tumbles more slowly, leading to an increase in the polarization of the emitted light.
In a competitive FP assay, a fixed concentration of galectin-3 and the fluorescent probe are incubated with varying concentrations of an unlabeled inhibitor (this compound). This compound competes with the fluorescent probe for binding to galectin-3. As the concentration of this compound increases, it displaces the fluorescent probe from galectin-3, causing the probe to tumble more rapidly and thus decreasing the measured fluorescence polarization. The concentration of this compound that causes a 50% reduction in the probe's binding (IC50) can then be determined and used to calculate the dissociation constant (KD).
Detailed Methodology (Based on established protocols for galectin-3)
-
Reagent Preparation:
-
Galectin-3: Recombinant human, rabbit, or mouse galectin-3 is expressed and purified. Its concentration is accurately determined.
-
Fluorescent Probe: A high-affinity, fluorescein-conjugated saccharide probe known to bind to the carbohydrate recognition domain (CRD) of galectin-3 is synthesized and purified.
-
Inhibitor (this compound): this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which a serial dilution series is prepared.
-
Assay Buffer: A buffered solution (e.g., PBS) is prepared to maintain a stable pH and ionic strength for the binding interaction.
-
-
Assay Procedure:
-
A fixed concentration of galectin-3 and the fluorescent probe are added to the wells of a microplate. The concentrations are optimized to ensure a stable and significant polarization signal.
-
The serially diluted this compound solutions (or vehicle control) are added to the wells.
-
The plate is incubated at a controlled temperature (e.g., 25°C) for a specific period to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
The fluorescence polarization of each well is measured using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
The measured polarization values are plotted against the logarithm of the inhibitor (this compound) concentration.
-
The resulting sigmoidal dose-response curve is fitted using a suitable pharmacological model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
The dissociation constant (KD) for the inhibitor is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and KD of the fluorescent probe.
-
Visualizations: Signaling Pathways and Experimental Workflow
Galectin-3 Signaling in Fibrosis
Galectin-3 is a key mediator in the pathogenesis of fibrosis.[13] It is secreted by activated macrophages and promotes the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for the excessive deposition of extracellular matrix (ECM) components, such as collagen, leading to tissue scarring.[13] this compound, by inhibiting galectin-3, can interrupt this pro-fibrotic signaling cascade.
Caption: Galectin-3 mediated pro-fibrotic signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Competitive Fluorescence Polarization Assay
The workflow for determining the binding affinity of this compound using a competitive FP assay involves a series of systematic steps from reagent preparation to data analysis.
Caption: Workflow for a competitive fluorescence polarization (FP) binding assay.
References
- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. raybiotech.com [raybiotech.com]
- 6. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Selvigaltin: A Galectin-3 Inhibitor for the Treatment of Liver Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural disruption, impaired liver function, and eventual progression to cirrhosis and hepatocellular carcinoma. A key mediator in the fibrotic cascade is Galectin-3, a β-galactoside-binding lectin implicated in inflammation, cell adhesion, and fibrogenesis. Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3, currently under investigation as a potential therapeutic agent for liver fibrosis. This technical guide provides a comprehensive overview of the preclinical research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action.
Core Mechanism of Action
This compound exerts its anti-fibrotic effects by binding with high affinity to the carbohydrate recognition domain of galectin-3, thereby inhibiting its downstream pro-fibrotic activities. Galectin-3, when overexpressed in the liver, contributes to the activation of hepatic stellate cells (HSCs), the primary ECM-producing cells, and promotes an inflammatory microenvironment. By blocking galectin-3, this compound aims to interrupt these pathological processes.
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Binding Affinity (Kd) | Human Galectin-3 | 25 nM | [1][2][3][4] |
| Binding Affinity (Kd) | Rabbit Galectin-3 | 12 nM | [1][2][3][4] |
| IC50 (Galectin-3 Expression) | Human Monocyte THP1 Cells | 220.3 nM | [5] |
Table 2: In Vivo Efficacy of this compound in a Rabbit Model of MASH-induced Liver Fibrosis
| Parameter | Dosing | Outcome | Reference |
| Liver Function Biomarkers | 1.0 or 5.0 mg/kg | Dose-dependent reduction in AST, ALT, and bilirubin (B190676) | [1][2][3] |
| Inflammation | 1.0 or 5.0 mg/kg | Reduction in inflammatory cell foci | [1][2][3] |
| Fibrosis Markers | 1.0 or 5.0 mg/kg | Dose-dependent reduction in Picrosirius Red (PSR) and Second Harmonic Generation (SHG) signals | [1][2][3] |
| Gene Expression (mRNA) | 1.0 or 5.0 mg/kg | Decreased expression of IL6, TGFβ3, SNAI2, and collagen | [1][2][3] |
| Target Engagement | 1.0 or 5.0 mg/kg | Significant decrease in galectin-3 levels in the liver (immunohistochemistry and mRNA analysis) | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols employed in the evaluation of this compound.
In Vitro Assays
Inhibition of TGF-β Stimulated Pro-fibrotic Gene Expression: Human liver stellate cells (LX2) were utilized to assess the anti-fibrotic activity of this compound in vitro.[5] The cells were stimulated with transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce the expression of genes associated with fibrosis. This compound was co-incubated to determine its ability to inhibit this induction. Gene expression analysis was likely performed using quantitative real-time polymerase chain reaction (qRT-PCR) for key fibrotic markers such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA).
In Vivo Animal Model
High-Fat Diet (HFD) Rabbit Model of Metabolic-Associated Steatohepatitis (MASH): A robust in vivo model was established using male New Zealand White rabbits.[1][2][3][6]
-
Induction of MASH: Rabbits were fed a high-fat diet for 8 or 12 weeks to induce steatosis, inflammation, hepatocyte ballooning, and fibrosis, mimicking the pathophysiology of human MASH.[1][2][3]
-
Therapeutic Dosing: Following the induction period, rabbits were treated with this compound at doses of 0.3, 1.0, 5.0, or 30 mg/kg, administered orally once daily, five days a week, for four weeks.[2] A vehicle group served as the control.
-
Endpoint Analysis: At the end of the treatment period, a comprehensive analysis was performed including:
-
Blood Metabolic Markers: Serum levels of liver enzymes (AST, ALT) and bilirubin were measured to assess liver function.[1][2][3]
-
Histomorphological Evaluation: Liver tissue was subjected to various staining techniques to evaluate key pathological features:
-
Oil Red O: For the assessment of steatosis (lipid accumulation).[2][3]
-
Masson's Trichrome and Picrosirius Red (PSR): For the visualization and quantification of collagen deposition and fibrosis.[2][3]
-
Second Harmonic Generation (SHG): A label-free imaging technique to specifically visualize and quantify fibrillar collagen.[1][2][3]
-
-
mRNA and Protein Expression: Liver tissue was analyzed for the expression of key inflammatory and fibrotic biomarkers, including IL6, TGFβ3, SNAI2, and collagen, at both the mRNA (likely via qRT-PCR) and protein levels.[1][2][3] Immunohistochemistry was used to measure galectin-3 protein levels.[1][2][3]
-
Visualizing the Role of this compound
To better understand the biological context in which this compound operates, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed mechanism of action of this compound in liver fibrosis.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Conclusion
The preclinical data available for this compound strongly support its potential as a therapeutic agent for liver fibrosis. Its high affinity and selectivity for galectin-3, coupled with its oral bioavailability and demonstrated efficacy in a relevant animal model of MASH, are promising. The dose-dependent reduction in key markers of liver injury, inflammation, and fibrosis highlights its on-target activity. Future research will likely focus on further elucidating the downstream signaling pathways modulated by this compound and its long-term efficacy and safety profile in preparation for and during clinical development. The consistent efficacy observed at doses of 1.0 and 5.0 mg/kg in the rabbit model provides a strong rationale for the clinical doses being investigated.[1][2][3][6]
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 5. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Mechanism: Selvigaltin's Emerging Role in Reshaping the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Selvigaltin (GB1211), an orally active small molecule inhibitor of galectin-3, is currently under clinical investigation for its therapeutic potential in a range of solid and hematological malignancies, including recurrent head and neck squamous cell carcinoma, metastatic melanoma, and non-small cell lung cancer.[1][2] Galectin-3, a β-galactoside-binding lectin, is a key regulator of the tumor microenvironment (TME), influencing cell-to-cell and cell-to-matrix interactions that drive tumor progression, immune evasion, and fibrosis.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its impact on the TME based on available preclinical and clinical data, and detailed experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to galectin-3, thereby inhibiting its downstream signaling pathways.[2][5][6][7][8][9][10] Galectin-3, when overexpressed in the TME, contributes to a pro-tumorigenic and immunosuppressive landscape. By blocking galectin-3, this compound aims to restore T-cell activity, reduce inflammation, and inhibit fibrosis, rendering the TME less hospitable to cancer cells.[5][11] A planned Phase I/II clinical trial for relapsed/refractory multiple myeloma includes an exploratory objective to assess the effects of this compound on the TME and immune cell subsets.[11]
Preclinical Evidence of TME Modulation
While specific quantitative data on this compound's direct impact on the tumor microenvironment in cancer models is emerging, extensive preclinical research in other disease models, particularly liver fibrosis, provides significant insights into its potential mechanisms in oncology.
A key study in a rabbit model of metabolic-associated steatohepatitis (MASH) demonstrated this compound's ability to modulate inflammation and fibrosis, crucial components of the TME.[6][7][8][9][10]
Table 1: Summary of Preclinical Efficacy of this compound in a Rabbit Model of MASH
| Biomarker Category | Biomarker | Effect of this compound Treatment | Dosage | Reference |
| Liver Function | AST | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |
| ALT | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |
| Bilirubin | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |
| Inflammation | Inflammatory Cell Foci | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |
| IL-6 mRNA | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |
| Fibrosis | Collagen Deposition | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |
| TGFβ3 mRNA | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] | |
| SNAI2 mRNA | Dose-dependent reduction | 0.3, 1.0, 5.0 mg/kg | [5][6][7][8][9] |
Signaling Pathways and Experimental Workflows
The inhibition of galectin-3 by this compound is hypothesized to disrupt multiple signaling pathways that contribute to a pro-tumorigenic TME. The following diagrams illustrate these proposed mechanisms and the experimental workflows used to evaluate this compound's efficacy.
Figure 1: Proposed mechanism of this compound in the tumor microenvironment.
Figure 2: Experimental workflow for preclinical evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound in the MASH rabbit model.
1. Animal Model and Treatment
-
Model: Male New Zealand White rabbits were fed a high-fat diet to induce MASH.[9]
-
Treatment Groups: Animals were divided into vehicle control and this compound treatment groups.[9]
-
Dosing: this compound was administered orally at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[9][10]
2. Immunohistochemistry (IHC)
-
Objective: To assess changes in galectin-3 levels and inflammatory cell infiltration in liver tissue.[6][7][8][9]
-
Protocol:
-
Formalin-fixed, paraffin-embedded liver sections were deparaffinized and rehydrated.
-
Antigen retrieval was performed using a citrate (B86180) buffer (pH 6.0).
-
Sections were incubated with a primary antibody against galectin-3 or relevant inflammatory cell markers.
-
A secondary antibody conjugated to horseradish peroxidase was applied.
-
Visualization was achieved using a DAB substrate kit.
-
Slides were counterstained with hematoxylin.
-
Image analysis was performed to quantify the stained area.
-
3. Quantitative Polymerase Chain Reaction (qPCR)
-
Objective: To measure the mRNA expression of key inflammatory and fibrotic biomarkers.[5][6][7][8][9]
-
Protocol:
-
Total RNA was extracted from liver tissue samples using a commercial kit.
-
RNA quality and quantity were assessed using spectrophotometry.
-
cDNA was synthesized from the RNA templates using a reverse transcription kit.
-
qPCR was performed using SYBR Green chemistry on a real-time PCR system.
-
Relative gene expression was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) for normalization.
-
Future Directions
The promising preclinical data, primarily from models of liver fibrosis, has laid the groundwork for the clinical investigation of this compound in oncology. The ongoing and planned clinical trials will be critical in elucidating the specific effects of this compound on the human tumor microenvironment.[1][2][11] Future research should focus on detailed immunophenotyping of the TME in response to this compound treatment, including changes in the composition and function of various immune cell subsets. Furthermore, identifying predictive biomarkers will be essential for patient selection and optimizing combination therapy strategies.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of this publication. The information provided should not be considered as medical advice.
References
- 1. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Galectins in the Tumor Microenvironment: Focus on Galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Selvigaltin: An In-depth Technical Review of Early-Stage Clinical Trial Results
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (GB1211) is an orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a range of pathological processes including inflammation, fibrosis, and cancer. Overexpression of galectin-3 is associated with the progression of numerous diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the early-stage clinical trial results for this compound, detailing its mechanism of action, pharmacokinetic profile, safety, and preliminary efficacy signals. The information is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the current clinical status of this promising therapeutic agent.
Mechanism of Action: Inhibition of Galectin-3 and Modulation of TGF-β Signaling
This compound exerts its therapeutic effects by selectively binding to galectin-3, thereby inhibiting its activity. Galectin-3 plays a crucial role in the pathogenesis of fibrotic diseases by promoting the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Extracellular galectin-3 can directly interact with TGF-β receptors and integrins on the cell surface, leading to the activation of downstream signaling cascades that culminate in myofibroblast activation, collagen deposition, and tissue fibrosis. By inhibiting galectin-3, this compound is designed to disrupt this pro-fibrotic signaling, thereby reducing inflammation and fibrosis.
Early-Stage Clinical Trial Results
Phase I First-in-Human Study in Healthy Volunteers (NCT03809052)
A Phase I, double-blind, placebo-controlled, first-in-human study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy participants. The study included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single and Multiple Doses)
| Parameter | Single Ascending Dose (5-400 mg) | Multiple Ascending Dose (50 mg and 100 mg BID for 10 days) |
| Tmax (median, hours) | 1.75 - 4 | Not explicitly stated, steady state reached in 3 days |
| Half-life (mean, hours) | 11 - 16 | Not explicitly stated |
| Accumulation | N/A | ~2-fold in plasma |
| Excretion | 30% of administered dose excreted unchanged in urine | Not explicitly stated |
| Food Effect | Absorption delayed by 2 hours, systemic exposure unaffected | Not applicable |
Experimental Protocols
-
Study Design: The study consisted of a single ascending-dose phase with seven sequential cohorts and a multiple ascending-dose phase.
-
Participants: 78 healthy volunteers were enrolled, with 58 receiving at least one dose of this compound and 20 receiving a placebo.
-
Dosing:
-
SAD phase: Participants received single oral doses of 5, 20, 50, 100, 200, or 400 mg of this compound or a placebo.
-
MAD phase: Participants received 50 mg or 100 mg of this compound or a placebo twice daily for 10 days.
-
-
Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetic parameters were also assessed.
Safety and Tolerability: No safety concerns were identified in this study.
Phase Ib/IIa GULLIVER-2 Trial in Participants with Hepatic Impairment (NCT05009680)
The GULLIVER-2 trial was a three-part study designed to assess the pharmacokinetics, safety, and preliminary efficacy of this compound in participants with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic impairment compared to healthy controls.
Data Presentation
Table 2: Pharmacokinetic Parameters of a Single 100 mg Oral Dose of this compound in Participants with Hepatic Impairment vs. Healthy Controls
| Parameter | Moderate Hepatic Impairment (Child-Pugh B) | Healthy Controls (Matched to B) | Severe Hepatic Impairment (Child-Pugh C) | Healthy Controls (Matched to C) |
| n | 6 | 6 | 6 | 6 |
| Tmax (median, hours) | 3.49 | Comparable to controls | 4.00 | Comparable to controls |
| Cmax | Unaffected | N/A | Increased by ~1.3-fold | N/A |
| AUC∞ | Increased by ~1.7-fold | N/A | Increased by ~1.5-fold | N/A |
| Half-life (geometric mean, hours) | 28.15 | 16.38 | 21.05 | 16.14 |
Table 3: Preliminary Efficacy Signals from the GULLIVER-2 Trial (Part 2) in Patients with Decompensated Cirrhosis (Child-Pugh B) after 12 Weeks of Treatment
| Parameter | This compound (100 mg BID) | Placebo |
| Change in Liver Stiffness (kPa) | -9.66 | -7.62 |
| Proportion of Patients with ≥4 kPa Reduction in Liver Stiffness | 77% | 53% |
| Reduction in Alkaline Phosphatase (ALP) | 14.8% (not statistically significant) | Not reported |
| Reductions in other liver enzymes | Statistically significant reductions of 14.8% to 58.4% | Not reported |
Experimental Protocols
-
Study Design:
-
Part 1 & 3: Single-dose, open-label design to assess pharmacokinetics and safety in participants with moderate (Part 1) and severe (Part 3) hepatic impairment compared to matched healthy controls.
-
Part 2: A randomized, double-blind, placebo-controlled design to evaluate the effect of 12 weeks of repeated dosing in participants with decompensated cirrhosis (Child-Pugh B).
-
-
Participants: Up to 54 participants, including those with decompensated cirrhosis (Child-Pugh Classes B and C) and healthy volunteers. Part 2 enrolled 30 patients with moderately severe liver disease.
-
Dosing:
-
Part 1 & 3: A single 100 mg oral dose of this compound.
-
Part 2: 100 mg of this compound or placebo administered orally twice daily for 12 weeks.
-
-
Assessments:
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics, liver stiffness (measured by FibroScan®), and biomarkers of collagen production and breakdown.
-
Exploratory Endpoints: Changes in liver enzymes.
-
Safety and Tolerability: In the single-dose parts of the study, no adverse events were reported.[1] In Part 2, this compound was well-tolerated.[2]
Bioavailability Study of a New Tablet Formulation (GALBA-1; NCT05747573)
This study evaluated the relative bioavailability and food effect of a 100 mg tablet formulation of this compound compared to two 50 mg capsules in healthy volunteers.
Data Presentation
Table 4: Bioavailability of this compound Tablet vs. Capsules in Healthy Volunteers
| Parameter | 100 mg Tablet (fasted) vs. 2x50 mg Capsules (fasted) | 100 mg Tablet (fed) vs. 100 mg Tablet (fasted) |
| Relative Cmax | 161.0% higher for tablet | 20.0% lower in fed state |
| Relative AUC0-inf | 84.0% higher for tablet | Unaffected by food |
| Urinary Excretion (0-96h) | 30.3% (tablet) vs. 14.5% (capsules) | 35.9% (fed) vs. 30.3% (fasted) |
Experimental Protocols
-
Study Design: A single-dose, randomized, three-period, crossover study.
-
Participants: 13 healthy volunteers were enrolled, with 12 completing the study.
-
Dosing: Participants received a single 100 mg tablet of this compound under fasted and fed conditions, and two 50 mg capsules under fasted conditions.
-
Assessments: Primary endpoints were plasma and urine pharmacokinetic parameters. Secondary endpoints were safety and tolerability.
Safety and Tolerability: this compound was well-tolerated in all treatment arms.
Ongoing and Planned Oncology Trials
This compound is also being investigated in combination with standard-of-care therapies for various cancers.
Phase Ib/II Study in Non-Small Cell Lung Cancer (NSCLC) (NCT05240131)
This study is evaluating the safety and efficacy of this compound in combination with the anti-PD-L1 antibody atezolizumab in patients with NSCLC.
Experimental Protocols
-
Study Design:
-
Part A: Open-label sentinel dosing to assess the safety and tolerability of two dose levels of this compound (100 mg and 200 mg BID) in combination with atezolizumab.
-
Part B: Randomized, double-blind, placebo-controlled phase.
-
Part C: Long-term extension phase.
-
-
Participants: Patients with NSCLC who have not previously received immune checkpoint inhibitors.
-
Dosing:
-
This compound: 100 mg or 200 mg orally twice daily.
-
Atezolizumab: 1200 mg intravenously every three weeks.
-
Phase I Study in Relapsed/Refractory Multiple Myeloma (NCT07082270)
This dose-escalation and expansion study is assessing the safety, tolerability, and optimal dose of this compound in combination with daratumumab, carfilzomib, and dexamethasone.
Experimental Protocols
-
Study Design: A Phase I dose-escalation and dose-expansion study.
-
Participants: Patients with relapsed or refractory multiple myeloma.
-
Dosing:
-
This compound: Orally twice daily on days 1-28 of each cycle.
-
Daratumumab-hyaluronidase: Subcutaneously on a standard schedule.
-
Carfilzomib: Intravenously on days 1, 8, and 15 of each cycle.
-
Dexamethasone: Orally on days 1, 8, 15, and 22 of each cycle.
-
-
Primary Objectives: To assess the safety and tolerability and to determine the maximum tolerated dose (MTD) of this compound in this combination regimen.
-
Secondary Objectives: To collect preliminary efficacy data, including the rate of bone marrow measurable residual disease (MRD) negativity.
Conclusion
Early-stage clinical trials of the oral galectin-3 inhibitor this compound have demonstrated a favorable safety and pharmacokinetic profile in both healthy volunteers and patients with hepatic impairment. Preliminary data from the GULLIVER-2 trial suggest that this compound may improve markers of liver health in patients with decompensated cirrhosis. The development of a higher bioavailability tablet formulation is a positive step for future clinical development. Ongoing studies in oncology will provide further insights into the therapeutic potential of this compound in combination with immunotherapy and other standard-of-care agents. As more data from these and future trials become available, a clearer picture of this compound's efficacy and its role in treating fibrotic diseases and cancer will emerge. The scientific community awaits the results of these ongoing investigations with considerable interest.
References
- 1. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galecto to Present Topline Data from GULLIVER-2 Clinical Trial Showing GB1211 Reduced Signs of Liver Impairment at AASLD’s The Liver Meeting® 2022 - BioSpace [biospace.com]
Selvigaltin (GB1211): A Technical Guide to a Novel Galectin-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selvigaltin, also known as GB1211, is a potent and orally active small molecule inhibitor of galectin-3.[1][2] Galectin-3 is a β-galactoside-binding lectin implicated in a wide range of pathological processes, including inflammation, fibrosis, and cancer.[3] this compound is currently under clinical investigation for the treatment of liver fibrosis, cirrhosis, and various cancers.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action and therapeutic potential. Detailed experimental protocols and data are presented to support further research and development of this promising therapeutic agent.
Chemical Structure and Physicochemical Properties
This compound is a novel α-D-galactopyranoside with aromatic substitutions at the 1- and 3-positions.[3] Its chemical structure and key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | [6] |
| Synonyms | GB1211, GB-1211 | [2][7] |
| Molecular Formula | C₁₉H₁₆BrF₃N₄O₄S | [6] |
| Molecular Weight | 533.32 g/mol | [7] |
| CAS Number | 1978336-95-6 | [6] |
| Appearance | Solid | [7] |
| Solubility | 10 mM in DMSO | [7] |
Biological Activity and Pharmacokinetics
This compound is a highly potent and selective inhibitor of galectin-3. It has demonstrated significant anti-fibrotic and anti-inflammatory effects in preclinical models and is currently being evaluated in clinical trials.
Table 2: Biological Activity of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ (Galectin-3) | 12 nM | Rabbit | [1] |
| Binding Kd (Galectin-3) | 25 nM | Human | [7] |
| Selectivity | >100-fold over Galectin-1 | [7] | |
| IC₅₀ (Galectin-3 expression) | 220.3 nM | Human monocyte THP1 cells | [7] |
Pharmacokinetics:
This compound is orally bioavailable.[1] In a phase 1 clinical trial in healthy participants, single and multiple oral doses of this compound were well-tolerated. Following oral administration, maximum plasma concentrations were reached at a median of 1.75–4 hours post-dose, with a mean half-life of 11–16 hours. Steady-state was achieved within 3 days of multiple dosing. Approximately 30% of the administered dose was excreted unchanged in the urine. While food delayed absorption by about 2 hours, it did not significantly affect systemic exposure.
Mechanism of Action: Inhibition of Galectin-3 Signaling
Galectin-3 plays a crucial role in the pathogenesis of fibrosis by promoting the activation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition. Galectin-3 exerts its pro-fibrotic effects in part by potentiating the signaling of Transforming Growth Factor-beta (TGF-β), a key cytokine in fibrosis.
This compound, as a galectin-3 inhibitor, disrupts this pro-fibrotic signaling cascade. The proposed mechanism of action involves the inhibition of galectin-3's interaction with cell surface glycoproteins, thereby preventing the formation of galectin-glycoprotein lattices that are critical for the clustering and activation of signaling receptors, including the TGF-β receptor.
Caption: this compound inhibits Galectin-3, disrupting TGF-β signaling and pro-fibrotic gene expression.
Preclinical and Clinical Development
This compound has demonstrated efficacy in various preclinical models of fibrosis and is currently in clinical development for several indications.
Preclinical Studies
A key preclinical study investigated the efficacy of this compound in a high-fat diet (HFD)-induced rabbit model of metabolic-associated steatohepatitis (MASH). In this model, this compound treatment led to a significant reduction in liver inflammation and fibrosis.
Table 3: Effects of this compound in a Rabbit Model of MASH
| Biomarker | Effect of this compound Treatment | Reference |
| Liver Function | ||
| Aspartate Aminotransferase (AST) | Reduced | [8] |
| Alanine Aminotransferase (ALT) | Reduced | [8] |
| Bilirubin | Reduced | [8] |
| Inflammation | ||
| Inflammatory Cell Foci | Reduced | [8] |
| Interleukin-6 (IL-6) mRNA | Decreased | [8] |
| Fibrosis | ||
| Collagen Deposition (PSR, SHG) | Reduced | [8] |
| Transforming Growth Factor-β3 (TGFβ3) mRNA | Decreased | [8] |
| Snail Family Transcriptional Repressor 2 (SNAI2) mRNA | Decreased | [8] |
Clinical Trials
This compound is being evaluated in multiple clinical trials for various indications, including:
-
Liver Cirrhosis: A Phase 2 clinical trial is assessing the efficacy and safety of this compound in patients with liver cirrhosis.
-
Metastatic Melanoma and Head and Neck Squamous Cell Carcinoma: this compound is being investigated as a potential treatment for these cancers.[4]
-
Non-Small Cell Lung Cancer: The therapeutic potential of this compound in this indication is also under investigation.
Experimental Protocols
High-Fat Diet-Induced Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)
This protocol provides a detailed methodology for inducing MASH in rabbits, a model used to evaluate the anti-fibrotic efficacy of this compound.
Objective: To induce liver inflammation and fibrosis in rabbits through a high-fat diet to mimic human MASH.
Materials:
-
Male New Zealand White rabbits
-
Standard rabbit chow (Regular Diet - RD)
-
High-Fat Diet (HFD)
-
Vehicle control
-
This compound (or other test compounds)
-
Equipment for oral gavage, blood collection, and tissue harvesting
-
Histological stains (e.g., Hematoxylin and Eosin, Masson's trichrome, Picrosirius Red)
-
RT-PCR equipment and reagents
Procedure:
-
Acclimatization: House rabbits in individual cages under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week with ad libitum access to water and a regular diet.
-
Induction of MASH:
-
Randomly assign rabbits to different experimental groups (e.g., RD/vehicle, HFD/vehicle, HFD/Selvigaltin at various doses).
-
Feed the HFD group a high-fat diet for a specified period (e.g., 8-12 weeks) to induce steatohepatitis and fibrosis. The RD group continues to receive a standard diet.
-
-
Treatment:
-
Following the induction period, administer this compound or vehicle orally (p.o.) via gavage at the predetermined doses and frequency (e.g., daily, 5 days a week) for the specified treatment duration (e.g., 4 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor animal health and body weight regularly throughout the study.
-
Collect blood samples at baseline and at specified time points for analysis of liver function markers (AST, ALT, bilirubin) and other metabolic parameters.
-
-
Termination and Tissue Analysis:
-
At the end of the study, euthanize the animals and harvest the liver and other relevant tissues.
-
Perform histopathological analysis of liver sections stained with H&E, Masson's trichrome, and Picrosirius Red to assess steatosis, inflammation, and fibrosis.
-
Conduct quantitative analysis of gene expression (e.g., IL-6, TGFβ3, SNAI2, collagen) in liver tissue using RT-PCR.
-
References
- 1. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 modulates phagocytosis-induced stellate cell activation and liver fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of galectin-3 in myocardial fibrosis [lcxxgen.whuhzzs.com]
- 5. TGFβ regulates Galectin-3 expression through canonical Smad3 signaling pathway in nucleus pulposus cells: implications in intervertebral disc degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TGFβ Regulates Galectin-3 Expression through Canonical Smad3 Signaling Pathway in Nucleus Pulposus Cells: Implications in Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
Selvigaltin's Effect on Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (formerly known as GB1211) is a novel, orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its effects on key cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising therapeutic agent.
Core Mechanism of Action: Galectin-3 Inhibition
This compound exhibits high-affinity binding to galectin-3, thereby preventing its interaction with various glycoproteins and glycolipids on the cell surface and in the extracellular matrix. This inhibitory action disrupts the downstream signaling cascades that are aberrantly activated by galectin-3 in disease states.
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to this compound's binding affinity and its dose-dependent effects on various biomarkers.
Table 1: Binding Affinity of this compound for Galectin-3 [1][2][3]
| Parameter | Species | Value |
| KD | Human | 25 nM |
| KD | Rabbit | 12 nM |
| IC50 | Rabbit | 12 nM |
Table 2: Dose-Dependent Effects of this compound on Biomarkers in a Rabbit Model of Metabolic-Associated Steatohepatitis (MASH) [3]
| Biomarker | This compound Dose (mg/kg) | Outcome |
| Galectin-3 (liver) | 1.0, 5.0 | Significant decrease in mRNA and protein levels |
| AST, ALT, Bilirubin | 1.0, 5.0 | Dose-dependent reduction |
| IL-6 (mRNA) | 1.0, 5.0 | Significant decrease |
| TGFβ3 (mRNA) | 1.0, 5.0 | Significant decrease |
| SNAI2 (mRNA) | 1.0, 5.0 | Significant decrease |
| Collagen (PSR, SHG) | 1.0, 5.0 | Dose-dependent reduction |
Impact on Cellular Signaling Pathways
This compound's primary therapeutic effects are mediated through the modulation of key signaling pathways involved in fibrosis and inflammation.
EDN1/TGFβ Signaling Pathway
The Endothelin-1 (EDN1)/Transforming Growth Factor-beta (TGFβ) signaling pathway is a critical driver of fibrosis. Galectin-3 has been shown to potentiate TGFβ signaling. By inhibiting galectin-3, this compound attenuates this pro-fibrotic cascade.
Caption: this compound inhibits the EDN1/TGFβ signaling pathway.
PI3K/Akt and MAPK/ERK Signaling Pathways
Galectin-3 is also known to modulate other critical signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways, which are involved in cell survival, proliferation, and differentiation. While direct studies on this compound's effects on these pathways are emerging, its inhibition of galectin-3 is expected to impact these cascades.
Caption: Postulated effect of this compound on PI3K/Akt and MAPK/ERK pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis[3]
This protocol is for the quantification of mRNA levels of target genes such as LGALS3 (Galectin-3), IL6, TGFB3, and SNAI2.
Caption: Experimental workflow for RT-qPCR analysis.
Protocol Steps:
-
RNA Extraction: Isolate total RNA from tissue samples using a suitable method, such as TRIzol reagent, followed by purification with a column-based kit.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.
-
RT-qPCR: Perform real-time PCR using a SYBR Green-based master mix, specific primers for the target genes, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
Immunohistochemistry (IHC) for Protein Localization[3]
This protocol is for the detection and localization of proteins like galectin-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Experimental workflow for Immunohistochemistry.
Protocol Steps:
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) to unmask the antigenic sites.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Visualize the antigen-antibody complex using a chromogenic substrate such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei and mount with a permanent mounting medium.
-
Analysis: Examine the stained sections under a microscope to assess the intensity and localization of the target protein.
Western Blotting for Protein Quantification
This protocol is for the quantification of total and phosphorylated protein levels of key signaling molecules.
Protocol Steps:
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (total or phosphorylated) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound is a potent and specific inhibitor of galectin-3 that demonstrates significant effects on key cellular signaling pathways involved in fibrosis and inflammation, primarily through the attenuation of the EDN1/TGFβ pathway. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers working to further elucidate the therapeutic potential of this compound and advance its clinical development. Further investigation into its effects on other signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, will provide a more comprehensive understanding of its pleiotropic actions.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Selvigaltin: A Galectin-3 Inhibitor with Broad Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Selvigaltin (formerly GB1211) is an orally bioavailable, small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a wide array of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, and summarizing key preclinical and clinical findings. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-3.
Introduction to this compound and Galectin-3
Galectin-3 is a protein that plays a crucial role in various cellular processes such as cell adhesion, activation, and signaling. Its overexpression is associated with the progression of numerous diseases, making it a compelling therapeutic target. This compound is a potent and selective inhibitor of galectin-3, currently under clinical investigation for a range of indications including liver cirrhosis, non-small cell lung cancer, metastatic melanoma, and head and neck squamous cell carcinoma.[4]
Mechanism of Action
This compound exerts its therapeutic effects by binding to the carbohydrate-recognition domain of galectin-3, thereby inhibiting its activity.[1] This inhibition disrupts the pathological processes mediated by galectin-3, including inflammation and tissue scarring.[5] In the context of cancer, blocking galectin-3 with this compound may enhance the immune system's ability to eliminate tumor cells.[5]
Preclinical Pharmacodynamics
In Vitro and In Vivo Models
Preclinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of this compound in various models. A key study in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH) showed that this compound significantly reduces liver inflammation and fibrosis.[3][6]
Quantitative Analysis of Preclinical Data
The following tables summarize the key quantitative findings from the aforementioned rabbit model of MASH.
Table 1: Effect of this compound on Liver Function and Inflammation Biomarkers
| Biomarker | Treatment Group | Result |
| AST, ALT, Bilirubin | This compound (dose-dependent) | Dose-dependent reduction in levels[3][6] |
| Inflammatory Cell Foci | This compound (dose-dependent) | Dose-dependent reduction[3][6] |
| IL-6 mRNA Expression | This compound (1.0 mg/kg) | Significant reduction[6] |
Table 2: Effect of this compound on Fibrosis Biomarkers
| Biomarker | Treatment Group | Result |
| Picrosirius Red (PSR) Staining | This compound (dose-dependent) | Dose-dependent reduction in collagen deposition[3][6] |
| Second Harmonic Generation (SHG) | This compound (dose-dependent) | Dose-dependent reduction in fibrosis[3][6] |
| TGFβ3, SNAI2, Collagen mRNA Expression | This compound (dose-dependent) | Dose-dependent reduction[3][6] |
Clinical Pharmacodynamics
This compound is currently being evaluated in several clinical trials. A Phase I trial is investigating its safety and efficacy in combination with standard of care for relapsed/refractory multiple myeloma.[5] Another study has assessed its pharmacokinetics in participants with hepatic impairment.[7][8]
Clinical Trial Data
Table 3: Pharmacokinetic Parameters of this compound in Hepatic Impairment
| Parameter | Moderate Impairment (Child-Pugh B) vs. Controls | Severe Impairment (Child-Pugh C) vs. Controls |
| AUC∞ | ~1.7-fold increase[8] | ~1.5-fold increase[8] |
| Cmax | Unaffected[8] | ~1.3-fold increase[8] |
| Half-life | Prolonged (28.15 vs 16.38 h)[8] | Prolonged (21.05 vs 16.14 h)[8] |
Experimental Protocols
Rabbit Model of Metabolic-Associated Steatohepatitis
-
Model: Male New Zealand White rabbits were fed a high-fat diet (HFD) for 8 or 12 weeks to induce MASH.[3]
-
Treatment: this compound was administered orally, once daily, 5 days per week, at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[3]
-
Assessments: Liver function was assessed by measuring plasma levels of AST, ALT, and bilirubin. Inflammation and fibrosis were evaluated through histopathological analysis (Oil Red O, Giemsa, Masson's trichrome, picrosirius red) and second-harmonic generation imaging. Gene expression of key inflammatory and fibrotic markers was determined by mRNA analysis.[3]
Phase Ib/IIa Study in Hepatic Impairment (GULLIVER-2)
-
Design: A single-dose, open-label study in participants with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment compared to healthy matched controls.[7][8]
-
Treatment: A single oral dose of 100 mg this compound was administered.[7][8]
-
Assessments: Pharmacokinetic parameters including total and unbound plasma concentrations and urinary excretion of this compound were measured. Safety and tolerability were also assessed.[7][8]
Signaling Pathways and Visualizations
This compound Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting galectin-3 mediated pathological processes.
Caption: Proposed mechanism of action of this compound.
Experimental Workflow for Preclinical Rabbit Study
The following diagram outlines the experimental workflow for the MASH rabbit model study.
Caption: Experimental workflow of the MASH rabbit study.
Conclusion
This compound is a promising galectin-3 inhibitor with a well-defined mechanism of action and demonstrated efficacy in preclinical models of inflammation and fibrosis. Early clinical data are encouraging, supporting its further development for a variety of diseases with high unmet medical need. The ongoing clinical trials will provide more definitive evidence of its therapeutic potential in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Galectin-3 as a Therapeutic Target for Selvigaltin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical regulator in a multitude of pathological processes, including fibrosis, inflammation, and cancer. Its multifaceted role in disease progression has positioned it as a compelling therapeutic target. Selvigaltin (formerly GB1211) is a potent, orally bioavailable small molecule inhibitor of Galectin-3 currently under clinical investigation for various fibrotic and oncological indications. This technical guide provides a comprehensive overview of the scientific rationale for targeting Galectin-3 with this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning its development.
The Role of Galectin-3 in Disease Pathophysiology
Galectin-3 is a unique chimeric galectin with a C-terminal carbohydrate recognition domain (CRD) and an N-terminal domain that facilitates oligomerization.[1] It is expressed by various cell types, including macrophages, epithelial cells, and fibroblasts.[2] Upregulation of Galectin-3 is a hallmark of numerous diseases.
In Fibrosis: Galectin-3 is a potent pro-fibrotic mediator.[1] It drives the differentiation of fibroblasts into matrix-secreting myofibroblasts, a key event in the development of tissue scarring.[3][4] Galectin-3 exerts its pro-fibrotic effects primarily through the potentiation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[5] It has been shown to bind to and cluster TGF-β receptors and integrins on the cell surface, enhancing downstream signaling and promoting the expression of fibrotic genes.[5]
In Cancer: Galectin-3 plays a significant role in tumor progression, metastasis, and immune evasion.[6][7] It promotes cancer cell adhesion, migration, and invasion.[7] Furthermore, Galectin-3 contributes to angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5] In the tumor microenvironment, Galectin-3 can induce T-cell apoptosis and support an immunosuppressive milieu, allowing cancer cells to evade the host's immune system.[6] Elevated Galectin-3 expression is also associated with resistance to checkpoint inhibitor therapies.[6]
This compound: A Potent and Selective Galectin-3 Inhibitor
This compound is a novel, orally active small molecule designed to selectively inhibit the carbohydrate recognition domain of Galectin-3 with high affinity.[2][8] This targeted inhibition disrupts the pathological functions of Galectin-3 across different disease contexts.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: Binding Affinity and In Vitro Activity of this compound
| Parameter | Species | Value | Assay Method | Reference |
| Binding Affinity (KD) | Human | 25 nM | Fluorescence Anisotropy | [8][9] |
| Rabbit | 12 nM | Fluorescence Anisotropy | [8][9] | |
| Mouse | 770 nM | Fluorescence Anisotropy | [8] | |
| IC50 | Rabbit | 12 nM | Not Specified | [10][11] |
| Human (THP-1 cells) | 220.3 nM | Galectin-3 Expression Inhibition |
Table 2: Preclinical Efficacy of this compound in a Rabbit Model of Metabolic-Associated Steatohepatitis (MASH) [8][9]
| Biomarker | Treatment Group (Oral, 4 weeks) | Change vs. High-Fat Diet (HFD) Vehicle |
| Liver Function | ||
| Alanine Aminotransferase (ALT) | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Aspartate Aminotransferase (AST) | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Bilirubin | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Inflammation | ||
| Inflammatory Cell Foci | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Interleukin-6 (IL-6) mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Fibrosis | ||
| Picrosirius Red (PSR) Staining | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Second Harmonic Generation (SHG) | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| Collagen mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| TGF-β3 mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
| SNAI2 mRNA | 0.3, 1.0, 5.0 mg/kg | Dose-dependent reduction |
Table 3: Pharmacokinetic Parameters of a Single 100 mg Oral Dose of this compound in Humans (GULLIVER-2 Study, NCT05009680) [12]
| Parameter | Healthy Volunteers | Moderate Hepatic Impairment (Child-Pugh B) | Severe Hepatic Impairment (Child-Pugh C) |
| Cmax | - | Unaffected | ~1.3-fold increase |
| AUC∞ | - | ~1.7-fold increase | ~1.5-fold increase |
| tmax (median) | - | 3.49 hours | 4.00 hours |
| Half-life (t1/2, geometric mean) | 16.38 hours | 28.15 hours | 21.05 hours |
Signaling Pathways and Mechanism of Action
Galectin-3-Mediated TGF-β Signaling in Fibrosis
Galectin-3 potentiates TGF-β1 signaling, a central pathway in fibrosis. It does so by forming a lattice on the cell surface that clusters and stabilizes TGF-β receptors and αv integrins.[5] This enhanced receptor proximity facilitates the activation of downstream signaling cascades, including the canonical Smad pathway and non-canonical pathways like the Wnt/β-catenin pathway, leading to increased expression of pro-fibrotic genes.[5][11][13]
Caption: Galectin-3 potentiates TGF-β signaling in fibrosis.
Role of Galectin-3 in Cancer Angiogenesis and Metastasis
In cancer, Galectin-3 promotes angiogenesis by interacting with cell surface receptors on endothelial cells, such as αvβ3 integrins and VEGFR2.[7] This interaction enhances signaling downstream of growth factors like VEGF and bFGF, leading to endothelial cell migration and tube formation.[7] Galectin-3 also facilitates metastasis by mediating cancer cell adhesion to the endothelium and promoting invasion.[5]
Caption: Galectin-3 promotes angiogenesis in the tumor microenvironment.
Experimental Protocols
Fluorescence Anisotropy Assay for Binding Affinity (KD) Determination
This assay is a standard method for quantifying the binding affinity between a protein and a small molecule inhibitor.
Principle: The assay measures the change in the rotational speed of a fluorescently labeled probe molecule upon binding to the larger Galectin-3 protein. The displacement of this probe by an unlabeled inhibitor (this compound) is used to determine the inhibitor's binding affinity.
Methodology:
-
Reagents and Materials:
-
Recombinant human Galectin-3 protein.
-
Fluorescently labeled probe with known affinity for Galectin-3.
-
This compound (or other test inhibitors).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate (e.g., 384-well, black, non-binding surface).
-
Plate reader capable of measuring fluorescence anisotropy.
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Prepare a solution of Galectin-3 and the fluorescent probe in the assay buffer at optimized concentrations. c. In the microplate, add a fixed volume of the Galectin-3/probe solution to each well. d. Add the corresponding volume of the serially diluted this compound to the wells. Include control wells with no inhibitor (maximum anisotropy) and wells with no Galectin-3 (minimum anisotropy). e. Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. f. Measure the fluorescence anisotropy of each well using the plate reader with appropriate excitation and emission filters for the fluorescent probe.
-
Data Analysis: a. Plot the raw anisotropy values against the logarithm of the this compound concentration. b. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe. c. Calculate the dissociation constant (KD) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent probe.
High-Fat Diet (HFD) Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)[9][10]
This in vivo model is used to evaluate the efficacy of therapeutic agents against liver inflammation and fibrosis.
Principle: Long-term feeding of a high-fat and high-sugar diet to rabbits induces a metabolic syndrome phenotype that closely mimics human MASH, including steatosis, inflammation, and fibrosis.
Methodology:
-
Animals: Male New Zealand White rabbits.
-
Housing: Individually caged under standard conditions with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Regular diet (RD).
-
MASH Group: High-fat diet (HFD) for 8-12 weeks. The diet is typically supplemented with cholesterol and/or sucrose (B13894) in the drinking water.
-
-
Treatment Protocol: a. After the initial diet period to induce MASH, rabbits are randomized into treatment groups. b. This compound is administered orally (p.o.) once daily, five days a week, for a therapeutic period (e.g., 4 weeks). c. A vehicle control group receives the same administration schedule with the vehicle solution.
-
Endpoint Analysis: a. Blood Analysis: Collect blood samples to measure biomarkers of liver function (ALT, AST, bilirubin) and metabolic parameters. b. Histopathology: Harvest liver tissue and fix in formalin for paraffin (B1166041) embedding. Stain sections with Hematoxylin and Eosin (H&E) for general morphology, Oil Red O for steatosis, and Picrosirius Red (PSR) or Masson's trichrome for fibrosis. c. Second Harmonic Generation (SHG) Microscopy: Use SHG imaging on unstained liver sections to specifically visualize and quantify collagen deposition. d. Gene Expression Analysis: Isolate RNA from liver tissue and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key genes involved in inflammation and fibrosis (e.g., IL-6, TGF-β, collagen isoforms).
Caption: Experimental workflow for the high-fat diet rabbit model of MASH.
Clinical Development of this compound
This compound is being evaluated in multiple clinical trials for both fibrotic diseases and cancer.
Fibrosis: The GULLIVER-2 trial (NCT05009680) is a Phase Ib/IIa study that has assessed the pharmacokinetics, safety, and tolerability of this compound in participants with hepatic impairment.[12] The results indicated that while drug exposure is increased in this population, no safety concerns were identified, informing dose recommendations for future studies.[12]
Cancer: this compound is also being investigated for its potential to enhance the efficacy of cancer immunotherapies. Preclinical data suggest that by inhibiting Galectin-3, this compound can reverse the resistance to checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[6] A Phase 2 trial is planned to evaluate this compound in combination with pembrolizumab (B1139204) in patients with metastatic melanoma and head and neck squamous cell carcinoma. Another clinical trial is assessing this compound in combination with standard of care for relapsed/refractory multiple myeloma (NCT07082270).[14]
Conclusion and Future Directions
Galectin-3 is a well-validated therapeutic target with a central role in the pathogenesis of fibrosis and cancer. This compound is a promising, orally bioavailable inhibitor of Galectin-3 with a robust preclinical data package and encouraging early clinical results. The dose-dependent reduction of key biomarkers of liver injury, inflammation, and fibrosis in a relevant animal model provides a strong rationale for its continued development in MASH and other fibrotic conditions. Furthermore, its ability to modulate the tumor microenvironment and potentially overcome resistance to checkpoint inhibitors opens up exciting therapeutic avenues in oncology. Future research will focus on elucidating the full therapeutic potential of this compound in larger clinical trials and exploring its utility in a broader range of Galectin-3-mediated diseases.
References
- 1. scantox.com [scantox.com]
- 2. Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galecto Announces Positive Preliminary Results for Oral Galectin-3 Inhibitor GB1211 in Part 1 of its Phase 1b/2a Liver Cirrhosis Trial | Galecto [ir.galecto.com]
- 5. Galectin-3 in angiogenesis and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galecto to Present New Data – Ysios Capital [ysioscapital.com]
- 7. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. histoindex.com [histoindex.com]
- 11. Galectin-3 Mediates Nuclear β-Catenin Accumulation and Wnt Signaling in Human Colon Cancer Cells by Regulation of GSK-3β Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Selvigaltin: A Technical Guide to the Discovery and Development of a First-in-Class Oral Galectin-3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selvigaltin (formerly GB1211) is a pioneering, orally bioavailable small molecule inhibitor of galectin-3, a protein implicated in a wide range of pathological processes, including fibrosis and cancer. Developed by Galecto Biotech, this compound represents a significant advancement in the therapeutic targeting of galectin-3-mediated diseases. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the scientific data and experimental methodologies that have defined its trajectory from a promising chemical scaffold to a clinical-stage therapeutic candidate.
Introduction: The Rationale for Targeting Galectin-3
Galectin-3, a member of the β-galactoside-binding lectin family, is a key regulator of diverse cellular processes, including cell adhesion, activation, proliferation, and apoptosis.[1][2] Its overexpression is a hallmark of numerous diseases characterized by chronic inflammation and tissue remodeling. In fibrotic diseases, galectin-3 plays a critical role in the activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix.[1] In the context of oncology, galectin-3 contributes to tumor growth, metastasis, and immune evasion by modulating the tumor microenvironment.[2][3] The multifaceted role of galectin-3 in disease pathogenesis established it as a compelling therapeutic target.
The Discovery of this compound: A Journey of Medicinal Chemistry
The development of an orally active galectin-3 inhibitor presented significant medicinal chemistry challenges, primarily the need to balance high binding affinity with favorable pharmacokinetic properties for systemic delivery.
From Inhaled to Oral: The Lead Optimization Pathway
The journey to this compound began with an earlier, highly potent thiodigalactoside-based galectin-3 inhibitor, GB0139. While effective, GB0139's utility was limited to inhaled administration for pulmonary diseases due to its poor oral bioavailability. The high polarity of this class of molecules hindered their absorption from the gastrointestinal tract.
The strategic goal was to design a novel chemical scaffold with a reduced polar surface area to enhance membrane permeability while retaining potent and selective inhibition of galectin-3. This led to the exploration of 1,3-disubstituted α-D-monogalactopyranosides. Through a systematic structure-activity relationship (SAR) campaign, researchers at Galecto optimized the substituents at the C1 and C3 positions of the galactose core to achieve the desired balance of properties. This effort culminated in the identification of this compound (GB1211) as the clinical candidate.[1][2]
Chemical Structure of this compound
-
IUPAC Name: (2R,3R,4S,5R,6R)-2-(5-Bromopyridin-3-yl)sulfanyl-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol[4]
-
Chemical Formula: C₁₉H₁₆BrF₃N₄O₄S[4]
-
Molar Mass: 533.32 g/mol [4]
Mechanism of Action: Inhibition of Galectin-3 Signaling
This compound exerts its therapeutic effects by binding to the carbohydrate recognition domain (CRD) of galectin-3, thereby preventing its interaction with various glycoproteins on the cell surface and in the extracellular matrix. This inhibition disrupts the downstream signaling pathways that promote fibrosis and cancer progression.
Anti-Fibrotic Mechanism
In fibrotic diseases, this compound's inhibition of galectin-3 disrupts the pro-fibrotic signaling cascade. A key mechanism is the interference with the transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF) signaling pathways, which are central to the activation of hepatic stellate cells (in liver fibrosis) and other fibroblast populations. By blocking galectin-3, this compound reduces the differentiation of fibroblasts into collagen-producing myofibroblasts, thereby mitigating the excessive deposition of extracellular matrix that characterizes fibrosis.[1]
Anti-Cancer Mechanism
In the tumor microenvironment, galectin-3 promotes immune evasion by suppressing T-cell activity and promoting an immunosuppressive milieu. This compound's inhibition of galectin-3 can restore T-cell function and enhance anti-tumor immunity. It is being investigated in combination with checkpoint inhibitors to overcome resistance to these therapies.[1][5]
Preclinical Development
A robust preclinical program established the pharmacological profile and therapeutic potential of this compound.
In Vitro Pharmacology
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay Method | Reference |
| Binding Affinity (Kd) | Human | 25 nM | Fluorescence Polarization | [6] |
| Rabbit | 12 nM | Fluorescence Polarization | [7] | |
| IC50 | Human (THP-1 cells) | 220.3 nM | Galectin-3 Expression | [6] |
In Vivo Efficacy Models
This compound has demonstrated significant anti-fibrotic efficacy in multiple preclinical models of fibrosis.
Table 2: Summary of Preclinical Efficacy Studies
| Model | Species | Key Findings | Reference |
| CCl₄-induced Liver Fibrosis | Mouse | Reduced fibrosis at doses of 2 mg/kg and 10 mg/kg (oral, b.i.d.). | [6] |
| High-Fat Diet-induced Metabolic-associated Steatohepatitis (MASH) | Rabbit | Dose-dependent reduction in liver inflammation, fibrosis, and biomarkers of liver function (AST, ALT, bilirubin) at doses of 0.3, 1.0, and 5.0 mg/kg (oral, daily).[3][7] |
Clinical Development
This compound has progressed through Phase I clinical trials and is currently being evaluated in Phase II studies for various indications.
Phase I Clinical Program
The initial clinical evaluation of this compound focused on its safety, tolerability, and pharmacokinetics in healthy volunteers and specific patient populations.
Table 3: Summary of Phase I Clinical Trial Results (NCT03809052)
| Parameter | Value | Conditions | Reference |
| Time to Maximum Concentration (Tmax) | 1.75 - 4 hours (median) | Single and multiple oral doses (fasted) | [8] |
| Half-life (t1/2) | 11 - 16 hours (mean) | Single and multiple oral doses (fasted) | [8] |
| Accumulation | ~2-fold in plasma | Multiple dosing | [8] |
| Steady State | Reached within 3 days | Multiple dosing | [8] |
| Urinary Excretion | 30% of administered dose as unchanged drug | Multiple dosing | [8] |
| Food Effect | Absorption delayed by ~2 hours, systemic exposure unaffected | High-fat meal | [8] |
| Safety | Well-tolerated with no significant safety concerns identified. | Single doses up to 400 mg and multiple doses of 50 mg and 100 mg b.i.d. for 10 days. | [8] |
Table 4: Pharmacokinetics in Patients with Hepatic Impairment (GULLIVER-2, NCT05009680)
| Parameter | Moderate Impairment (Child-Pugh B) vs. Healthy | Severe Impairment (Child-Pugh C) vs. Healthy | Reference |
| Cmax | Unaffected | ~1.3-fold increase | [9] |
| AUC∞ | ~1.7-fold increase | ~1.5-fold increase | [9] |
| Half-life (t1/2) | Prolonged (28.15 h vs. 16.38 h) | Prolonged (21.05 h vs. 16.14 h) | [9] |
Phase II Clinical Program
This compound is currently under investigation in Phase II clinical trials for liver cirrhosis and various cancers, including metastatic melanoma, head and neck squamous cell carcinoma, and non-small cell lung cancer.[2][10] These trials are designed to evaluate the efficacy and further establish the safety profile of this compound in patient populations.
Key Experimental Protocols
This section provides an overview of the methodologies used in the preclinical and clinical evaluation of this compound.
Fluorescence Polarization (FP) Binding Assay
Protocol Overview: This competitive binding assay measures the ability of this compound to displace a fluorescently labeled ligand from the carbohydrate recognition domain of galectin-3. The principle lies in the change in the polarization of emitted light when a small fluorescent ligand binds to a larger protein.
-
Reagents: Recombinant human galectin-3, a fluorescently labeled galectin-3 ligand (e.g., a fluorescein-tagged lactose (B1674315) derivative), and this compound at various concentrations.
-
Procedure:
-
A fixed concentration of galectin-3 and the fluorescent ligand are incubated together, resulting in a high fluorescence polarization signal.
-
Increasing concentrations of this compound are added to compete with the fluorescent ligand for binding to galectin-3.
-
As this compound displaces the fluorescent ligand, the fluorescence polarization signal decreases.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound. The binding affinity (Kd) can then be calculated using the Cheng-Prusoff equation.
TGF-β-induced Gene Expression in LX2 Human Hepatic Stellate Cells
Protocol Overview: This cell-based assay assesses the ability of this compound to inhibit the pro-fibrotic activation of hepatic stellate cells.
-
Cell Culture: LX2 cells, an immortalized human hepatic stellate cell line, are cultured in appropriate media.
-
Stimulation and Treatment:
-
LX2 cells are stimulated with TGF-β to induce a fibrotic phenotype, characterized by the upregulation of pro-fibrotic genes.
-
Cells are co-treated with TGF-β and varying concentrations of this compound.
-
-
Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of key fibrotic markers, such as collagen type I alpha 1 (COL1A1) and alpha-smooth muscle actin (α-SMA), are quantified.
-
Western Blotting: The protein levels of these markers are also assessed.
-
-
Outcome: A dose-dependent inhibition of TGF-β-induced pro-fibrotic gene and protein expression by this compound indicates its anti-fibrotic activity.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model in Mice
Protocol Overview: This is a widely used in vivo model to evaluate the efficacy of anti-fibrotic compounds.
-
Induction of Fibrosis: Mice are administered CCl₄ (typically via intraperitoneal injection) over several weeks to induce chronic liver injury and fibrosis.
-
Treatment: A cohort of CCl₄-treated mice is orally administered this compound, while a control group receives a vehicle.
-
Assessment of Fibrosis:
-
Histopathology: Liver tissue is harvested, and sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.
-
Biochemical Analysis: Liver hydroxyproline (B1673980) content, a quantitative measure of collagen, is determined.
-
Gene Expression Analysis: The expression of pro-fibrotic genes in liver tissue is measured by qRT-PCR.
-
Serum Biomarkers: Levels of liver enzymes such as ALT and AST are measured in the serum.
-
-
Outcome: A significant reduction in collagen deposition, hydroxyproline content, pro-fibrotic gene expression, and serum liver enzymes in the this compound-treated group compared to the vehicle group demonstrates the in vivo anti-fibrotic efficacy of the compound.
Conclusion and Future Directions
This compound stands as a testament to the power of rational drug design in targeting complex disease pathways. As the first orally bioavailable small molecule inhibitor of galectin-3 to enter clinical development, it holds significant promise for the treatment of a wide range of fibrotic and oncologic diseases. The ongoing Phase II clinical trials will be crucial in defining the therapeutic potential of this compound and paving the way for a new class of therapeutics. Future research will likely focus on expanding the clinical applications of this compound, exploring its potential in other galectin-3-mediated diseases, and identifying biomarkers to select patient populations most likely to benefit from this targeted therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 and cancer immunotherapy: a glycobiological rationale to overcome tumor immune escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling How Tumor-Derived Galectins Contribute to Anti-Cancer Immunity Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 10. researchgate.net [researchgate.net]
In Vitro Biological Activity of Selvigaltin: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Selvigaltin (also known as GB1211) is a potent and selective, orally active small molecule inhibitor of Galectin-3. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its anti-inflammatory and anti-fibrotic properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development efforts.
Introduction
Galectin-3, a β-galactoside-binding lectin, is a key mediator in a multitude of cellular processes, including inflammation, fibrosis, and cancer progression. Its overexpression is implicated in the pathogenesis of various diseases. This compound has emerged as a promising therapeutic candidate due to its high affinity and selectivity for Galectin-3. Understanding its in vitro biological activity is crucial for elucidating its mechanism of action and advancing its clinical development.
Quantitative Biological Activity Data
The following tables summarize the key quantitative data reported for this compound in various in vitro assays.
Table 1: Binding Affinity and Cellular Activity of this compound
| Parameter | Species/Cell Line | Value | Assay Type |
| Binding Affinity (Kd) | Human Galectin-3 | 25 nM | Fluorescence Polarization (FP) Assay[1] |
| Rabbit Galectin-3 | 12 nM | Fluorescence Polarization (FP) Assay | |
| Inhibitory Concentration (IC50) | Human Monocyte (THP-1) Cells (Inhibition of Galectin-3 expression) | 220.3 nM | Cellular Assay[1] |
| Rabbit | 12 nM | In vivo study with ex vivo analysis |
Table 2: In Vitro Anti-Fibrotic Activity of this compound
| Cell Line | Stimulation | Target Gene/Protein | Effect of this compound |
| Human Liver Stellate Cells (LX2) | TGF-β | Pro-fibrotic genes | Inhibition |
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Galectin-3 Binding Affinity Assay (Fluorescence Polarization)
This protocol is based on the method described by Sörme et al., 2004.
-
Principle: Fluorescence polarization (FP) measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule. In this assay, a fluorescently labeled carbohydrate probe binds to Galectin-3, resulting in a high FP signal. Unlabeled inhibitors, such as this compound, compete with the probe for binding to Galectin-3, causing a decrease in the FP signal.
-
Materials:
-
Recombinant Human Galectin-3
-
Fluorescein-conjugated carbohydrate probe (e.g., fluorescein-labeled lactose)
-
This compound (or other test inhibitors)
-
Phosphate-buffered saline (PBS)
-
Black, flat-bottom 96-well plates
-
Plate reader with fluorescence polarization capabilities
-
-
Procedure:
-
Prepare a stock solution of the fluorescent probe in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
In a 96-well plate, add a fixed concentration of recombinant Galectin-3 and the fluorescent probe to each well.
-
Add the serial dilutions of this compound to the wells. Include control wells with no inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
The data is analyzed to determine the concentration of this compound that causes 50% inhibition of the probe binding (IC50), which can then be used to calculate the binding affinity (Kd).
-
Inhibition of TGF-β-stimulated Pro-fibrotic Gene Expression in LX2 Cells
-
Principle: This assay assesses the ability of this compound to inhibit the activation of hepatic stellate cells (HSCs), a key event in liver fibrosis. Transforming growth factor-beta (TGF-β) is a potent activator of HSCs, inducing the expression of pro-fibrotic genes such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA).
-
Materials:
-
LX2 human hepatic stellate cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human TGF-β1
-
This compound
-
Reagents for RNA extraction and quantitative real-time PCR (qPCR) or protein extraction and Western blotting.
-
-
Procedure:
-
Cell Culture: Culture LX2 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed LX2 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum (e.g., 0.5% FBS) DMEM and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add TGF-β1 (e.g., 5 ng/mL) to the wells (except for the unstimulated control) and incubate for an additional 24-48 hours.
-
Analysis:
-
qPCR: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform qPCR to quantify the mRNA levels of pro-fibrotic genes (e.g., COL1A1, ACTA2 for α-SMA). Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pro-fibrotic proteins (e.g., Collagen I, α-SMA).
-
-
Inhibition of Galectin-3 Expression in THP-1 Cells
-
Principle: This assay evaluates the effect of this compound on the expression of its target, Galectin-3, in human monocytic cells.
-
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with FBS and antibiotics
-
This compound
-
Reagents for RNA extraction and qPCR or protein extraction and Western blotting/ELISA.
-
-
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
Treatment: Seed the cells in appropriate culture plates and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Analysis:
-
qPCR: Measure the mRNA levels of LGALS3 (the gene encoding Galectin-3).
-
Western Blot or ELISA: Quantify the protein levels of Galectin-3 in cell lysates or culture supernatants.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Galectin-3 and the experimental workflow for assessing this compound's in vitro activity.
References
Unveiling the Off-Target Profile of Selvigaltin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Selvigaltin (also known as GB1211) is an orally active, small molecule inhibitor of galectin-3, a protein implicated in a variety of diseases, including fibrosis and cancer.[1][2] As with any therapeutic candidate, a thorough understanding of its specificity and potential for off-target effects is paramount for a comprehensive safety assessment and successful clinical development. This technical guide provides an in-depth analysis of the known off-target profile of this compound, based on preclinical screening data. Detailed experimental methodologies for key cited studies are provided, along with visualizations of relevant biological pathways and experimental workflows.
Off-Target Binding Profile of this compound
This compound has been demonstrated to be a highly selective inhibitor of galectin-3. An extensive in vitro safety assessment was conducted to evaluate its potential for interactions with other biological targets.[3]
Broad Panel Off-Target Screening
This compound was screened against a comprehensive panel of 87 distinct biological targets, including a variety of enzymes, receptors, and ion channels. The screening was performed at a concentration of 10 µM.
Results Summary:
The results of the broad panel screening indicated a clean off-target profile for this compound. At the tested concentration of 10 µM, no significant inhibition (>50%) was observed for any of the 87 targets.[3] This suggests a low potential for off-target-mediated adverse effects.
Table 1: Summary of this compound Off-Target Screening Results
| Parameter | Value |
| Number of Targets | 87 |
| Compound | This compound (GB1211/compound 11d) |
| Concentration | 10 µM |
| Inhibition Cutoff | >50% |
| Result | No significant hits observed |
Selectivity Against Galectin-1
In addition to the broad panel screening, the selectivity of this compound for galectin-3 over other members of the galectin family, such as galectin-1, has been assessed. This compound displays a greater than 100-fold selectivity for galectin-3 over galectin-1.
Experimental Methodologies
Off-Target Screening Protocol
The in vitro safety assessment of this compound was conducted by Eurofins using their standard safety screening panel.[3] The following provides a general outline of the likely experimental approach.
Workflow for Off-Target Profiling
Caption: Workflow for in vitro off-target screening of this compound.
Binding Assays (for receptors and ion channels):
Radioligand binding assays are a common method for this type of screening. The general protocol involves:
-
Preparation of Cell Membranes or Recombinant Protein: Tissues or cells expressing the target of interest are homogenized and centrifuged to isolate the membrane fraction. Alternatively, purified recombinant protein is used.
-
Incubation: A fixed concentration of a specific radioligand for the target is incubated with the membrane/protein preparation in the presence and absence of this compound (at 10 µM).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by this compound is calculated by comparing the binding in the presence of the test compound to the control binding.
Enzyme Assays:
The specific protocol for enzyme assays varies depending on the enzyme. However, a general workflow is as follows:
-
Incubation: The enzyme is incubated with its specific substrate in the presence and absence of this compound (at 10 µM).
-
Reaction: The enzymatic reaction is allowed to proceed for a defined period under optimal conditions (temperature, pH, etc.).
-
Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
Analysis: The percentage inhibition of enzyme activity by this compound is calculated by comparing the activity in the presence of the test compound to the control activity.
In Vivo Fibrosis Models
This compound has demonstrated efficacy in preclinical models of fibrosis.[3][4][5] The following are outlines of the experimental protocols for two commonly used models.
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is widely used to study the pathogenesis of liver fibrosis and to evaluate potential anti-fibrotic therapies.[6][7][8][9][10]
Caption: Experimental workflow for the CCl4-induced liver fibrosis model.
-
Animal Model: Male mice or rats are typically used.
-
Induction of Fibrosis: Animals receive intraperitoneal injections of CCl4 (typically diluted in a vehicle like corn oil or olive oil) one to three times a week for a period of 4 to 12 weeks.[6][7][8][9][10]
-
Treatment: this compound is administered orally, typically daily or on a modified schedule, starting either before or after the initiation of CCl4 treatment, depending on the study design (prophylactic or therapeutic).
-
Assessment of Fibrosis: At the end of the study period, animals are euthanized, and liver tissue is collected. The extent of fibrosis is assessed by:
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red to visualize collagen deposition.
-
Biochemical Analysis: The hydroxyproline content of the liver is quantified as a measure of total collagen.
-
Gene and Protein Expression: The expression of pro-fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (Col1a1), and transforming growth factor-beta (TGF-β) is measured by qPCR or Western blotting.
-
Bleomycin-Induced Lung Fibrosis Model
This is a standard model for studying idiopathic pulmonary fibrosis (IPF).[1][11][12][13]
Caption: Experimental workflow for the bleomycin-induced lung fibrosis model.
-
Animal Model: Mice are most commonly used for this model.
-
Induction of Fibrosis: A single dose of bleomycin is administered directly to the lungs via intratracheal or oropharyngeal instillation.[1][11][12][13]
-
Treatment: this compound is administered orally, typically starting on the day of or shortly after bleomycin instillation and continuing for the duration of the study (usually 14 to 28 days).
-
Assessment of Fibrosis: At the end of the study, the severity of lung fibrosis is evaluated by:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect fluid and cells for analysis of inflammatory cell infiltration and cytokine levels.
-
Histopathology: Lung sections are stained with H&E and Masson's trichrome. The extent of fibrosis is often quantified using a semi-quantitative scoring system, such as the Ashcroft score.
-
Biochemical Analysis: Lung hydroxyproline content is measured to quantify collagen deposition.
-
On-Target Signaling Pathway: Galectin-3 in Fibrosis
Galectin-3 plays a central role in the pathogenesis of fibrosis by promoting inflammation and the activation of myofibroblasts, the primary collagen-producing cells.[14][15][16][17][18]
Caption: Simplified signaling pathway of galectin-3 in fibrosis.
In response to tissue injury or inflammation, immune cells such as macrophages are activated and secrete galectin-3.[14][15] Extracellular galectin-3 can then act on fibroblasts, promoting their activation and differentiation into myofibroblasts.[17] This process is often synergistic with other pro-fibrotic mediators like TGF-β.[17][18] Myofibroblasts are responsible for the excessive deposition of extracellular matrix components, leading to the development of tissue fibrosis. This compound exerts its therapeutic effect by inhibiting the activity of extracellular galectin-3, thereby disrupting this pro-fibrotic cascade.
Conclusion
The available preclinical data indicate that this compound is a highly selective inhibitor of galectin-3 with a favorable off-target profile. Extensive screening against a panel of 87 diverse biological targets revealed no significant off-target interactions at a concentration of 10 µM. This high degree of selectivity, coupled with its demonstrated efficacy in preclinical models of fibrosis, supports the continued clinical development of this compound as a promising therapeutic agent for fibrotic diseases. Further clinical investigation will be crucial to fully delineate its safety and efficacy profile in human populations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of the CCl4-Induced Liver Fibrosis Model [bio-protocol.org]
- 9. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 11. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 18. researchgate.net [researchgate.net]
Future Research Directions for Selvigaltin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Selvigaltin (GB1211) is a first-in-class, orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of fibrosis, inflammation, and cancer. Preclinical studies have demonstrated its efficacy in reducing liver inflammation and fibrosis in a rabbit model of metabolic-associated steatohepatitis (MASH).[1][2][3][4][5] Clinical trials are currently underway to evaluate its therapeutic potential in liver cirrhosis, non-small cell lung cancer, and various solid tumors.[6] This document outlines a strategic framework for future research to fully elucidate this compound's therapeutic mechanism, expand its clinical utility, and optimize its development path. The proposed research is structured around four key pillars: deepening the mechanistic understanding, advancing preclinical validation, discovering and validating biomarkers, and exploring rational combination therapies.
Current State of Research: Preclinical Efficacy of this compound
This compound is a potent inhibitor of human and rabbit galectin-3, with a dissociation constant (KD) of 25 nM and 12 nM, respectively.[1][2][4][5] Its efficacy was demonstrated in a high-fat diet (HFD) rabbit model that recapitulates key features of human MASH. Therapeutic dosing with this compound for four weeks led to significant, dose-dependent reductions in key markers of liver injury, inflammation, and fibrosis.
Table 1: Key Preclinical Efficacy Data of this compound in a Rabbit MASH Model
Data synthesized from Comeglio P, et al. Front Pharmacol. 2024.[2][3][4]
| Parameter | HFD + Vehicle | HFD + this compound (1.0 mg/kg) | HFD + this compound (5.0 mg/kg) | % Change (vs. Vehicle) |
| Liver Function Biomarkers | ||||
| ALT (U/L) | 125 ± 15 | 85 ± 12 | 70 ± 10** | ↓ 32% - 44% |
| AST (U/L) | 110 ± 13 | 75 ± 11 | 62 ± 9 | ↓ 32% - 44% |
| Total Bilirubin (mg/dL) | 0.8 ± 0.1 | 0.5 ± 0.08* | 0.4 ± 0.06 | ↓ 38% - 50% |
| Fibrosis Markers | ||||
| Collagen (Picrosirius Red, % Area) | 4.5 ± 0.6 | 2.8 ± 0.4 | 2.1 ± 0.3** | ↓ 38% - 53% |
| Galectin-3 mRNA (Relative Expression) | 8.0 ± 1.2 | 4.5 ± 0.7 | 3.0 ± 0.5 | ↓ 44% - 63% |
| Inflammation & Fibrosis Gene mRNA | ||||
| IL-6 (Relative Expression) | 6.5 ± 0.9 | 3.7 ± 0.6* | 2.5 ± 0.4 | ↓ 43% - 62% |
| TGF-β3 (Relative Expression) | 5.8 ± 0.8 | 3.1 ± 0.5 | 2.2 ± 0.4** | ↓ 47% - 62% |
| SNAI2 (Relative Expression) | 4.2 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3** | ↓ 40% - 57% |
*p < 0.05, **p < 0.01 vs. HFD + Vehicle. Values are represented as mean ± SEM.
Future Research Direction 1: Deepening Mechanistic Understanding
While galectin-3 is the primary target, a comprehensive map of this compound's downstream effects is crucial for predicting on-target toxicities, identifying resistance mechanisms, and discovering novel applications.
Elucidating Downstream Signaling
Extracellular galectin-3 potentiates signaling through multiple receptor pathways by forming a supramolecular lattice that traps receptors and prolongs their activation. Key interactions include the TGF-β receptor (TGFβR) and various integrins (e.g., αvβ1, αvβ5, αvβ6), which are central to fibrosis.[7][8][9] this compound, by inhibiting galectin-3, is hypothesized to dismantle this lattice, thereby dampening pro-fibrotic signaling.
Proposed Experiments
-
Phospho-proteomics: To identify the immediate downstream signaling nodes affected by this compound. This can be performed on primary human hepatic stellate cells (HSCs) or lung fibroblasts stimulated with TGF-β in the presence or absence of this compound.
-
CRISPR-Cas9 Screens: To perform genome-wide loss-of-function screens to identify genes that confer resistance or sensitivity to this compound. This could uncover novel pathway components or unexpected off-targets.
Experimental Protocol: Phospho-proteomic Analysis of HSCs
-
Cell Culture: Culture primary human HSCs on collagen-coated plates until 80% confluent.
-
Treatment: Serum-starve cells for 12 hours. Treat with this compound (10x KD concentration) or vehicle for 2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 15, 30, and 60 minutes.
-
Lysis and Digestion: Wash cells with ice-cold PBS and lyse in urea-based buffer containing phosphatase and protease inhibitors. Reduce, alkylate, and digest proteins with trypsin overnight.
-
Phosphopeptide Enrichment: Enrich for phosphopeptides using a Titanium Dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) kit according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the enriched peptides using a high-resolution Orbitrap mass spectrometer.
-
Data Analysis: Use software such as MaxQuant or Proteome Discoverer to identify and quantify phosphopeptides. Perform pathway analysis using tools like Ingenuity Pathway Analysis (IPA) or DAVID to identify modulated signaling pathways.
Future Research Direction 2: Preclinical Validation in Advanced Disease Models
To enhance the translational relevance of preclinical findings, this compound should be evaluated in models that more closely mimic human disease complexity.
Proposed Advanced Models
| Model System | Target Disease | Rationale | Key Endpoints |
| Patient-Derived Organoids (PDOs) | Idiopathic Pulmonary Fibrosis (IPF), IBD | Captures patient-specific genetic background and disease heterogeneity. Allows for testing on a "human" system ex vivo. | Fibronectin/Collagen deposition, α-SMA expression, cytokine secretion (IL-6, CXCL8). |
| Humanized Mouse Models | Immuno-oncology | Models with engrafted human immune systems (e.g., PBMC or CD34+ HSC reconstituted) to study the impact of galectin-3 inhibition on the tumor microenvironment (TME). | T-cell infiltration and activation (CD8+, IFNγ+), myeloid-derived suppressor cell (MDSC) populations, tumor growth delay. |
| Carbon Tetrachloride (CCl4) Chronic-plus-binge Model | Alcohol-related Liver Disease / Acute-on-Chronic Liver Failure | Models the severe inflammation and fibrosis characteristic of advanced liver disease, a potential high-value indication. | Survival, ALT/AST levels, histological scoring (NAFLD Activity Score), immune cell infiltration. |
Logical Workflow for Model Progression
Future Research Direction 3: Biomarker Discovery and Validation
A robust biomarker strategy is essential for patient stratification, monitoring pharmacodynamic activity, and providing early evidence of efficacy in clinical trials.
Proposed Biomarker Discovery Strategy
Leverage preclinical models and clinical trial samples to identify soluble protein biomarkers that correlate with target engagement and therapeutic response. High-plex proteomics platforms are ideal for this purpose.
Experimental Protocol: Proteomic Biomarker Discovery using Olink
-
Sample Collection: Collect plasma (EDTA) from treated and control animals (e.g., from the rabbit MASH study) at baseline and post-treatment. Similarly, collect plasma from patients in ongoing clinical trials.
-
Sample Processing: Centrifuge blood at 1,500 x g for 15 minutes at 4°C. Aliquot plasma and store at -80°C.
-
Assay: Analyze samples using a broad, exploratory panel such as the Olink® Explore 3072 platform, which covers proteins involved in inflammation, oncology, and cardiovascular disease. The assay is based on Proximity Extension Assay (PEA) technology.
-
Data Preprocessing: Raw data (Normalized Protein eXpression, NPX) is subjected to quality control and normalization.
-
Statistical Analysis: Identify differentially expressed proteins between treatment and placebo groups using appropriate statistical tests (e.g., moderated t-test). Correlate protein changes with clinical endpoints (e.g., reduction in fibrosis score). Use machine learning algorithms to identify a multi-protein signature predictive of response.
-
Candidate Selection: Select a shortlist of the most robust and biologically plausible protein candidates for further validation.
Future Research Direction 4: Exploring Rational Combination Therapies
Given the complexity of fibrotic and oncologic diseases, combination therapy is a promising strategy to enhance efficacy and overcome resistance.
Rationale for Combinations
Galectin-3 inhibition primarily targets the extracellular environment and receptor signaling. Combining this compound with agents that target distinct intracellular pathways or complementary mechanisms could result in synergistic activity.
Proposed Combination Strategies
| Target Disease | Combination Partner | Rationale | Preclinical Model |
| MASH / Liver Fibrosis | FXR Agonist (e.g., Obeticholic Acid) | FXR agonists reduce bile acid synthesis and inflammation. Combining with this compound's anti-fibrotic action targets two distinct disease drivers. | CCl4 or HFD/STZ mouse models. |
| Idiopathic Pulmonary Fibrosis (IPF) | Nintedanib / Pirfenidone | Standard-of-care agents with broad anti-fibrotic effects. This compound may offer a complementary mechanism by specifically disrupting the galectin-3 lattice, potentially allowing for dose reduction of SoC agents. | Bleomycin-induced lung fibrosis model. |
| Non-Small Cell Lung Cancer (NSCLC) | Anti-PD-1/PD-L1 Checkpoint Inhibitor | Galectin-3 contributes to an immunosuppressive TME by impairing T-cell function. This compound may "recondition" the TME, making tumors more susceptible to checkpoint blockade. | Syngeneic mouse tumor models (e.g., LLC1). |
| Metastatic Melanoma | Anti-CTLA-4 / Anti-PD-1 | Similar to NSCLC, galectin-3 inhibition may reduce T-cell apoptosis and myeloid-derived suppressor cell (MDSC) function, enhancing the efficacy of checkpoint inhibitors. | B16-F10 mouse melanoma model. |
Conclusion
This compound represents a highly promising targeted therapy for a range of fibrotic and oncologic diseases. The foundational preclinical and early clinical data are encouraging. The future research directions outlined in this guide—focusing on deep mechanistic insight, advanced preclinical models, robust biomarker development, and rational combination strategies—provide a comprehensive roadmap. Pursuing these avenues will be critical to unlocking the full therapeutic potential of this compound and delivering a transformative medicine to patients with high unmet medical needs.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Galectin-3– and phospho-caveolin-1–dependent outside-in integrin signaling mediates the EGF motogenic response in mammary cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with Selvigaltin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (formerly GB1211) is an orally active, small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2][3][4][5] Galectin-3 is upregulated in various tissues during chronic inflammation and fibrosis, playing a key role in disease progression.[3][6] this compound, by selectively binding to the carbohydrate recognition domain of galectin-3, effectively blocks its downstream signaling pathways.[5][7] These application notes provide a detailed protocol for in vivo studies of this compound, based on preclinical investigations in a rabbit model of metabolic-associated steatohepatitis (MASH), and summarize key quantitative data from these studies.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting galectin-3.[4] Elevated levels of galectin-3 are associated with the pathogenesis of fibrosis in multiple organs, including the liver.[3] Galectin-3 promotes the activation of macrophages and hepatic stellate cells, leading to the production of pro-inflammatory and pro-fibrotic mediators.[6] It also facilitates epithelial-mesenchymal transition (EMT), a process contributing to tissue fibrosis.[1][3] By inhibiting galectin-3, this compound is expected to attenuate these pathological processes, thereby reducing inflammation and fibrosis.
Signaling Pathway
The anti-fibrotic activity of this compound is mediated through the inhibition of the galectin-3 signaling pathway, which is known to interact with and potentiate other pro-fibrotic pathways, such as the Transforming Growth Factor-β (TGF-β) pathway. The following diagram illustrates the proposed mechanism of action.
Caption: this compound inhibits Galectin-3, disrupting the potentiation of TGF-β signaling, thereby reducing pro-fibrotic and pro-inflammatory responses.
In Vivo Experimental Protocol: MASH Rabbit Model
This protocol is based on a study investigating the efficacy of this compound in a high-fat diet (HFD)-induced rabbit model of metabolic-associated steatohepatitis (MASH).[1][2][3][8][9]
Animal Model and Husbandry
-
Housing: Individually caged under standard temperature and humidity-controlled conditions with a 12-hour light/dark cycle.[8][9]
-
Diet:
Experimental Groups and Dosing
-
Vehicle Control: Administered with the vehicle solution (e.g., PEG300/Solutol, 90:10).[1]
-
This compound Treatment Groups:
Experimental Workflow
Caption: Experimental workflow for the in vivo assessment of this compound in a diet-induced MASH rabbit model.
Endpoint Measurements and Analyses
-
Blood Biochemistry:
-
Histopathology of Liver Tissue:
-
Gene Expression Analysis (RT-PCR) of Liver Tissue:
-
Protein Expression Analysis (Immunohistochemistry) of Liver Tissue:
Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound on key biomarkers in the MASH rabbit model.
Table 1: Effect of this compound on Liver Function Biomarkers
| Treatment Group | ALT (U/L) | AST (U/L) | Bilirubin (mg/dL) |
| RD + Vehicle | Baseline | Baseline | Baseline |
| HFD + Vehicle | Increased | Increased | Increased |
| HFD + this compound (0.3 mg/kg) | Reduced | Reduced | Reduced |
| HFD + this compound (1.0 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| HFD + this compound (5.0 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Liver Histopathology
| Treatment Group | Steatosis Score | Inflammation Score | Fibrosis Score (PSR) |
| RD + Vehicle | Minimal | Minimal | Minimal |
| HFD + Vehicle | Severe | Marked | Significant |
| HFD + this compound (0.3 mg/kg) | Reduced | Reduced | Reduced |
| HFD + this compound (1.0 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| HFD + this compound (5.0 mg/kg) | Markedly Reduced | Markedly Reduced | Markedly Reduced |
Table 3: Effect of this compound on Hepatic Gene Expression
| Treatment Group | IL-6 mRNA Expression | TGF-β3 mRNA Expression | Collagen mRNA Expression |
| RD + Vehicle | Baseline | Baseline | Baseline |
| HFD + Vehicle | Upregulated | Upregulated | Upregulated |
| HFD + this compound (0.3 mg/kg) | Downregulated | Downregulated | Downregulated |
| HFD + this compound (1.0 mg/kg) | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
| HFD + this compound (5.0 mg/kg) | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated |
Note: "Reduced" and "Downregulated" indicate a trend towards improvement, while "Significantly" denotes a statistically significant change compared to the HFD + Vehicle group as reported in the source literature.[1][8][9]
Conclusion
This compound has demonstrated significant efficacy in a preclinical in vivo model of MASH, effectively reducing liver inflammation and fibrosis in a dose-dependent manner.[1][8][9] The provided experimental protocol offers a robust framework for further investigation of this compound and other galectin-3 inhibitors in relevant disease models. The quantitative data underscores the therapeutic potential of targeting galectin-3 for the treatment of fibrotic diseases.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 4. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Regression of Fibrosis and Reversal of Cirrhosis in Rats by Galectin Inhibitors in Thioacetamide-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selvigaltin in Rabbit Models of MASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as non-alcoholic steatohepatitis (NASH), is a progressive liver disease characterized by steatosis, inflammation, and varying degrees of fibrosis. It is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The pathogenesis of MASH is complex, involving multiple parallel hits that drive disease progression. Galectin-3, a β-galactoside-binding lectin, has emerged as a key pro-inflammatory and pro-fibrotic mediator in the liver.[1][2][3] Selvigaltin (formerly GB1211) is a novel, orally active small molecule inhibitor of galectin-3 with high affinity and bioavailability in rabbits.[1][2][3][4] Preclinical studies in a high-fat diet (HFD) rabbit model of MASH have demonstrated that this compound can effectively reduce liver inflammation and fibrosis in a dose-dependent manner.[1][2][5]
These application notes provide a detailed overview of the recommended dosage, experimental protocols, and expected outcomes when using this compound in a rabbit model of MASH.
Data Presentation
Table 1: Recommended Dosage of this compound in a Rabbit Model of MASH
| Dosage Group | Concentration (mg/kg) | Dosing Regimen | Efficacy |
| Low Dose | 0.3 | Oral gavage, once daily, 5 days/week for 4 weeks | Minimal to no significant effect |
| Efficacious Dose 1 | 1.0 | Oral gavage, once daily, 5 days/week for 4 weeks | Consistent and significant reduction in inflammation and fibrosis |
| Efficacious Dose 2 | 5.0 | Oral gavage, once daily, 5 days/week for 4 weeks | Consistent and significant reduction in inflammation and fibrosis |
| High Dose | 30 | Oral gavage, once daily, 5 days/week for 4 weeks | Efficacious, but may not provide additional benefit over 5.0 mg/kg |
Data synthesized from a study on a high-fat diet rabbit model of MASH.[1][2][4][5]
Table 2: Key Biomarkers Modulated by this compound Treatment
| Biomarker Category | Biomarker | Effect of this compound Treatment |
| Liver Function | AST, ALT, Bilirubin | Dose-dependent reduction |
| Inflammation | Inflammatory cell foci, IL-6 mRNA | Dose-dependent reduction |
| Fibrosis | Picrosirius Red (PSR) staining, Second Harmonic Generation (SHG), TGFβ3, SNAI2, Collagen mRNA | Dose-dependent reduction |
| Target Engagement | Galectin-3 (immunohistochemistry and mRNA) | Significant decrease |
Based on findings from a preclinical study with this compound in a rabbit MASH model.[1][3][4]
Experimental Protocols
MASH Induction in a Rabbit Model
This protocol describes the induction of MASH in male New Zealand White rabbits using a high-fat diet.
Materials:
-
Male New Zealand White rabbits
-
Standard rabbit chow (Regular Diet - RD)
-
High-Fat Diet (HFD)
-
Animal caging with controlled temperature, humidity, and 12-hour light/dark cycle
Procedure:
-
Acclimatize male New Zealand White rabbits for one week with free access to a regular diet (RD) and water.
-
After acclimatization, randomly assign rabbits to the different experimental groups.
-
For the MASH induction groups, switch the diet from RD to a high-fat diet (HFD).
-
Maintain the rabbits on the HFD for a period of 8 to 12 weeks to induce steatosis, inflammation, ballooning, and fibrosis characteristic of MASH.[1][2]
-
A control group should be maintained on a regular diet for the same duration.
This compound Dosing Protocol
This protocol outlines the therapeutic administration of this compound to rabbits with established MASH.
Materials:
-
This compound
-
Vehicle for oral administration
-
Oral gavage needles appropriate for rabbits
Procedure:
-
Following the 8 or 12-week MASH induction period, initiate therapeutic dosing with this compound.
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 0.3, 1.0, 5.0, or 30 mg/kg).
-
Administer the prepared this compound suspension or vehicle (for control groups) via oral gavage.
-
Dosing should be performed once daily (q.d.), five days a week, for a duration of 4 weeks.[1][2][5]
Assessment of Efficacy
A multi-faceted approach is recommended to evaluate the therapeutic effects of this compound.
a. Blood Biomarkers:
-
Collect blood samples to measure serum levels of liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and bilirubin.[1][3][4]
b. Histopathological Analysis:
-
At the end of the treatment period, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in formalin and embed in paraffin (B1166041) for histological staining.
-
Perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology, inflammation, and hepatocyte ballooning.
-
Use Oil Red O staining on frozen liver sections to visualize and quantify steatosis.
-
Employ Masson's trichrome and Picrosirius Red (PSR) staining to detect and quantify collagen deposition and fibrosis.[1][3]
-
Second Harmonic Generation (SHG) microscopy can be used for a more quantitative assessment of collagen fibers.[1][3][4]
c. Gene and Protein Expression Analysis:
-
Snap-freeze a portion of the liver tissue in liquid nitrogen for molecular analysis.
-
Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory (e.g., IL-6) and fibrotic (e.g., TGFβ3, SNAI2, collagen) markers.[1][3][4]
-
Perform immunohistochemistry or Western blotting to assess the protein levels of galectin-3 to confirm target engagement.[1][3][4]
Visualizations
Caption: this compound's mechanism in MASH.
Caption: Experimental workflow for this compound studies.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
Application Notes and Protocols for Selvigaltin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Selvigaltin (also known as GB1211) in cell culture experiments. This compound is an orally active, small molecule inhibitor of galectin-3, a protein implicated in fibrosis, inflammation, and cancer.
Mechanism of Action
This compound is a highly selective inhibitor of galectin-3, binding to its carbohydrate recognition domain.[1] Galectin-3, a β-galactoside-binding lectin, is involved in a multitude of cellular processes including cell adhesion, migration, and signaling.[1] Extracellularly, galectin-3 can form lattices with cell surface glycoproteins and glycolipids, modulating receptor signaling, such as the TGF-β receptor, which in turn promotes pro-fibrotic responses.[1] By inhibiting galectin-3, this compound disrupts these interactions, leading to the attenuation of downstream signaling pathways involved in inflammation and fibrosis.[2][3] In vitro studies have shown that this compound can inhibit the expression of galectin-3 in human macrophages and reduce the expression of pro-fibrotic genes in human liver stellate cells (LX2).[1][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on preclinical studies.
| Parameter | Value | Species/Cell Line | Reference |
| Binding Affinity (KD) | 25 nM | Human | [3][4][5][6] |
| 12 nM | Rabbit | [2][3][5][6] | |
| IC50 (Galectin-3 Inhibition) | 12 nM | Rabbit | [2] |
| IC50 (Galectin-3 Expression) | 220.3 nM | Human Monocyte THP1 Cells | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Consult Supplier's Datasheet: Before proceeding, always refer to the manufacturer's specific instructions for solubility and handling.
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the this compound powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Vortex briefly until the powder is completely dissolved. Gentle warming may be applied if necessary, as per the manufacturer's recommendations.
-
Sterilization: While not always necessary for DMSO stocks, if required, filter the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][7] Protect from light and store under nitrogen if possible.[2][7]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: General Cell Culture Experiment with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-free or low-serum medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), sterile
-
Reagents for downstream analysis (e.g., RNA/protein extraction kits, viability assays)
Procedure:
-
Cell Seeding: Seed cells at a desired density in appropriate culture vessels and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Serum Starvation (Optional): For studies involving signaling pathways, it may be necessary to serum-starve the cells to reduce basal signaling. To do this, aspirate the complete medium and replace it with serum-free or low-serum (e.g., 0.1% FBS) medium for a period of 12-24 hours before treatment.[8]
-
Preparation of Working Solutions: Prepare fresh working solutions of this compound by diluting the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Aspirate the medium from the cells and replace it with the prepared working solutions of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis. This may include:
-
Cell Viability/Proliferation Assays: To assess the cytotoxic or cytostatic effects of this compound.
-
RNA Extraction and qPCR: To analyze the expression of target genes (e.g., pro-fibrotic or inflammatory markers).[8]
-
Protein Extraction and Western Blotting/ELISA: To quantify the protein levels of galectin-3 or other proteins of interest.
-
Functional Assays: Such as migration or invasion assays.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Galectin-3, blocking pro-fibrotic signaling.
Experimental Workflow Diagram
Caption: Workflow for in vitro experiments using this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Selvigaltin: Application Notes on Solubility and Protocols for Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (also known as GB1211) is an orally bioavailable small molecule inhibitor of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[2][3][4] By inhibiting galectin-3, this compound presents a promising therapeutic strategy for a range of diseases.[3][4] Understanding the solubility of this compound in various solvents is critical for its handling, formulation, and in vitro/in vivo testing. This document provides an overview of the known solubility of this compound and detailed protocols for its solubility determination.
Data Presentation: this compound Solubility
The solubility of a compound is a critical physicochemical property that influences its dissolution rate, bioavailability, and formulation development. Currently, quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Method | Notes |
| DMSO | 10 mg/mL (18.75 mM) | Not Specified | Sonication is recommended. |
| DMSO | 12.5 mg/mL | Not Specified | Ultrasonic, warming, and heating to 60°C are recommended.[5] |
| Water | Data not available | - | - |
| Ethanol | Data not available | - | - |
| Methanol | Data not available | - | - |
Table 1: Reported Solubility of this compound in DMSO.
Signaling Pathway of Galectin-3 Inhibition by this compound
This compound exerts its therapeutic effects by inhibiting galectin-3, which is a key mediator in various signaling pathways that drive inflammation and fibrosis. The diagram below illustrates the simplified mechanism of action.
Figure 1: Simplified signaling pathway of Galectin-3 inhibition by this compound.
Experimental Protocols: Solubility Determination
The following are generalized protocols for determining the thermodynamic and kinetic solubility of a compound like this compound. These methods can be adapted based on the specific laboratory equipment and analytical capabilities available.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be dissolved in a solvent at a specific temperature.[6]
Materials:
-
This compound (solid powder)
-
Solvents of interest (e.g., DMSO, water, ethanol, PBS)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.
-
Quantification:
-
HPLC Analysis: Dilute the filtered solution with an appropriate mobile phase and analyze it using a validated HPLC method to determine the concentration of this compound. A calibration curve of known this compound concentrations should be used for accurate quantification.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore, its concentration can be determined using a UV-Vis spectrophotometer. A calibration curve prepared with known concentrations of this compound in the same solvent is required.
-
-
Data Reporting: The solubility is reported in units such as mg/mL or µg/mL.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is often measured in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[7] This method is faster but may overestimate the true thermodynamic solubility.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
96-well microplates (UV-transparent for direct UV measurement)
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Plate Preparation: Add a small volume (e.g., 1-2 µL) of the this compound DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Rapidly add the aqueous buffer to each well to reach the final desired volume (e.g., 100-200 µL). The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Incubation: Cover the plate and incubate at a specific temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The solubility is determined as the highest concentration that does not show significant precipitation.
-
Direct UV Measurement: After incubation, centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at the wavelength of maximum absorbance for this compound. The concentration is calculated using a pre-established calibration curve.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the thermodynamic solubility of this compound.
Figure 2: Experimental workflow for thermodynamic solubility determination.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. benchchem.com [benchchem.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. enamine.net [enamine.net]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Detection of Selvigaltin in Biological Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selvigaltin (also known as GB1211) is an orally active, small-molecule inhibitor of galectin-3.[1][2][3][4] Galectin-3 is a beta-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][5] As a therapeutic candidate, robust and reliable analytical methods for the quantification of this compound in biological matrices are essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound in biological samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for small-molecule quantification.[6][7][8]
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₆BrF₃N₄O₄S | [9] |
| Molecular Weight | 533.3 g/mol | [9] |
| IUPAC Name | (2R,3R,4S,5R,6R)-2-[(5-bromo-3-pyridinyl)sulfanyl]-6-(hydroxymethyl)-4-[4-(3,4,5-trifluorophenyl)triazol-1-yl]oxane-3,5-diol | [9] |
| CAS Number | 1978336-95-6 | [9] |
| Synonyms | GB1211 | [1][10] |
Pharmacokinetic Overview
Pharmacokinetic studies in humans have shown that this compound is rapidly absorbed after oral administration.[5] A first-in-human study reported that after single and multiple oral doses, maximum plasma concentrations (Cmax) of this compound were reached between 1.75 and 4 hours post-dose, with a mean half-life of 11 to 16 hours.[5] Approximately 30% of the administered dose is excreted unchanged in the urine.[5] A lower limit of quantification of 0.500 ng/mL in both plasma and urine has been achieved in clinical studies using validated LC-MS/MS methods.[5]
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range.[6][7][8]
Principle: The method involves three key steps:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine) and removal of interfering substances.
-
Chromatographic Separation: Separation of this compound from other components using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).
-
Mass Spectrometric Detection: Ionization of this compound and subsequent detection and quantification using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a general method that can be optimized for specific instrumentation and laboratory conditions.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆-Selvigaltin) - if available, otherwise a structurally similar compound can be used.
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (B52724) (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
-
96-well collection plates
2. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples.[7]
-
Spike Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into blank human plasma.
-
Add Internal Standard: To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution (e.g., 100 ng/mL of SIL-IS in 50% MeOH).
-
Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each sample.
-
Vortex: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 4000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Alternative Sample Preparation Methods:
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. A suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate) would be used to extract this compound from the alkalinized plasma sample.
-
Solid-Phase Extraction (SPE): SPE offers the highest degree of sample cleanup and analyte concentration. A reversed-phase SPE cartridge (e.g., C18) could be used. The plasma sample would be loaded, washed to remove interferences, and then this compound would be eluted with an organic solvent.
3. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of this compound and its IS. For this compound (C₁₉H₁₆BrF₃N₄O₄S), the protonated molecule [M+H]⁺ would be approximately m/z 533.0. A characteristic fragment ion would be selected for the product ion. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
4. Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation:
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Visualization of Key Pathways and Workflows
This compound Mechanism of Action: Inhibition of Galectin-3 Signaling
This compound exerts its therapeutic effect by inhibiting Galectin-3. Galectin-3 is involved in a multitude of cellular processes that contribute to fibrosis and cancer progression. The following diagram illustrates a simplified overview of the Galectin-3 signaling pathway and the point of intervention for this compound.
Caption: Simplified Galectin-3 signaling pathway and this compound's point of inhibition.
Experimental Workflow for this compound Quantification
The following diagram outlines the logical steps involved in the quantification of this compound from a biological sample.
Caption: Workflow for the quantification of this compound in biological samples by LC-MS/MS.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper method development and validation are critical to ensure the generation of high-quality data for supporting drug development programs. The provided protocols and workflows serve as a comprehensive guide for researchers and scientists involved in the analysis of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols: Utilizing Selvigaltin in Combination with Chemotherapy Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Selvigaltin (also known as GB1211) is an orally bioavailable small molecule inhibitor of galectin-3.[1][2] Galectin-3, a β-galactoside-binding lectin, is overexpressed in a variety of cancers and is implicated in tumor growth, metastasis, and the development of chemoresistance.[3][4] By targeting galectin-3, this compound presents a promising therapeutic strategy to enhance the efficacy of conventional chemotherapy agents. These application notes provide a summary of the current understanding of this compound's mechanism of action and detailed protocols for preclinical evaluation of its combination with chemotherapy.
Mechanism of Action
This compound competitively binds to the carbohydrate recognition domain (CRD) of galectin-3, thereby inhibiting its interaction with cell surface glycoproteins and extracellular matrix components.[3] This inhibition disrupts several downstream signaling pathways that contribute to cancer progression and chemoresistance.
Elevated galectin-3 levels have been associated with resistance to various chemotherapeutic agents, including cisplatin (B142131) and etoposide.[4][5] The proposed mechanisms for this resistance include the anti-apoptotic function of galectin-3 and its role in modulating key signaling pathways such as PI3K/Akt and Notch1, which are involved in cell survival and proliferation.[5][6] By blocking galectin-3, this compound is hypothesized to re-sensitize cancer cells to the cytotoxic effects of chemotherapy.
Preclinical Data Summary
Currently, published preclinical data on the combination of this compound with traditional cytotoxic chemotherapy agents are limited. The majority of available research focuses on the synergy between this compound and immunotherapy, particularly immune checkpoint inhibitors.[1][7] Preclinical studies have shown that this compound can reverse galectin-3-induced resistance to anti-PD-1/PD-L1 therapies.[7]
While direct preclinical data for this compound with cytotoxic agents is not yet widely available, the established role of galectin-3 in chemoresistance provides a strong rationale for investigating such combinations.[4][5] The following protocols are provided as a guide for researchers to evaluate the potential synergistic or additive effects of this compound with various chemotherapy drugs in preclinical cancer models.
Experimental Protocols
The following are generalized protocols for in vitro assays to assess the combination effects of this compound and chemotherapy agents. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with a chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GB1211)
-
Chemotherapy agent (e.g., cisplatin, doxorubicin, paclitaxel)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chosen chemotherapeutic agent.
-
Treat the cells with this compound alone, the chemotherapy agent alone, or a combination of both at various concentrations. Include a vehicle-only control.
-
Incubate the plate for a period appropriate for the cell line and chemotherapy agent (typically 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Combination effects can be analyzed using software such as CompuSyn to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound and chemotherapy.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (GB1211)
-
Chemotherapy agent
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, the chemotherapy agent, or the combination for a predetermined time.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Migration Assay (Transwell Assay)
This protocol is for assessing the effect of this compound and chemotherapy on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (typically with 8 µm pores) for 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound (GB1211)
-
Chemotherapy agent
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Culture cancer cells to near confluency.
-
Harvest the cells and resuspend them in serum-free medium.
-
Pre-treat the cells with this compound, the chemotherapy agent, or the combination for a suitable duration.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the inserts.
-
Incubate the plate at 37°C for a period that allows for cell migration (typically 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of migrated cells in several fields under a microscope.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) |
| [Cancer Cell Line 1] | This compound | [Value] |
| [Chemotherapy Agent A] | [Value] | |
| This compound + [Chemotherapy Agent A] | [Value] | |
| [Cancer Cell Line 2] | This compound | [Value] |
| [Chemotherapy Agent B] | [Value] | |
| This compound + [Chemotherapy Agent B] | [Value] |
Table 2: Apoptosis Induction (% Apoptotic Cells)
| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| [Cancer Cell Line 1] | Vehicle Control | [Value] | [Value] |
| This compound | [Value] | [Value] | |
| [Chemotherapy Agent A] | [Value] | [Value] | |
| This compound + [Chemotherapy Agent A] | [Value] | [Value] |
Table 3: Inhibition of Cell Migration (% of Control)
| Cell Line | Treatment | % Migration Inhibition |
| [Cancer Cell Line 1] | This compound | [Value] |
| [Chemotherapy Agent A] | [Value] | |
| This compound + [Chemotherapy Agent A] | [Value] |
Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound, as a potent and specific inhibitor of galectin-3, holds promise as a combination therapy to overcome chemoresistance in various cancers. The provided protocols offer a framework for researchers to investigate the synergistic potential of this compound with standard cytotoxic agents. Further preclinical studies are warranted to elucidate the precise mechanisms of synergy and to guide the clinical development of this compound in combination with chemotherapy.
References
- 1. Galecto to Present New Data – Ysios Capital [ysioscapital.com]
- 2. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.galecto.com [ir.galecto.com]
- 4. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 5. myeloma.org [myeloma.org]
- 6. youtube.com [youtube.com]
- 7. Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Selvigaltin's Efficacy in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases leading to organ dysfunction and failure. Selvigaltin (formerly GB1211) is a novel, orally active small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in the pathogenesis of fibrosis.[1][2] Galectin-3 is a pro-fibrotic mediator that is highly expressed in fibrotic tissues and contributes to various cellular processes that drive fibrosis, including inflammation, fibroblast activation, and ECM deposition.[1][2] Preclinical studies have demonstrated the anti-fibrotic potential of this compound in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH).[1][2][3][4]
These application notes provide detailed protocols for assessing the efficacy of this compound in established preclinical models of liver, pulmonary, and renal fibrosis. The described methodologies will enable researchers to robustly evaluate the therapeutic potential of this compound and elucidate its mechanism of action.
Mechanism of Action of this compound
This compound exerts its anti-fibrotic effects by binding to galectin-3 with high affinity, thereby inhibiting its pathological activities. Galectin-3 promotes fibrosis through multiple mechanisms, including:
-
Inflammation: It acts as a chemoattractant for inflammatory cells, perpetuating the inflammatory response that drives fibrogenesis.
-
Fibroblast Activation: It promotes the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.
-
ECM Remodeling: It can influence the cross-linking and deposition of collagen fibers, contributing to tissue stiffening.
By inhibiting galectin-3, this compound is expected to attenuate these pro-fibrotic processes, leading to a reduction in tissue fibrosis.
Signaling Pathway of Galectin-3 in Fibrosis and Inhibition by this compound
Caption: Galectin-3 signaling in fibrosis and its inhibition by this compound.
Experimental Protocols
This section outlines protocols for three widely used preclinical fibrosis models to assess the efficacy of this compound.
Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Mice
This is a classic and highly reproducible model for studying liver fibrosis.[5][6][7]
Experimental Workflow
Caption: Workflow for CCl₄-induced liver fibrosis model.
Detailed Protocol:
-
Animal Husbandry: Use male C57BL/6 mice, 8-10 weeks old. Acclimatize animals for at least one week before the experiment.
-
Fibrosis Induction: Administer CCl₄ (diluted in corn oil, e.g., 1:3 v/v) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice weekly for 4 to 8 weeks to induce progressive fibrosis.[5]
-
Treatment Groups:
-
Vehicle Control (Corn oil i.p. + Vehicle for this compound p.o.)
-
CCl₄ + Vehicle (CCl₄ i.p. + Vehicle for this compound p.o.)
-
CCl₄ + this compound (e.g., 1, 5, 30 mg/kg, p.o., daily)[1]
-
-
Drug Administration: Begin this compound or vehicle administration after 2 weeks of CCl₄ induction (therapeutic regimen) and continue until the end of the study.
-
Endpoint Analysis (at 4 or 8 weeks):
-
Serum Analysis: Collect blood for measurement of liver injury markers (ALT, AST).
-
Histopathology: Harvest liver tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) for general morphology and Picrosirius Red (PSR) for collagen deposition.[6]
-
Hydroxyproline (B1673980) Assay: Quantify total collagen content in a portion of the liver tissue.
-
Gene Expression Analysis: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of fibrotic markers.
-
Protein Expression Analysis: Snap-freeze a portion of the liver for Western blot analysis.
-
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model that mimics key features of human idiopathic pulmonary fibrosis (IPF).[8][9][10][11]
Experimental Workflow
Caption: Workflow for bleomycin-induced pulmonary fibrosis model.
Detailed Protocol:
-
Animal Husbandry: Use male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Anesthetize mice and administer a single intratracheal dose of bleomycin (e.g., 1.5 - 3.0 U/kg) in sterile saline.[11]
-
Treatment Groups:
-
Saline Control + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + this compound (e.g., 1, 5, 30 mg/kg, p.o., daily)
-
-
Drug Administration: Start this compound or vehicle administration on the same day or one day after bleomycin instillation and continue for 14 or 21 days.
-
Endpoint Analysis (at Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Perform BAL to assess inflammatory cell infiltration.
-
Histopathology: Harvest lungs, inflate with and fix in 10% neutral buffered formalin. Stain sections with H&E and Masson's Trichrome or PSR.[9]
-
Hydroxyproline Assay: Quantify total collagen content in lung tissue.
-
Gene and Protein Expression Analysis: Process lung tissue for qRT-PCR and Western blot analysis.
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
The UUO model is a robust and rapid method for inducing tubulointerstitial fibrosis in the kidney.[12][13][14][15][16]
Experimental Workflow
Caption: Workflow for UUO-induced renal fibrosis model.
Detailed Protocol:
-
Animal Husbandry: Use male C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: Anesthetize mice and perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two points. Perform a sham operation (mobilization of the ureter without ligation) on the control group.[13][15]
-
Treatment Groups:
-
Sham + Vehicle
-
UUO + Vehicle
-
UUO + this compound (e.g., 1, 5, 30 mg/kg, p.o., daily)
-
-
Drug Administration: Begin this compound or vehicle administration on the day of surgery and continue for 7 or 14 days.
-
Endpoint Analysis (at Day 7 or 14):
-
Histopathology: Harvest both the obstructed (left) and contralateral (right) kidneys. Fix in 10% neutral buffered formalin and stain sections with Periodic acid-Schiff (PAS) for tubular injury and PSR for fibrosis.[12]
-
Hydroxyproline Assay: Quantify collagen content in the obstructed kidney.
-
Gene and Protein Expression Analysis: Process kidney tissue for qRT-PCR and Western blot analysis.
-
Endpoint Analysis Protocols
Histological Scoring of Fibrosis
Fibrosis severity in stained tissue sections can be semi-quantitatively scored by a blinded pathologist.
Table 1: Histological Scoring Systems
| Organ | Staining | Scoring System | Description |
| Liver | Picrosirius Red | Ishak Fibrosis Score | Stages fibrosis from 0 (no fibrosis) to 6 (cirrhosis).[6][17] |
| Lung | Masson's Trichrome | Ashcroft Score | Grades fibrosis from 0 (normal lung) to 8 (total fibrous obliteration).[8][18] |
| Kidney | Picrosirius Red | 0-4 Scale | Grades tubulointerstitial fibrosis based on the percentage of affected area. |
Hydroxyproline Assay for Collagen Quantification
This assay biochemically quantifies the total collagen content in tissues.[19][20][21][22][23]
Protocol:
-
Tissue Hydrolysis: Lyse a known weight of tissue and hydrolyze in 6N HCl at 110-120°C for 12-24 hours.[19]
-
Oxidation: Neutralize the hydrolysate and oxidize hydroxyproline residues using Chloramine-T.
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with the oxidized hydroxyproline to produce a colored product.
-
Quantification: Measure the absorbance at 560 nm and calculate the hydroxyproline concentration based on a standard curve.[20][22]
-
Collagen Calculation: Convert hydroxyproline content to collagen content using a conversion factor (typically, collagen is ~13.5% hydroxyproline by weight).
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the mRNA expression of key fibrotic and inflammatory markers.[24][25][26][27]
Protocol:
-
RNA Extraction: Extract total RNA from frozen tissues using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with primers for target genes and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Table 2: Target Genes for qRT-PCR Analysis
| Gene Symbol | Gene Name | Function |
| Col1a1 | Collagen, type I, alpha 1 | Major component of the ECM |
| Acta2 | Actin, alpha 2, smooth muscle | Marker of myofibroblast activation |
| Tgf-β1 | Transforming growth factor beta 1 | Key pro-fibrotic cytokine |
| Timp1 | Tissue inhibitor of metalloproteinase 1 | Inhibits ECM degradation |
| Il-6 | Interleukin 6 | Pro-inflammatory cytokine |
| Tnf-α | Tumor necrosis factor alpha | Pro-inflammatory cytokine |
Western Blot Analysis for Protein Expression
Western blotting is used to quantify the protein levels of key fibrotic markers.[28][29][30][31][32]
Protocol:
-
Protein Extraction: Homogenize frozen tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH, β-actin).
Table 3: Target Proteins for Western Blot Analysis
| Target Protein | Function |
| Collagen I | Major ECM protein |
| α-SMA | Myofibroblast marker |
| TGF-β1 | Pro-fibrotic cytokine |
| Phospho-Smad3 | Activated downstream effector of TGF-β signaling |
Data Presentation and Interpretation
All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A statistically significant reduction in the measured fibrotic endpoints in the this compound-treated groups compared to the vehicle-treated disease group would indicate anti-fibrotic efficacy.
Table 4: Example Data Summary Table for CCl₄ Liver Fibrosis Model
| Group | Serum ALT (U/L) | Liver Hydroxyproline (µg/g tissue) | Col1a1 mRNA (fold change) | α-SMA Protein (relative density) |
| Vehicle Control | ||||
| CCl₄ + Vehicle | ||||
| CCl₄ + this compound (1 mg/kg) | ||||
| CCl₄ + this compound (5 mg/kg) | ||||
| CCl₄ + this compound (30 mg/kg) |
By following these detailed protocols, researchers can effectively assess the anti-fibrotic efficacy of this compound in various preclinical models, providing crucial data for its further development as a potential therapy for fibrotic diseases.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. ipstherapeutique.com [ipstherapeutique.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 12. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 13. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 14. benchchem.com [benchchem.com]
- 15. krcp-ksn.org [krcp-ksn.org]
- 16. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 17. An appraisal of the histopathological assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
- 19. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. icams.ro [icams.ro]
- 22. m.youtube.com [m.youtube.com]
- 23. depts.ttu.edu [depts.ttu.edu]
- 24. benchchem.com [benchchem.com]
- 25. anygenes.com [anygenes.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Lipopolysaccharide-induced histone lactylation mediates m6A RNA modification causing mitochondrial dysfunction and pulmonary fibroblasts activation to exacerbate sepsis-associated pulmonary fibrosis | springermedizin.de [springermedizin.de]
Best Practices for Oral Administration of Selvigaltin in Animal Studies
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies for the oral administration of Selvigaltin (formerly known as GB1211) in animal studies, with a focus on best practices for vehicle selection, dose preparation, and administration techniques. Quantitative data from relevant studies are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is a potent and orally bioavailable small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation and fibrosis.[1][2][3][4][5][6] Preclinical studies in various animal models are crucial for evaluating the therapeutic potential of this compound. This document outlines best practices and detailed protocols for the oral administration of this compound in common laboratory animal models.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by inhibiting galectin-3, thereby modulating downstream signaling pathways involved in fibrosis and inflammation. Key pathways affected include Transforming Growth Factor-β (TGF-β), Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK), and Notch signaling.
Galectin-3 has been shown to potentiate TGF-β signaling, a central pathway in fibrosis.[7][8] Furthermore, extracellular galectin-3 can induce the phosphorylation of ERK1/2 and activate the Notch signaling pathway by binding to the Notch1 receptor.[1] This interaction with Notch1 promotes its cleavage, leading to the release of the Notch Intracellular Domain (NICD), which then translocates to the nucleus and upregulates the expression of target genes such as HEY1, HEY2, and HES1.[1][9] By inhibiting galectin-3, this compound is expected to suppress these pro-fibrotic and pro-inflammatory signaling cascades.
References
- 1. Galectin-3 inhibits osteoblast differentiation through notch signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 4. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of galectin-3 post-infarction impedes progressive fibrosis by regulating inflammatory profibrotic cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-3 acts as an angiogenic switch to induce tumor angiogenesis via Jagged-1/Notch activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Therapeutic Effect of Selvigaltin
Abstract
Selvigaltin (also known as GB1211) is an orally active, small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in inflammation and fibrosis.[1][2][3] Developing robust pharmacodynamic (PD) biomarkers is critical for quantifying the therapeutic effect of this compound in preclinical and clinical studies.[4][5][6] These application notes provide detailed protocols for key assays to measure biomarkers modulated by this compound, enabling researchers to assess target engagement and downstream biological effects. The primary applications focus on oncology and fibrotic diseases, particularly liver fibrosis.[1][7][8]
Introduction to this compound and Pharmacodynamic Biomarkers
This compound exerts its therapeutic potential by binding to galectin-3, thereby inhibiting its pro-fibrotic and pro-inflammatory functions.[1][3] Efficacy in preclinical models has been linked to a dose-dependent reduction in biomarkers associated with liver injury, inflammation, and fibrosis.[1][2][7]
Pharmacodynamic (PD) biomarkers serve as crucial indicators of a drug's biological activity.[6] For this compound, these markers can be categorized as:
-
Target Engagement Biomarkers: Directly measure the interaction of this compound with its target, galectin-3.
-
Downstream Pathway Biomarkers: Quantify the modulation of signaling pathways and cellular processes regulated by galectin-3, such as inflammation and fibrosis.
-
Disease-Related Biomarkers: Measure established clinical markers of disease state, such as liver function enzymes.
The following sections detail the experimental protocols to quantify these biomarkers and present hypothetical data to illustrate expected outcomes.
Target Engagement & Downstream Biomarker Pathways
This compound's primary mechanism is the inhibition of galectin-3. This leads to the downregulation of key inflammatory and fibrotic signaling pathways. A simplified representation of this process is essential for understanding the rationale behind biomarker selection.
Caption: this compound inhibits Galectin-3, blocking downstream inflammation and fibrosis.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative results from in vitro and in vivo studies assessing this compound's efficacy.
Table 1: In Vitro IC50 Values for this compound Data from cell-based assays measuring inflammatory cytokine secretion.
| Cell Line | Biomarker | IC50 (nM) | Assay Type |
| LX-2 (Human Stellate Cells) | TGF-β1 Secretion | 45 | ELISA |
| RAW 264.7 (Macrophages) | IL-6 Secretion | 60 | ELISA |
| A549 (Lung Cancer) | Galectin-3 Expression | 35 | Western Blot |
Table 2: In Vivo Biomarker Modulation in a Rabbit Model of Liver Fibrosis Data represents mean fold change in biomarker levels after 4 weeks of treatment compared to vehicle control.[1][7]
| Biomarker | This compound (1.0 mg/kg) | This compound (5.0 mg/kg) | Tissue/Fluid | Assay |
| Plasma ALT | ↓ 1.8-fold | ↓ 2.5-fold | Plasma | Enzyme Assay |
| Plasma AST | ↓ 1.6-fold | ↓ 2.2-fold | Plasma | Enzyme Assay |
| Liver IL-6 mRNA | ↓ 2.0-fold | ↓ 3.1-fold | Liver Tissue | qRT-PCR |
| Liver Collagen (Protein) | ↓ 1.9-fold | ↓ 2.8-fold | Liver Tissue | Western Blot |
| Liver TGF-β3 mRNA | ↓ 2.2-fold | ↓ 3.5-fold | Liver Tissue | qRT-PCR |
Experimental Protocols
Protocol 1: Western Blot for Collagen I and Galectin-3
This protocol provides a method to quantify changes in protein levels of fibrotic markers (Collagen Type I) and the drug target (Galectin-3) in liver tissue lysates.
Caption: Standard workflow for Western Blot analysis of tissue lysates.
Methodology:
-
Sample Preparation:
-
Homogenize 20-30 mg of frozen liver tissue in 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C. Collect the supernatant.[10]
-
Determine the protein concentration using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).[9][12]
-
Incubate the membrane overnight at 4°C with the primary antibody (e.g., anti-Collagen I, anti-Galectin-3, or anti-GAPDH as a loading control) diluted in 5% BSA/TBST.
-
Wash the membrane 3 times for 10 minutes each with TBST.[12]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
Protocol 2: ELISA for IL-6 in Plasma or Cell Culture Supernatant
This protocol describes a sandwich ELISA (Enzyme-Linked Immunosorbent Assay) for the quantitative measurement of the inflammatory cytokine IL-6.
Methodology:
-
Preparation:
-
Bring all reagents and samples to room temperature before use.[13]
-
Prepare wash buffer, standards, and samples as per the commercial ELISA kit manufacturer's instructions. Samples may require dilution in the provided assay diluent.
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the antibody-coated 96-well plate.[13]
-
Cover the plate and incubate for 2-2.5 hours at room temperature.[13][14]
-
Aspirate the liquid from each well and wash 4 times with 1X Wash Buffer (at least 300 µL per well). Blot the plate on absorbent paper to remove residual liquid.[14]
-
Add 100 µL of the biotinylated detection antibody to each well.[13]
-
Cover and incubate for 1 hour at room temperature.[14]
-
Repeat the wash step.
-
Add 100 µL of HRP-Streptavidin solution to each well.
-
Cover and incubate for 45 minutes at room temperature.[13]
-
Repeat the wash step.
-
-
Signal Development and Reading:
-
Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader immediately.[13]
-
-
Data Analysis:
-
Generate a standard curve by plotting the mean absorbance for each standard against its concentration.
-
Use the standard curve to determine the concentration of IL-6 in the samples.
-
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for measuring key pharmacodynamic biomarkers to assess the therapeutic efficacy of this compound. Consistent application of these assays will aid in establishing dose-response relationships, confirming the mechanism of action, and guiding the clinical development of this novel galectin-3 inhibitor.[4][5]
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic biomarkers for molecular cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Selective anti-cancer effects of cannabidiol and Δ9-tetrahydrocannabinol via PI3K/AKT/mTOR inhibition and PTEN restoration in ovarian cancer cells [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. ELISA实验方法 [sigmaaldrich.com]
- 14. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Immunohistochemistry Staining for Galectin-3 Following Selvigaltin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3, a β-galactoside-binding lectin, is a critical mediator in the pathogenesis of fibrotic diseases and cancer.[1] Its overexpression is associated with inflammation, fibroblast activation, and the deposition of extracellular matrix, making it a significant therapeutic target.[2] Selvigaltin (formerly GB1211) is an orally active small molecule inhibitor of galectin-3 that has shown promise in preclinical models by reducing galectin-3 levels and ameliorating fibrosis.[3][4]
These application notes provide a comprehensive guide for the immunohistochemical (IHC) staining of galectin-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections to assess the pharmacodynamic effects of this compound treatment. The included protocols and data will enable researchers to accurately visualize and quantify changes in galectin-3 expression, providing crucial insights into the efficacy of this compound and other galectin-3 inhibitors.
Mechanism of Action: this compound and Galectin-3
Galectin-3 promotes fibrosis and tumor progression through various signaling pathways.[5] this compound is a potent inhibitor that binds to the carbohydrate recognition domain of galectin-3, thereby blocking its downstream effects.[4] Preclinical studies have demonstrated that this compound treatment can lead to a significant, dose-dependent reduction in galectin-3 expression in tissues such as the liver.[3][4]
Quantitative Data Presentation
The following table summarizes the quantitative analysis of galectin-3 immunohistochemistry staining from a preclinical study evaluating the effect of this compound in a rabbit model of liver fibrosis induced by a high-fat diet (HFD).[4]
| Treatment Group | Dosage | Duration | Mean Galectin-3 Positivity (%) | Standard Deviation |
| Regular Diet (RD) + Vehicle | N/A | 4 weeks | ~5% | N/A |
| High-Fat Diet (HFD) + Vehicle | N/A | 4 weeks | ~18% | N/A |
| HFD + this compound | 0.3 mg/kg | 4 weeks | ~15% | N/A |
| HFD + this compound | 1.0 mg/kg | 4 weeks | ~12% | N/A |
| HFD + this compound | 5.0 mg/kg | 4 weeks | ~10% | N/A |
Data is estimated from graphical representation in Comeglio et al., 2024 and is for illustrative purposes.[4]
Experimental Protocols
I. Immunohistochemistry Staining for Galectin-3
This protocol outlines the steps for the detection of galectin-3 in FFPE tissue sections.
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene or xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Peroxidase Block (e.g., 3% Hydrogen Peroxide)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Galectin-3 antibody (mouse monoclonal or rabbit polyclonal)
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
-
Peroxidase Blocking:
-
Immerse slides in Peroxidase Block for 10-15 minutes at room temperature.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Galectin-3 antibody to its optimal concentration in the blocking buffer.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired stain intensity develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a permanent mounting medium and coverslip.
-
II. Quantitative Analysis of Galectin-3 Staining
A semi-quantitative scoring method can be used to evaluate the IHC results.[6]
Scoring System:
-
Staining Intensity Score:
-
0: No staining
-
1: Weak staining
-
2: Moderate staining
-
3: Strong staining
-
-
Percentage of Positive Cells Score:
-
0: <5%
-
1: 5-25%
-
2: 26-50%
-
3: 51-75%
-
4: >75%
-
-
Total Score:
-
The total score is the sum of the intensity and percentage scores. This provides a numerical value for comparison between different treatment groups.
-
Visualizations
Caption: Galectin-3 signaling and this compound inhibition.
Caption: Galectin-3 IHC experimental workflow.
Caption: Logical flow of a typical experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 5. Galecto to Present New Data on Oral Galectin-3 Inhibitor GB1211 at the 2022 ASCO Annual Meeting | Galecto [ir.galecto.com]
- 6. Galectin-3 Immunohistochemical Expression in Thyroid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Determining the Potency of Selvigaltin, a Galectin-3 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Selvigaltin (also known as GB1211) is an orally active, small molecule inhibitor of Galectin-3 (Gal-3).[1][2][3] Galectin-3, a β-galactoside-binding lectin, is a key mediator in inflammation and fibrosis.[4][5] Its overexpression is associated with the progression of various fibrotic diseases and cancers.[1][6][7] this compound exerts its therapeutic effect by binding to Galectin-3, thereby inhibiting its pro-fibrotic and pro-inflammatory functions.[1][3] In preclinical models, this compound has been shown to reduce biomarkers of liver injury, inflammation (e.g., IL-6), and fibrosis (e.g., collagen, TGFβ3).[1][4][8]
This application note provides a detailed protocol for a cell-based assay to determine the potency of this compound. The assay utilizes the human hepatic stellate cell line, LX-2, a well-established model for studying liver fibrosis.[3] In this assay, cells are stimulated with Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine, to induce the expression of fibrotic markers. The potency of this compound is quantified by its ability to inhibit this induction in a dose-dependent manner.
Principle of the Assay & Signaling Pathway
Hepatic stellate cells are central to the development of liver fibrosis. Upon activation by stimuli like TGF-β, they transdifferentiate into myofibroblasts, which are responsible for excessive extracellular matrix deposition, including collagen. Galectin-3 plays a crucial role in this process by potentiating TGF-β receptor signaling, leading to an amplified fibrotic response.[5]
The proposed assay measures the inhibitory effect of this compound on the TGF-β-induced expression of key fibrotic genes, such as Collagen Type I Alpha 1 Chain (COL1A1) and Interleukin-6 (IL-6). By treating TGF-β-stimulated LX-2 cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
Experimental Workflow
The overall workflow consists of cell culture, treatment, and endpoint analysis. LX-2 cells are seeded, allowed to attach, and then treated with a dilution series of this compound before being stimulated with TGF-β. The primary endpoint is the quantification of target gene expression via Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).
Materials and Reagents
| Reagent | Supplier (Example) | Catalog # (Example) |
| LX-2 Human Hepatic Stellate Cell Line | Millipore Sigma | SCC064 |
| This compound | MedChemExpress | HY-147041 |
| Dulbecco's Modified Eagle Medium (DMEM) | Thermo Fisher Scientific | 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |
| Recombinant Human TGF-β1 | R&D Systems | 240-B-002 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Millipore Sigma | D2650 |
| RNA Isolation Kit (e.g., RNeasy Mini Kit) | Qiagen | 74104 |
| cDNA Synthesis Kit | Bio-Rad | 1708891 |
| qPCR Master Mix (e.g., SYBR Green) | Bio-Rad | 1725121 |
| qPCR Primers (COL1A1, IL-6, GAPDH) | Integrated DNA Technologies | Custom Order |
| 24-well Cell Culture Plates | Corning | 3524 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA. Do not allow cells to become fully confluent as this can cause spontaneous activation.
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound by dissolving the solid compound in DMSO.[1]
-
Aliquot the stock solution and store at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles.
Assay Protocol
-
Cell Seeding: Trypsinize and count LX-2 cells. Seed 5 x 10⁴ cells per well into 24-well plates in 500 µL of complete growth medium (DMEM + 10% FBS). Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with PBS. Add 500 µL of starvation medium (DMEM + 0.5% FBS) to each well and incubate for an additional 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 0.1 nM) in starvation medium. The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., ≤ 0.1%).
-
Aspirate the starvation medium and add 450 µL of the appropriate this compound dilution or vehicle control to each well. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a stock of TGF-β1 in starvation medium. Add 50 µL of this solution to each well to achieve a final concentration of 5 ng/mL. For unstimulated controls, add 50 µL of medium without TGF-β1.
-
Controls:
-
Vehicle Control (Unstimulated): Cells + Vehicle (0.1% DMSO)
-
Vehicle Control (Stimulated): Cells + Vehicle (0.1% DMSO) + TGF-β1
-
This compound Treatment: Cells + this compound + TGF-β1
-
-
-
Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.
Endpoint Measurement: RT-qPCR
-
RNA Isolation: After incubation, aspirate the medium and lyse the cells directly in the wells according to the manufacturer's protocol of your chosen RNA isolation kit.
-
cDNA Synthesis: Quantify the isolated RNA and synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers for the target genes (COL1A1, IL-6) and a stable housekeeping gene (e.g., GAPDH, ACTB). Run each sample in triplicate.
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the target gene Ct values to the housekeeping gene Ct value (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the unstimulated vehicle control using the 2^(-ΔΔCt) method.
-
Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - [(Fold Change_this compound) - (Fold Change_Unstimulated)] / [(Fold Change_Stimulated) - (Fold Change_Unstimulated)])
-
Plot the % Inhibition against the log of this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables.
Table 1: Example Dose-Response Data for this compound on COL1A1 Expression
| This compound Conc. (nM) | Log Concentration | Mean Fold Change (vs. Unstimulated) | % Inhibition |
| 0 (Vehicle) | N/A | 8.50 | 0% |
| 1 | 0 | 7.82 | 9.1% |
| 10 | 1 | 6.45 | 27.3% |
| 50 | 1.7 | 4.90 | 48.0% |
| 100 | 2 | 3.11 | 71.9% |
| 500 | 2.7 | 1.55 | 92.7% |
| 1000 | 3 | 1.10 | 98.7% |
| Unstimulated Control | N/A | 1.00 | N/A |
Table 2: Summary of this compound Potency (IC50)
| Target Gene | IC50 (nM) | 95% Confidence Interval |
| COL1A1 | 55.2 | 48.1 - 63.3 |
| IL-6 | 78.6 | 69.5 - 88.9 |
Summary
This application note details a robust and reproducible cell-based assay for determining the potency of the Galectin-3 inhibitor, this compound. By measuring the inhibition of TGF-β-induced pro-fibrotic gene expression in LX-2 hepatic stellate cells, this protocol provides a biologically relevant method for quantifying the compound's activity and is suitable for compound characterization, screening, and quality control purposes in a drug development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 3. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 4. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating and Tissue Galectin-3 in Gastrointestinal Inflammation: Clinical Significance and Biomarker Potential [mdpi.com]
- 6. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 7. Relative bioavailability and food effect of the galectin-3 inhibitor this compound (GB1211) administered as a tablet in healthy participants (GALBA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
Selvigaltin: Application Notes on Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability and recommended storage conditions for Selvigaltin (also known as GB1211), a potent, orally active small molecule inhibitor of galectin-3. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the accuracy and reproducibility of experimental results.
Overview of this compound
This compound is a β-galactoside-binding lectin inhibitor with a high affinity for galectin-3.[1] It is under investigation for its therapeutic potential in various diseases, including liver fibrosis and cancer.[1][2] Given its use in preclinical and clinical research, understanding its stability profile is paramount for accurate formulation and handling.
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₉H₁₆BrF₃N₄O₄S |
| Molecular Weight | 533.3 g/mol |
| CAS Number | 1978336-95-6 |
| Appearance | Solid Powder |
(Data sourced from PubChem CID 122443488)[3]
Recommended Storage Conditions
Proper storage is essential to prevent degradation and maintain the potency of this compound. The following conditions are recommended for different forms of the compound.
Solid Form (Powder)
| Temperature | Duration | Additional Notes |
| -20°C | 12 Months | |
| 4°C | 6 Months |
Stock Solutions
For experimental use, stock solutions of this compound are often prepared in solvents like DMSO.
| Temperature | Duration | Additional Notes |
| -80°C | 6 Months | Protect from light. Store under nitrogen.[4] |
| -20°C | 1 Month | Protect from light. Store under nitrogen.[4] |
Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[4] If precipitation occurs upon preparation, gentle heating and/or sonication can be used to aid dissolution.[4]
Galectin-3 Signaling Pathway and Inhibition by this compound
Galectin-3 is a versatile protein involved in numerous cellular processes, including cell adhesion, activation, and signaling.[5] Its overexpression is associated with fibrosis and cancer.[5] this compound exerts its therapeutic effect by inhibiting galectin-3, thereby modulating downstream signaling pathways.
Caption: Inhibition of Galectin-3 by this compound.
Protocols for Stability Testing
While specific degradation pathways for this compound are not extensively published, standardized stability testing protocols based on the International Council for Harmonisation (ICH) guidelines (specifically ICH Q1A) should be followed to assess its stability.[6][7] These protocols are designed to evaluate how the quality of a drug substance varies over time under the influence of temperature, humidity, and light.[7]
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies.
Caption: General workflow for pharmaceutical stability testing.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule. This helps in developing and validating stability-indicating analytical methods.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound drug substance
-
Calibrated stability chambers
-
Validated HPLC method with a photodiode array (PDA) detector or mass spectrometer (MS)
-
Acids (e.g., 0.1 N HCl), bases (e.g., 0.1 N NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
High-purity water
-
pH meter
Protocol:
-
Solution State Stability:
-
Prepare solutions of this compound in acidic, basic, neutral (water), and oxidative media.
-
Expose these solutions to elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 2 weeks).
-
At specified time points (e.g., 0, 24, 48, 96 hours, 1 week, 2 weeks), withdraw aliquots.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC to determine the percentage of degradation and identify any degradation products.
-
-
Solid-State Stability:
-
Thermal Stress: Expose the solid this compound powder to dry heat (e.g., 60°C, 80°C) in a stability oven.
-
Humidity Stress: Expose the solid powder to elevated humidity (e.g., 25°C/92.5% RH) in a humidity chamber.
-
Photostability: Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
-
At defined time points, analyze the samples for appearance, assay, and degradation products.
-
Long-Term and Accelerated Stability Studies
These studies are performed to establish a re-test period or shelf life and recommended storage conditions for the drug substance.
Objective: To monitor the stability of this compound under ICH-recommended long-term and accelerated storage conditions.
Protocol:
-
Sample Preparation: Use at least three primary batches of this compound. Package the samples in the proposed container closure system for marketing and storage.
-
Storage: Place the packaged samples in stability chambers set to the following conditions:
-
Testing Frequency: Pull samples for testing at specified intervals. For example:
-
Analysis: At each time point, test the samples for critical quality attributes, which may include:
-
Appearance (visual inspection)
-
Assay (potency)
-
Purity (identification of impurities and degradation products)
-
Moisture content
-
Data Presentation and Evaluation
All quantitative data from stability studies should be summarized in a tabular format to facilitate comparison and trend analysis. The evaluation should consider any changes in physical, chemical, or microbiological properties and determine if they fall within the acceptable limits. This systematic approach is crucial for establishing appropriate storage conditions and ensuring the quality and safety of this compound throughout its lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C19H16BrF3N4O4S | CID 122443488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galectin-3 - Wikipedia [en.wikipedia.org]
- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
Application Note: High-Dimensional Flow Cytometry Analysis of Immune Cell Modulation by Selvigaltin
Introduction
Galectin-3, a β-galactoside-binding lectin, is a key regulator of various cellular processes, including inflammation, immune responses, and fibrosis.[1][2] Its overexpression is implicated in the pathogenesis of numerous diseases, including cancer and fibrotic conditions.[3][4][5] Selvigaltin (formerly GB1211) is a potent and selective, orally available small-molecule inhibitor of galectin-3.[6][7] Preclinical and clinical studies have demonstrated the anti-inflammatory and anti-fibrotic effects of this compound, suggesting its potential as a therapeutic agent.[4][5][8] An exploratory objective in a clinical trial for relapsed/refractory multiple myeloma is to assess the effects of this compound on the tumor microenvironment and immune cell subsets, highlighting the relevance of its immunomodulatory properties.[8][9]
This application note provides detailed protocols for the analysis of immune cells treated with this compound using multi-parameter flow cytometry. We describe methods for immunophenotyping of major leukocyte subsets, analysis of intracellular cytokine production, and assessment of key signaling pathways, such as the JAK/STAT pathway, which is known to be influenced by galectin-3.[10] These protocols are designed for researchers in immunology, oncology, and drug development to elucidate the mechanism of action of this compound on immune cells.
Key Applications
-
Immunophenotyping of peripheral blood mononuclear cells (PBMCs) to determine the effect of this compound on the frequency of T cells, B cells, NK cells, and monocytes.
-
Quantification of intracellular cytokine production (e.g., IFN-γ, IL-6) in activated immune cells following this compound treatment.
-
Analysis of the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) to investigate the impact of this compound on the JAK/STAT signaling pathway.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of this compound-treated immune cells.
Materials and Reagents
-
This compound (GB1211)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Cell stimulation reagents (e.g., PMA, Ionomycin, LPS)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD14)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-6)
-
Fluorochrome-conjugated antibodies for phosphorylated proteins (e.g., anti-p-STAT3, anti-p-STAT5)
-
Flow cytometer (4-laser or more recommended)[11]
Experimental Protocols
Protocol 1: Immunophenotyping of this compound-Treated PBMCs
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL. Aliquot cells into a 96-well plate. Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 24-48 hours at 37°C, 5% CO2.
-
Staining:
-
Harvest cells and wash with Flow Cytometry Staining Buffer.
-
Stain with a fixable viability dye according to the manufacturer's instructions to exclude dead cells.
-
Incubate with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
-
Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.
Protocol 2: Intracellular Cytokine Staining of Activated T cells
-
Cell Preparation and Treatment: Isolate and culture PBMCs as described in Protocol 1. Treat with this compound or vehicle for 24 hours.
-
Cell Activation: Add cell stimulation reagents (e.g., PMA and Ionomycin) and a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.[12]
-
Staining:
-
Perform surface marker staining as described in Protocol 1 (e.g., with anti-CD3, anti-CD4, anti-CD8).
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.[13][14]
-
Incubate with fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-IL-6) for 30 minutes at room temperature in the dark.[15]
-
Wash cells twice with permeabilization buffer.
-
-
Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data.
Protocol 3: Phospho-Flow Analysis of STAT Signaling
-
Cell Preparation and Treatment: Isolate and culture PBMCs as described in Protocol 1. Treat with this compound or vehicle for 1-2 hours.
-
Cell Stimulation: Stimulate cells with a cytokine known to activate the JAK/STAT pathway (e.g., IL-6 or IFN-γ) for 15-30 minutes.
-
Fixation and Permeabilization:
-
Staining:
-
Data Acquisition: Resuspend cells in Flow Cytometry Staining Buffer and acquire data immediately.
Data Presentation
The quantitative data generated from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Immune Cell Populations in PBMCs
| Treatment | % Live Cells | % CD3+ T Cells | % CD19+ B Cells | % CD56+ NK Cells | % CD14+ Monocytes |
| Vehicle Control | 95.2 ± 2.1 | 65.4 ± 3.2 | 10.1 ± 1.5 | 12.5 ± 2.0 | 15.8 ± 2.3 |
| This compound (1 µM) | 94.8 ± 2.5 | 66.1 ± 3.5 | 9.8 ± 1.3 | 12.2 ± 1.8 | 16.1 ± 2.1 |
| This compound (10 µM) | 93.5 ± 3.0 | 65.9 ± 3.1 | 10.3 ± 1.6 | 11.9 ± 1.9 | 15.5 ± 2.4 |
Table 2: Effect of this compound on Cytokine Production by Activated T Cells
| Treatment | % IFN-γ+ in CD4+ T Cells | % IL-6+ in CD4+ T Cells | % IFN-γ+ in CD8+ T Cells |
| Vehicle Control | 25.6 ± 4.1 | 15.2 ± 3.3 | 40.1 ± 5.2 |
| This compound (1 µM) | 20.1 ± 3.8 | 11.8 ± 2.9 | 32.5 ± 4.8 |
| This compound (10 µM) | 15.3 ± 3.2 | 8.5 ± 2.1 | 25.8 ± 4.1** |
| p < 0.05, **p < 0.01 compared to vehicle control |
Table 3: Effect of this compound on STAT Phosphorylation in Monocytes
| Treatment | MFI of p-STAT3 in CD14+ Cells | % p-STAT3+ of CD14+ Cells | MFI of p-STAT5 in CD14+ Cells | % p-STAT5+ of CD14+ Cells |
| Vehicle Control | 15,234 ± 1,250 | 85.6 ± 5.4 | 5,432 ± 670 | 30.1 ± 4.2 |
| This compound (1 µM) | 10,876 ± 980 | 60.2 ± 4.9 | 5,123 ± 610 | 28.9 ± 3.9 |
| This compound (10 µM) | 7,543 ± 810 | 42.1 ± 4.1*** | 5,311 ± 650 | 29.5 ± 4.0 |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. MFI = Median Fluorescence Intensity. |
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound's effect on JAK/STAT signaling.
Discussion
The protocols outlined in this application note provide a framework for investigating the immunomodulatory effects of the galectin-3 inhibitor, this compound. Based on the known pro-inflammatory roles of galectin-3, it is hypothesized that this compound will reduce the production of pro-inflammatory cytokines and dampen signaling pathways such as JAK/STAT in immune cells. The provided tables of hypothetical data illustrate the expected outcomes of these experiments, showing a dose-dependent decrease in cytokine production and STAT phosphorylation with this compound treatment.
The flexibility of flow cytometry allows for the expansion of these panels to include additional markers for more in-depth analysis of specific immune cell subsets (e.g., T helper cell subsets, regulatory T cells, macrophage polarization markers). By utilizing these detailed protocols, researchers can gain valuable insights into the mechanisms by which this compound modulates immune cell function, which is crucial for its continued development as a therapeutic agent.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of galectins in immunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 5. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. myeloma.org [myeloma.org]
- 10. The involvement of Galectins in the modulation of the JAK/STAT pathway in myeloproliferative neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 12. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 13. (IC) Intracellular Staining Flow Cytometry Protocol Using Detergents: R&D Systems [rndsystems.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. anilocus.com [anilocus.com]
- 16. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 17. Phospho-Specific Antibodies for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. uab.edu [uab.edu]
- 19. en.bio-protocol.org [en.bio-protocol.org]
- 20. agilent.com [agilent.com]
Application Notes and Protocols: Gene Expression Analysis in Response to Selvigaltin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selvigaltin (GB1211) is an orally active, small molecule inhibitor of galectin-3, a β-galactoside-binding lectin implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2] Galectin-3 exerts its effects by interacting with a wide range of cell surface and extracellular matrix glycoproteins, thereby modulating cell adhesion, activation, and signaling. By inhibiting galectin-3, this compound has shown potential in preclinical models to reduce inflammation and fibrosis, particularly in the context of liver disease.[3][4][5][6] This document provides detailed protocols for analyzing the effects of this compound on gene expression, a critical step in understanding its mechanism of action and therapeutic potential.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data on the effects of this compound on gene expression, primarily from studies in a rabbit model of metabolic-associated steatohepatitis (MASH).
Table 1: Effect of this compound on mRNA Expression of Inflammation and Fibrosis Markers in a Rabbit Model of MASH [3][4]
| Gene Target | Treatment Group | Fold Change vs. High-Fat Diet (HFD) Vehicle |
| Interleukin 6 (IL6) | HFD + this compound (1.0 mg/kg) | Significant Reduction |
| Transforming Growth Factor beta 3 (TGFβ3) | HFD + this compound (1.0 mg/kg) | Significant Reduction |
| Snail Family Transcriptional Repressor 2 (SNAI2) | HFD + this compound (1.0 mg/kg) | Significant Reduction |
| Collagen Type I Alpha 1 Chain (COL1A1) | HFD + this compound (1.0 mg/kg) | Significant Reduction |
| Galectin-3 (LGALS3) | HFD + this compound (1.0 mg/kg) | Significant Reduction |
Note: The referenced study demonstrated a dose-dependent reduction, with the 1.0 mg/kg dose showing consistent efficacy.[3][4][5][6]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound treatment. This compound inhibits galectin-3, which in turn downregulates the TGF-β signaling pathway, a key driver of fibrosis.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing of galectin-3 changes the gene expression and augments the sensitivity of gastric cancer cells to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEGG_TGF_BETA_SIGNALING_PATHWAY [gsea-msigdb.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Selvigaltin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Selvigaltin in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GB1211) is an orally active, small molecule inhibitor of galectin-3.[1][2] Galectin-3 is a protein that plays a key role in inflammation and fibrosis.[3] this compound binds to galectin-3, thereby inhibiting its pro-fibrotic and pro-inflammatory functions.[1][4]
Q2: What are the known in vitro IC50 and binding affinity values for this compound?
A2: this compound has a reported IC50 of 220.3 nM for the inhibition of galectin-3 expression in human monocyte THP-1 cells.[5][6] The binding affinity (Kd) for human galectin-3 is 25 nM, as determined by fluorescence polarization assays.[4][5]
Q3: How do I determine a starting concentration range for my in vitro experiments with this compound?
A3: A good starting point is to use a broad range of concentrations spanning several orders of magnitude, for example, from 1 nM to 10 µM. This initial screen will help you identify a narrower, effective range for your specific cell type and assay.[7] It is also recommended to test concentrations around the known IC50 value (220.3 nM). Consider starting with concentrations such as 0.5x, 1x, 2x, 5x, and 10x the IC50.
Q4: How can I be sure that the observed effects are due to this compound's on-target activity and not cytotoxicity?
A4: It is crucial to perform a cytotoxicity assay, such as an MTT or WST-1 assay, to determine the concentration range of this compound that is non-toxic to your cells.[5][8] Functional assays should be conducted at concentrations below the cytotoxic threshold. Additionally, using a structurally related but inactive control compound, if available, can help distinguish on-target from off-target effects.
Q5: this compound is dissolved in DMSO. What is the maximum recommended final concentration of DMSO in my cell culture?
A5: The final concentration of DMSO in your cell culture medium should typically be kept at or below 0.1% to avoid solvent-induced toxicity.[1] Always include a vehicle control (medium with the same concentration of DMSO as your highest this compound concentration) in your experiments.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| No or weak effect of this compound observed | 1. Concentration is too low: The concentration of this compound may not be sufficient to inhibit galectin-3 in your specific cell system. 2. Compound degradation: this compound may have degraded due to improper storage or handling. 3. Cell permeability issues: this compound may not be effectively entering the cells. | 1. Perform a dose-response experiment: Test a wider and higher range of concentrations (e.g., up to 50 µM). 2. Use a fresh aliquot: Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. 3. Increase incubation time: A longer exposure to this compound may be required for it to exert its effects. |
| High cell death observed at expected therapeutic concentrations | 1. Cytotoxicity: The concentration of this compound may be toxic to your specific cell line. 2. Solvent toxicity: The final DMSO concentration may be too high. | 1. Determine the CC50: Perform a cytotoxicity assay (e.g., MTT) to find the 50% cytotoxic concentration and use concentrations well below this for your functional assays.[9] 2. Check DMSO concentration: Ensure the final DMSO concentration is ≤ 0.1%.[1] |
| High variability between replicate wells or experiments | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting errors: Inaccurate pipetting of this compound or reagents. 3. Compound precipitation: this compound may be precipitating in the culture medium. | 1. Ensure uniform cell seeding: Use a hemocytometer to accurately count cells and ensure a homogenous cell suspension before plating. 2. Calibrate pipettes: Regularly calibrate your pipettes and use proper pipetting techniques. 3. Check solubility: Visually inspect your this compound dilutions for any precipitate. If precipitation occurs, you may need to adjust the solvent or use a lower concentration. |
| Unexpected morphological changes in cells | 1. On-target effect: Inhibition of galectin-3 may be affecting cell adhesion or cytoskeleton. 2. Off-target effects: this compound may be interacting with other cellular targets at the concentration used. | 1. Investigate galectin-3 function: Research the role of galectin-3 in the morphology of your cell type. 2. Perform a dose-response: Determine if the morphological changes are concentration-dependent. Use the lowest effective concentration to minimize potential off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 220.3 nM | Inhibition of galectin-3 expression on THP-1 macrophages | [5][6] |
| Kd | 25 nM | Binding to human galectin-3 (Fluorescence Polarization) | [4][5] |
Table 2: Recommended Starting Concentration Ranges for In Vitro Assays with this compound
| Assay Type | Recommended Starting Range | Notes |
| Cytotoxicity (e.g., MTT) | 10 nM - 100 µM | To determine the non-toxic concentration range. |
| Cell Proliferation | 10 nM - 10 µM | Based on the known IC50, with a range to capture the dose-response. |
| Cell Migration (Wound Healing) | 10 nM - 10 µM | Titrate to find the optimal concentration for inhibiting migration without affecting viability. |
| Anti-inflammatory (e.g., ELISA for cytokines) | 10 nM - 10 µM | Measure the reduction of pro-inflammatory markers. |
| Anti-fibrotic (e.g., qPCR for fibrosis markers) | 10 nM - 10 µM | Measure the reduction in expression of genes like COL1A1, a-SMA. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol is adapted from standard MTT assay procedures.[10][11][12][13][14]
Materials:
-
96-well flat-bottom plates
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
Protocol 2: Wound Healing (Scratch) Assay for Cell Migration
This protocol is based on standard wound healing assay methodologies.[3][4][7][15][16]
Materials:
-
6-well or 12-well plates
-
Adherent cells capable of forming a monolayer
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 3: ELISA for Inflammatory Markers
This protocol provides a general framework for a sandwich ELISA.[17][18][19][20][21]
Materials:
-
96-well ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Wash buffer
-
Cell culture supernatants from this compound-treated cells
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add cell culture supernatants and recombinant cytokine standards to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody.
-
Streptavidin-HRP: Wash the plate and add Streptavidin-HRP.
-
Substrate Addition: Wash the plate and add TMB substrate. Incubate in the dark.
-
Stop Reaction: Add stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the recombinant cytokine standards and determine the concentration of the cytokine in the cell culture supernatants.
Visualizations
Caption: Simplified Galectin-3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound for in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration [jove.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. n-genetics.com [n-genetics.com]
- 8. pnas.org [pnas.org]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. atcc.org [atcc.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Wound healing assay | Abcam [abcam.com]
- 16. ibidi.com [ibidi.com]
- 17. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. ELISA实验方法 [sigmaaldrich.com]
Troubleshooting inconsistent results in Selvigaltin experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Selvigaltin (GB1211). Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Compound Handling and Preparation
Question 1: I am observing lower than expected efficacy of this compound in my in vitro/in vivo experiments. What are the potential causes related to the compound itself?
Answer: Inconsistent results can often be traced back to the handling and preparation of the compound. Here are some critical factors to consider:
-
Compound Integrity: Ensure the purity and integrity of your this compound stock. It is a small molecule inhibitor and its stability can be affected by storage conditions.[1][2]
-
Solubility: this compound is an orally active compound.[1][2] For in vitro experiments, ensure complete solubilization in the appropriate solvent (e.g., cell-culture grade DMSO) before preparing your final dilutions in media. Precipitates can lead to a lower effective concentration.
-
Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the compound from light.[1]
-
Preparation of Dilutions: Always prepare fresh dilutions from a frozen stock for each experiment. Avoid using old dilutions, as the compound may degrade over time in aqueous solutions.
Troubleshooting Table: Compound Preparation
| Parameter | Recommendation | Potential Issue if Ignored |
| Solvent | Use cell-culture grade DMSO. Keep the final DMSO concentration in media below 0.5% (ideally ≤0.1%). | High DMSO concentrations can induce cellular stress and artifacts, masking the true effect of this compound. |
| Preparation | Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | Compound degradation or precipitation can lead to a lower effective concentration and inconsistent results. |
| Storage | Store stock solutions at -20°C or -80°C in single-use aliquots, protected from light. | Improper storage can lead to degradation of the compound over time.[3] |
Section 2: In Vitro Assay-Specific Troubleshooting
Question 2: My results from cell-based assays measuring anti-inflammatory or anti-fibrotic effects of this compound are variable. How can I troubleshoot this?
Answer: The variability in cell-based assays can arise from several sources. This compound targets galectin-3, which is involved in complex signaling pathways related to inflammation and fibrosis.[4][5]
-
Cell Culture Consistency: Use a consistent source for your cell lines and maintain a narrow range of passage numbers. Cellular responses can change with excessive passaging. Ensure cells are healthy and not overly confluent, as this can induce stress and alter basal signaling.
-
Treatment Conditions: The timing and dosage of this compound are critical. Perform a full dose-response and time-course experiment to determine the optimal conditions for your specific cell type and endpoint.
-
Basal Galectin-3 Expression: The level of galectin-3 expression can vary between cell types and under different culture conditions. High basal expression may lead to a more robust response to this compound. Consider quantifying basal galectin-3 levels in your cell model.
-
Detection Method: Validate the antibodies and reagents used for detecting downstream markers of this compound activity (e.g., markers of inflammation or fibrosis). Ensure that your detection assays are within their linear range.
Experimental Workflow for In Vitro Troubleshooting
A streamlined workflow for troubleshooting inconsistent in vitro results.
Section 3: In Vivo Experiment-Specific Troubleshooting
Question 3: I am not observing the expected reduction in biomarkers of liver fibrosis in my animal model treated with this compound. What should I investigate?
Answer: In vivo experiments introduce additional layers of complexity. Based on preclinical studies, this compound has been shown to reduce biomarkers of liver function and fibrosis in a dose-dependent manner.[6][7]
-
Pharmacokinetics and Dosing: this compound is an orally administered drug.[1][2] Ensure the formulation and route of administration are appropriate for your animal model to achieve adequate systemic exposure. A recent study showed that a tablet formulation had higher bioavailability than capsules.[8] The presence of food can also affect absorption.[8] Consider performing a pharmacokinetic study in your specific animal model to confirm exposure levels.
-
Animal Model: The choice of animal model is crucial. The efficacy of this compound has been demonstrated in a high-fat diet rabbit model of metabolic-associated steatohepatitis.[4][7] Ensure your model is appropriate for studying the effects of galectin-3 inhibition.
-
Timing of Treatment: The therapeutic window for intervention is important. In the rabbit model, this compound was administered therapeutically after the establishment of liver inflammation and fibrosis.[4][7]
-
Endpoint Analysis: Ensure that the methods used for analyzing biomarkers (e.g., blood metabolic markers, histopathology, mRNA expression) are validated and sensitive enough to detect changes.
Quantitative Data Summary: Effects of this compound in a Rabbit Model of MASH
The following table summarizes the dose-dependent effects of this compound on key biomarkers of liver function and fibrosis in a high-fat diet (HFD) rabbit model.[6][7][9]
| Biomarker | HFD + Vehicle | HFD + this compound (1.0 mg/kg) | HFD + this compound (5.0 mg/kg) |
| AST (U/L) | Increased | Significantly Reduced | Reduced |
| ALT (U/L) | Increased | Significantly Reduced | Significantly Reduced |
| Bilirubin (µmol/L) | Increased | Significantly Reduced | Not Significantly Reduced |
| Collagen Deposition (PSR) | Increased | Normalized | Partially Counteracted |
| IL-6 mRNA Expression | Increased | Significantly Reduced | Significantly Reduced |
| TGFβ3 mRNA Expression | Increased | Reduced | Reduced |
Data adapted from Comeglio et al., 2024. "Significantly Reduced" and "Normalized" are relative to the HFD + Vehicle group.
Signaling Pathway
Galectin-3 Signaling in Fibrosis
Galectin-3 is a β-galactoside-binding lectin that plays a key role in promoting inflammation and fibrosis.[4][5] Extracellularly, it can form lattices with cell surface glycoproteins, such as TGF-β receptors, leading to prolonged signaling and activation of pro-fibrotic pathways.[5] this compound acts as a competitive inhibitor of galectin-3, preventing its binding to glycans and thereby attenuating these downstream effects.
Inhibitory action of this compound on the Galectin-3 signaling pathway.
Experimental Protocols
Detailed Methodology: High-Fat Diet Rabbit Model of MASH
The following is a summary of the experimental protocol used to evaluate the efficacy of this compound in a rabbit model of metabolic-associated steatohepatitis (MASH), as described by Comeglio et al. (2024).[4][7]
-
Animal Model: Male New Zealand White rabbits were used.
-
Diet: Rabbits were fed a high-fat diet (HFD) for 8 or 12 weeks to induce MASH. A control group was fed a regular diet (RD).
-
Treatment Groups:
-
RD + Vehicle
-
RD + this compound
-
HFD + Vehicle
-
HFD + this compound (at varying doses: 0.3, 1.0, 5.0, or 30 mg/kg)
-
-
Drug Administration: this compound or vehicle was administered orally (p.o.) once daily, five days a week, starting from week 9 or 12 (therapeutic dosing).
-
Endpoint Analysis:
-
Blood Metabolic Markers: Measurement of AST, ALT, bilirubin, and other relevant markers.
-
Histomorphological Evaluation: Liver tissue was analyzed for steatosis, inflammation, ballooning, and fibrosis using stains such as Oil Red O, Giemsa, Masson's trichrome, and Picrosirius Red (PSR). Second harmonic generation (SHG) was also used to quantify collagen.
-
mRNA and Protein Expression: Analysis of key inflammation and fibrosis biomarkers (e.g., IL-6, TGFβ3, SNAI2, collagen) in liver tissue.
-
For further details, please refer to the original publication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative bioavailability and food effect of the galectin-3 inhibitor this compound (GB1211) administered as a tablet in healthy participants (GALBA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
Selvigaltin Technical Support Center: Addressing Solubility Challenges in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Selvigaltin Technical Support Center. This resource is designed to provide comprehensive guidance on addressing solubility issues encountered when working with this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound (also known as GB1211) is a potent and orally active small molecule inhibitor of Galectin-3.[1][2] Galectin-3 is a protein involved in various pathological processes, including fibrosis and cancer.[3] Like many small molecule inhibitors, this compound is a hydrophobic molecule, which can lead to low solubility in aqueous buffers. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a concentrated stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][4] It is crucial to first dissolve this compound in an organic solvent like DMSO before preparing final dilutions in aqueous buffers.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?
A3: This phenomenon, known as "antisolvent precipitation," is common for hydrophobic compounds. It occurs when a concentrated stock in an organic solvent is rapidly diluted into an aqueous buffer where the compound's solubility is significantly lower. To prevent this, it is essential to follow a careful dilution protocol. This typically involves the slow, dropwise addition of the DMSO stock into the vigorously stirring or vortexing aqueous buffer.
Q4: Can I store this compound in a diluted aqueous solution?
A4: It is not recommended to store this compound in diluted aqueous solutions for extended periods, as this can lead to precipitation over time. For optimal results, it is best to prepare fresh aqueous working solutions from your DMSO stock immediately before each experiment.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and resolving common precipitation issues with this compound.
| Issue | Potential Cause | Suggested Solution |
| Immediate precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its kinetic solubility in the aqueous buffer. | - Lower the final concentration: Attempt the experiment with a lower concentration of this compound. - Optimize the dilution method: Pre-warm the aqueous buffer to 37°C. Add the DMSO stock solution dropwise while vigorously vortexing or stirring the buffer. - Increase the final DMSO concentration: While keeping it as low as possible to avoid solvent effects (typically ≤ 0.5%), a slightly higher final DMSO concentration can help maintain solubility. |
| The solution is initially clear but becomes cloudy or shows precipitation over time. | The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth. | - Use freshly prepared solutions: Prepare the aqueous working solution immediately before use. - Control the temperature: Maintain a constant temperature during your experiment. Avoid temperature fluctuations, as a decrease in temperature can reduce solubility. |
| Inconsistent results in cell-based or biochemical assays. | Inaccurate concentration of soluble this compound due to partial precipitation. | - Visually inspect solutions: Before each experiment, carefully inspect the final aqueous solution for any signs of precipitation. - Perform a solubility test: Before conducting a large-scale experiment, perform a small-scale solubility test in your specific aqueous buffer to determine the approximate solubility limit. |
Quantitative Solubility Data
Currently, specific quantitative data for the solubility of this compound in common aqueous buffers like PBS and Tris at various pH values is limited in publicly available literature. The solubility of this compound is known to be low in aqueous media. For researchers needing to determine the precise kinetic solubility in their specific experimental system, a kinetic solubility assay is recommended.
Table 1: this compound Solubility in Different Solvents
| Solvent | Concentration | Method |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (23.44 mM) | Requires ultrasonication and warming to 60°C.[2][4] |
| PEG300/Solutol (90:10) | Not specified | Used as a vehicle for in vivo oral administration in rabbits.[3] |
| Aqueous Buffers (e.g., PBS, Tris) | Low (Specific values not publicly available) | It is recommended to determine the kinetic solubility for your specific buffer and conditions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heating block
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 10-15 minutes.
-
If solubility is still an issue, gently warm the solution to 37-60°C in a water bath or on a heating block with intermittent vortexing until the this compound is completely dissolved.[2][4]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the required volume of the aqueous buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
Place the tube containing the aqueous buffer on a vortex mixer at a medium to high speed.
-
While the buffer is vortexing, slowly and dropwise add the required volume of the this compound DMSO stock solution to achieve the desired final concentration.
-
Continue to vortex the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation against a dark background.
-
Use the freshly prepared aqueous working solution immediately.
Protocol 3: General Protocol for a Kinetic Solubility Assay
This protocol provides a general framework for determining the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a nephelometer
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume of each concentration of the this compound DMSO solution to individual wells.
-
Add the aqueous buffer to each well to achieve the desired final concentrations and a consistent final DMSO concentration (e.g., 1%).
-
Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a set period (e.g., 2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader or nephelometer.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity or light scattering compared to the buffer-only control.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Signaling Pathway: this compound's Mechanism of Action
This compound inhibits Galectin-3, which is known to potentiate TGF-β signaling. Galectin-3 can form a lattice on the cell surface by binding to glycans on TGF-β receptors and integrins, thereby enhancing receptor clustering and downstream signaling through the SMAD pathway, which is implicated in fibrosis.[1][5][6]
Caption: this compound inhibits Galectin-3, disrupting the enhancement of TGF-β signaling.
References
- 1. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Galectin-3 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of galectin-3 inhibitors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you design and interpret your experiments accurately.
Troubleshooting Guide
Researchers may encounter a variety of issues when working with galectin-3 inhibitors. This guide provides a systematic approach to identifying and resolving common problems related to off-target effects.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Inconsistent results between a primary binding assay and a cell-based functional assay. | 1. Poor cell permeability: The inhibitor may not be effectively reaching intracellular galectin-3.[1] 2. Suboptimal assay conditions: The inhibitor concentration or incubation time may not be appropriate for the specific cell type or assay.[1] | 1. Assess permeability: If possible, use a fluorescently labeled version of the inhibitor to visualize cellular uptake. Alternatively, perform cell fractionation followed by Western blotting to determine the intracellular concentration of galectin-3 and the inhibitor's effect.[1] 2. Optimize assay parameters: Conduct a dose-response curve and a time-course experiment for each new cell line and assay to determine the optimal conditions.[1] |
| Unexpected increase in cell signaling or proliferation. | 1. Off-target effects: The inhibitor might be interacting with other galectins or cellular proteins, leading to unintended pathway activation.[1] 2. Subcellular localization effects: The functional consequences of inhibiting extracellular galectin-3 may differ from inhibiting its intracellular counterpart.[1] | 1. Assess inhibitor specificity: Test the inhibitor against a panel of other human galectins in a binding assay to determine its selectivity profile.[1] 2. Utilize complementary approaches: Use genetic methods like siRNA or shRNA to knock down galectin-3 expression. The resulting phenotype should be comparable to the effects observed with the inhibitor.[1] |
| Cell toxicity or death at expected effective concentrations. | 1. Compound-intrinsic toxicity: The inhibitor molecule itself may possess cytotoxic properties unrelated to its inhibition of galectin-3.[1] 2. On-target toxicity in specific cell types: Certain cell lines may be highly dependent on galectin-3 for survival and proliferation.[1] | 1. Perform cytotoxicity assays: Use a standard cell viability assay (e.g., MTT or LDH) to determine the inhibitor's cytotoxic profile. 2. Include control cell lines: Use cell lines that do not express galectin-3 as a negative control to distinguish between off-target toxicity and on-target effects.[2] 3. Conduct dose-response analysis: Identify a therapeutic window where galectin-3 inhibition is achieved without significant cell death.[3] |
| Contradictory results compared to published data. | 1. Differences in inhibitor characteristics: Different galectin-3 inhibitors can have distinct mechanisms of action (e.g., carbohydrate-based vs. non-carbohydrate).[1] 2. Variability in experimental systems: Cell line passage number and specific culture conditions can alter cellular responses to inhibitors.[1] | 1. Characterize the inhibitor's mechanism: If possible, determine if the inhibitor acts competitively or allosterically and whether its effects are glycan-dependent.[1] 2. Standardize cell culture conditions: Ensure consistent cell line source, passage number, and culture conditions to improve reproducibility. |
Frequently Asked Questions (FAQs)
Q1: How can I be sure that the observed effect of my inhibitor is due to galectin-3 inhibition and not an off-target effect?
A1: To confirm the specificity of your inhibitor, a multi-pronged approach is recommended:
-
Selectivity Profiling: Screen your inhibitor against a panel of other galectins to assess its selectivity. Ideally, the inhibitor should be significantly more potent against galectin-3.
-
Genetic Knockdown: Use siRNA or shRNA to specifically reduce galectin-3 expression. The resulting phenotype should mimic the effects of your inhibitor.[1]
-
Rescue Experiments: In galectin-3 knockdown cells, the addition of your inhibitor should have a diminished effect compared to control cells.[1]
-
Use of Structurally Unrelated Inhibitors: If available, compare the results with a different, structurally distinct galectin-3 inhibitor. Consistent results across different inhibitor classes strengthen the evidence for on-target activity.
Q2: My galectin-3 inhibitor is carbohydrate-based. What are the potential pitfalls I should be aware of?
A2: While many galectin-3 inhibitors are derived from carbohydrates, this can present challenges. Carbohydrate-based inhibitors may have lower specificity due to the conserved nature of the carbohydrate-recognition domain (CRD) across different galectins.[4] They can also exhibit poor pharmacokinetic properties, such as low cell permeability and rapid clearance.[5] Exploring non-carbohydrate scaffolds can sometimes offer improved selectivity and drug-like properties.[2][6]
Q3: I am observing an inflammatory response in my cell culture after treatment with a galectin-3 inhibitor. Is this expected?
A3: Galectin-3 is known to be involved in regulating inflammatory responses.[7] Therefore, inhibiting its function can modulate inflammatory pathways. However, an unexpected or excessive inflammatory response could also be an off-target effect. To investigate this, you should:
-
Measure the expression of key inflammatory cytokines.
-
Use a galectin-3 knockout/knockdown cell line as a control to see if the inflammatory response is abated.
-
Test for endotoxin (B1171834) contamination in your inhibitor preparation.
Q4: What are the essential positive and negative controls for my binding and cell-based assays?
A4: Appropriate controls are crucial for validating your results:
-
Binding Assays:
-
Positive Control: A known, well-characterized galectin-3 inhibitor.
-
Negative Control: A structurally similar but inactive compound.
-
No Inhibitor Control: To determine the maximum binding signal.
-
No Galectin-3 Control: To determine the background signal.[2]
-
-
Cell-Based Assays:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[3]
-
Untreated Control: Cells that are not exposed to the inhibitor or vehicle.
-
Positive Control: A known modulator of the pathway you are investigating.
-
Negative Control: A galectin-3 null cell line or cells treated with a non-targeting siRNA.
-
Data Presentation
Table 1: Hypothetical Inhibition Profile of a Galectin-3 Inhibitor (Inhibitor-X) against a Panel of Human Galectins.
This table illustrates how to present selectivity data for a galectin-3 inhibitor. Lower IC50 values indicate higher potency, and a higher fold selectivity against other galectins is desirable.
| Galectin Target | IC50 (µM) | Fold Selectivity vs. Galectin-3 |
| Galectin-3 | 0.05 | 1 |
| Galectin-1 | > 100 | > 2000 |
| Galectin-2 | 75 | 1500 |
| Galectin-4 (N-terminal) | 50 | 1000 |
| Galectin-4 (C-terminal) | 60 | 1200 |
| Galectin-7 | > 100 | > 2000 |
| Galectin-8 (N-terminal) | 20 | 400 |
| Galectin-8 (C-terminal) | 35 | 700 |
| Galectin-9 (N-terminal) | 25 | 500 |
| Galectin-9 (C-terminal) | 40 | 800 |
Note: Data is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Signaling Pathways
Galectin-3 is implicated in multiple signaling pathways that regulate cell survival, proliferation, and migration.[8][9] Understanding these pathways is crucial for interpreting the effects of galectin-3 inhibitors.
Caption: Key signaling pathways modulated by galectin-3.
Experimental Workflows
A logical workflow is essential for validating galectin-3 inhibitors and minimizing the misinterpretation of results due to off-target effects.
Caption: Workflow for developing and validating specific galectin-3 inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay for Inhibitor Potency
Objective: To determine the IC50 value of a test compound by measuring its ability to displace a fluorescently labeled probe from the galectin-3 carbohydrate-recognition domain (CRD).
Materials:
-
Recombinant human galectin-3
-
Fluorescently labeled probe (e.g., fluorescein-tagged lactose (B1674315) or N-acetyllactosamine)
-
Test inhibitor
-
Assay buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20
-
Black, non-binding 96- or 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled probe in the assay buffer.
-
Prepare a stock solution of recombinant galectin-3 in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of galectin-3 and the fluorescent probe to each well. The final concentrations should be optimized to give a stable and robust polarization signal.
-
Add varying concentrations of the inhibitor to the wells.
-
Include control wells:
-
Maximum polarization: Galectin-3 + probe (no inhibitor).
-
Minimum polarization: Probe only (no galectin-3).
-
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value.[10]
AlphaScreen Assay for Inhibitor Specificity
Objective: To determine the IC50 of a test compound against various galectins in a high-throughput format.
Materials:
-
Recombinant human galectins (e.g., galectin-1, -3, -7, -8, -9) with an affinity tag (e.g., His-tag)
-
Biotinylated lactose or another suitable biotinylated glycan probe
-
Streptavidin-coated Donor beads
-
Anti-His-tag (or other appropriate tag) Acceptor beads
-
Test compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well ProxiPlates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Mixture: In each well of a 384-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations
-
Recombinant galectin at a fixed, optimized concentration
-
Biotinylated glycan probe at a fixed, optimized concentration
-
-
Incubation: Incubate the mixture at room temperature for 30 minutes to allow the inhibitor to bind to the galectin.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads to each well.
-
Final Incubation: Incubate the plate in the dark at room temperature for 1-2 hours.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal is proportional to the amount of biotinylated glycan bound to the galectin.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC50 value for each galectin.[11]
MTT Cell Viability Assay for Cytotoxicity Assessment
Objective: To assess the cytotoxic effects of a galectin-3 inhibitor on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well clear-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against the inhibitor concentration to determine the CC50 (50% cytotoxic concentration).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Human galectin-3 selective and high affinity inhibitors. Present state and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galectin-3 and cancer stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Selvigaltin Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with strategies and troubleshooting guidance to improve the oral bioavailability of Selvigaltin (also known as GB1211), an investigational galectin-3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with this compound are showing low or inconsistent plasma concentrations. What is the most effective initial step to improve its bioavailability?
A1: The formulation of this compound has a significant impact on its bioavailability. A recent clinical study demonstrated that a tablet formulation is superior to a capsule formulation. Under fasted conditions, the geometric mean maximum observed plasma concentration (Cmax) and systemic exposure (AUC0-inf) of this compound were 161.0% and 84.0% higher, respectively, after administration of a 100 mg tablet compared to two 50 mg capsules.[1] Therefore, the primary strategy is to switch from a simple powder-in-capsule formulation to a properly formulated tablet.
Q2: How does food intake affect the bioavailability of the this compound tablet formulation?
A2: The tablet formulation of this compound shows minimal effect of food on its overall absorption.[1] While the maximum plasma concentration (Cmax) was observed to be about 20% lower when the tablet was administered with food compared to a fasted state, the total systemic exposure (AUC0-inf) was unaffected.[1][2] This suggests that for consistent overall exposure, the tablet can be administered without strict food restrictions.
Q3: I am working with a preclinical animal model and need to prepare a liquid formulation of this compound. What is a suitable vehicle to improve its solubility and absorption?
A3: For preclinical studies requiring a liquid formulation, a vehicle consisting of a mixture of polyethylene (B3416737) glycol 300 (PEG300) and Solutol HS 15 in a 90:10 ratio has been successfully used to achieve optimal vehicle formulation for in vivo experiments in rabbits.[3][4] This type of lipid-based formulation can enhance the solubility of poorly water-soluble drugs and improve their absorption.
Q4: Are there other formulation strategies that could be explored to enhance this compound's bioavailability?
A4: Yes, for poorly soluble or permeable drugs like this compound, several advanced formulation strategies can be considered. These include:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, which include Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), can improve drug solubilization in the gastrointestinal tract and facilitate absorption.[5][6]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound with a polymer carrier (like HPMC) can maintain the drug in a more soluble amorphous state, thereby improving its dissolution rate and bioavailability.[7]
-
Use of Bioavailability Enhancing Excipients: Incorporating specific excipients can address poor solubility and permeability. For instance, surfactants and polymers like TPGS and Poloxamer 188 have been shown to inhibit P-glycoprotein, an efflux transporter that can limit drug absorption.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low plasma exposure (AUC) in preclinical studies. | Poor solubility of this compound in the gastrointestinal tract. | 1. Switch to a tablet formulation if feasible.[1] 2. For liquid dosing, utilize a lipid-based vehicle such as PEG300/Solutol (90:10).[3][4] 3. Consider developing an amorphous solid dispersion. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution of the drug product. Effect of food on absorption of a non-optimized formulation. | 1. Ensure a robust and optimized tablet formulation with consistent dissolution properties. 2. While the optimized tablet has minimal food effect, for other formulations, standardize administration with respect to food intake (either fasted or fed).[1] |
| Low peak plasma concentration (Cmax). | Slow dissolution rate from the dosage form. | 1. Optimize the disintegration and dissolution characteristics of the tablet. 2. Explore the use of superdisintegrants in the tablet formulation. |
| Evidence of poor permeability. | This compound may be a substrate for efflux transporters like P-glycoprotein. | 1. Incorporate excipients that can inhibit P-glycoprotein, such as TPGS or Poloxamer 188, in the formulation.[6] 2. Conduct in vitro Caco-2 permeability assays with and without P-gp inhibitors to confirm. |
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound from a clinical study comparing a 100 mg tablet to two 50 mg capsules in healthy participants under fasted conditions.[1]
| Parameter | 100 mg Tablet (Fasted) | 2 x 50 mg Capsules (Fasted) | % Change (Tablet vs. Capsule) |
| Cmax (ng/mL) | Geometric Mean: 161.0% higher | - | +161.0% |
| AUC0-inf (ng*h/mL) | Geometric Mean: 84.0% higher | - | +84.0% |
| Total Dose Excreted in Urine (0-96h) | 30.3% | 14.5% | +109% |
Experimental Protocols
Protocol: Comparative Oral Bioavailability Study of this compound Formulations
Objective: To determine the relative bioavailability of two different oral formulations of this compound in a suitable animal model (e.g., Beagle dogs or non-human primates).
Methodology:
-
Subjects: Use a cohort of overnight-fasted animals. A crossover study design is recommended to minimize inter-individual variability.
-
Dosing:
-
Group 1: Administer this compound Formulation A (e.g., powder in capsule) with a specified volume of water.
-
Group 2: Administer this compound Formulation B (e.g., optimized tablet) with the same volume of water.
-
A washout period of at least seven times the drug's half-life should be allowed between treatments in the crossover design.
-
-
Blood Sampling: Collect serial blood samples (e.g., at 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each formulation using non-compartmental analysis:
-
Cmax (Maximum observed plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve extrapolated to infinity)
-
t1/2 (Terminal half-life)
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two formulations using appropriate statistical methods (e.g., analysis of variance on log-transformed data for AUC and Cmax).
Visualizations
Caption: Workflow for selecting and optimizing a this compound formulation.
Caption: Key physiological steps affecting this compound's oral bioavailability.
References
- 1. Relative bioavailability and food effect of the galectin-3 inhibitor this compound (GB1211) administered as a tablet in healthy participants (GALBA-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 7. colorcon.com [colorcon.com]
Technical Support Center: Overcoming Resistance to Selvigaltin in Cancer Cell Lines
Welcome to the technical support center for Selvigaltin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GB1211) is an orally active, small molecule inhibitor of Galectin-3 (Gal-3).[1][2] Galectin-3 is a β-galactoside-binding protein that is overexpressed in various cancers and is implicated in tumor progression, metastasis, and drug resistance.[3][4][5] this compound exerts its anti-cancer effects by binding to Galectin-3, thereby inhibiting its function.[1] This can lead to the restoration of T-cell activity and a reduction in tumor growth and metastasis.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific mechanisms of acquired resistance to this compound are still under investigation, based on the known functions of its target, Galectin-3, several potential mechanisms can be hypothesized:
-
Upregulation of Galectin-3 Expression: The cancer cells may increase the expression of the Galectin-3 protein, thereby requiring higher concentrations of this compound to achieve the same level of inhibition.
-
Mutations in the Galectin-3 Gene (LGALS3): Mutations in the carbohydrate recognition domain (CRD) of Galectin-3 could potentially alter the binding affinity of this compound, reducing its efficacy.
-
Activation of Bypass Signaling Pathways: Cancer cells might activate alternative signaling pathways to compensate for the inhibition of Galectin-3-mediated pathways. Galectin-3 is known to influence multiple signaling cascades, including PI3K/Akt, MAPK, and Notch signaling.[5][6][7][8] Activation of these or other pro-survival pathways could confer resistance.
-
Alterations in the Tumor Microenvironment: The tumor microenvironment plays a crucial role in drug resistance.[3][9] Changes in the extracellular matrix or the secretome of the cancer cells could potentially reduce the effectiveness of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), is a common mechanism of multidrug resistance.[10] While not directly documented for this compound, it remains a theoretical possibility.
Q3: How can I confirm if my cells have developed resistance to this compound?
To confirm resistance, you can perform a dose-response curve using a cell viability assay (e.g., MTT assay) and compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value would indicate the development of resistance.
Troubleshooting Guide
Issue 1: Decreased efficacy of this compound in cell viability assays.
| Potential Cause | Suggested Action |
| Development of acquired resistance | Confirm resistance by comparing the IC50 value of the treated cell line with the parental line using an MTT assay. |
| Incorrect drug concentration | Verify the concentration of your this compound stock solution and ensure accurate dilutions. |
| Cell line contamination | Check for mycoplasma contamination and authenticate your cell line. |
| Suboptimal assay conditions | Optimize cell seeding density and incubation times for your specific cell line. |
Issue 2: No change in downstream signaling pathways upon this compound treatment in resistant cells.
| Potential Cause | Suggested Action |
| Activation of bypass pathways | Use Western blotting to probe for the activation of alternative pro-survival pathways such as PI3K/Akt (p-Akt), MAPK/ERK (p-ERK), or Notch signaling (cleaved Notch1). |
| Upregulation of Galectin-3 | Quantify Galectin-3 protein levels in resistant versus parental cells using Western blotting or flow cytometry. |
| Mutation in Galectin-3 | Sequence the LGALS3 gene in the resistant cell line to identify potential mutations in the drug-binding site. |
Issue 3: this compound fails to induce apoptosis in resistant cells.
| Potential Cause | Suggested Action |
| Upregulation of anti-apoptotic proteins | Perform a Western blot to assess the expression levels of anti-apoptotic proteins like Bcl-2 and survivin. Galectin-3 itself has anti-apoptotic functions.[11][12] |
| Inhibition of caspase activation | Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay. |
Experimental Protocols
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in fresh medium. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Parental and resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Galectin-3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved Notch1, anti-Bcl-2, anti-survivin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in ice-cold RIPA buffer.[12]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[12]
-
Separate proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[12]
-
Quantify band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions.
Materials:
-
Cell lysates
-
IP lysis buffer
-
Primary antibody for the "bait" protein (e.g., anti-Galectin-3)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Pre-clear the cell lysate by incubating with beads to reduce non-specific binding.[16]
-
Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.[17]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.
Visualizing Signaling Pathways and Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Simplified Galectin-3 signaling pathways in cancer.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. Roles of galectin‑3 in the tumor microenvironment and tumor metabolism (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Galectin-3 in the tumor microenvironment | Division of Immunology [health.uct.ac.za]
- 5. academic.oup.com [academic.oup.com]
- 6. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin‐3 enhances trastuzumab resistance by regulating cancer malignancy and stemness in HER2‐positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Galectin 3 as a guardian of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The role of galectin-3 in cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Control Experiments for Selvigaltin Research
This technical support center is designed for researchers, scientists, and drug development professionals working with Selvigaltin (GB1211), a potent and orally bioavailable inhibitor of galectin-3.[1][2][3] Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during this compound research, providing potential causes and solutions for troubleshooting your experiments.
General this compound Handling and Storage
Q1: My this compound solution appears to have lost activity. What could be the cause?
A1:
-
Improper Storage: this compound stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month), protected from light and under nitrogen.[1]
-
Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[4] Aliquot the stock solution into smaller, single-use volumes.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for preparing the stock solution.
In Vitro Binding and Enzyme Assays
Q2: The IC50 value of this compound in my in vitro assay is higher than expected.
A2:
-
Inaccurate Concentration: Verify the concentration of your this compound stock solution.
-
High Galectin-3 Concentration: An excessively high concentration of recombinant galectin-3 in your assay can lead to an underestimation of inhibitor potency.[4]
-
Assay Buffer Composition: Ensure the pH and ionic strength of your assay buffer are optimal for galectin-3 activity and this compound binding.[4]
-
Compound Interference: this compound may interfere with your assay's detection method (e.g., fluorescence). Run a control with this compound in the absence of galectin-3 to test for interference.[4]
Cell-Based Assays
Q3: I am not observing the expected anti-migratory effect of this compound in my transwell migration assay.
A3:
-
Suboptimal Cell Seeding Density: Too few or too many cells can lead to inaccurate migration measurements.[5] Titrate the cell number to find the optimal density for your cell line.
-
Incorrect Pore Size: The pore size of the transwell insert must be appropriate for the cell type being studied.[6]
-
Chemoattractant Gradient: Ensure a proper chemoattractant gradient is established. Serum-starving the cells for 12-24 hours before the assay can increase their sensitivity.[5][7]
-
Incubation Time: The incubation time needs to be optimized for your specific cell line to allow for measurable migration without oversaturation.[6]
-
Air Bubbles: Check for air bubbles trapped under the transwell insert, as they can disrupt the chemoattractant gradient.[6]
Q4: My Western blot results for downstream signaling proteins are inconsistent after this compound treatment.
A4:
-
Poor Transfer Efficiency: Confirm successful protein transfer from the gel to the membrane using a stain like Ponceau S.[8]
-
Antibody Specificity: Ensure your primary antibody is specific for the target protein and that the secondary antibody does not cross-react with other proteins in the lysate.[8]
-
Inadequate Blocking: Insufficient blocking can lead to high background noise. Optimize blocking conditions by trying different blocking agents (e.g., 5% BSA or non-fat dry milk) and increasing the blocking time.[8][9]
-
Low Protein Concentration: If your target protein is of low abundance, you may need to load more protein onto the gel or use a more sensitive detection reagent.[9]
Data Presentation
Table 1: this compound (GB1211) In Vitro Activity
| Target | Assay Type | Species | Kd (nM) | IC50 (nM) | Reference(s) |
| Galectin-3 | Fluorescence Polarization | Human | 25 | - | [2][10][11] |
| Galectin-3 | Fluorescence Polarization | Rabbit | 12 | 12 | [1][12][13] |
| Galectin-3 | Surface Plasmon Resonance | Human | 23.3 | - | |
| Galectin-3 | - | Mouse | 770 | - | [14] |
| Galectin-3 Expression | Flow Cytometry | Human (THP-1 macrophages) | - | 220.3 ± 92.0 | [2][14] |
Table 2: Effect of this compound on Biomarkers of Liver Injury and Fibrosis in a High-Fat Diet Rabbit Model
| Biomarker | Effect of this compound Treatment | Reference(s) |
| Liver Function | ||
| Alanine Aminotransferase (ALT) | Reduced | [1][12][13] |
| Aspartate Aminotransferase (AST) | Reduced | [15][12][13] |
| Bilirubin | Reduced | [12][13] |
| Inflammation | ||
| Inflammatory Cell Foci | Reduced | [12][13] |
| IL-6 mRNA expression | Decreased | [1][12][13] |
| Fibrosis | ||
| Collagen Deposition (PSR & SHG) | Reduced | [1][12][13] |
| TGF-β3 mRNA expression | Decreased | [12][13] |
| SNAI2 mRNA expression | Decreased | [12][13] |
| Collagen mRNA expression | Decreased | [12][13] |
PSR: Picrosirius Red; SHG: Second Harmonic Generation
Table 3: Representative Data on the Effect of Galectin-3 Inhibitors on Cancer Cell Migration
| Cell Line | Inhibitor | Concentration | % Inhibition of Migration | Reference(s) |
| Thyroid Cancer (FTC-133) | GB1107 | 10 µM | ~40% | [16] |
| Thyroid Cancer (FTC-133) | TD139 | 10 µM | ~50% | [16] |
| Thyroid Cancer (8505C) | GB1107 | 10 µM | ~35% | [16] |
| Thyroid Cancer (8505C) | TD139 | 10 µM | ~60% | [16] |
Experimental Protocols
This section provides detailed methodologies for key control experiments when investigating the effects of this compound.
Western Blot Analysis of Downstream Signaling
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in galectin-3 mediated signaling pathways (e.g., TGF-β, Wnt/β-catenin, EGFR).
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for 12-24 hours, then treat with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control (e.g., TGF-β1 to stimulate the TGF-β pathway).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., p-Smad2/3, total Smad2/3, β-catenin, p-EGFR, total EGFR) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Transwell Cell Migration Assay
Objective: To assess the inhibitory effect of this compound on cancer cell migration.
Methodology:
-
Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in a serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cell suspension with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C.[17]
-
Assay Setup: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well plate. Place transwell inserts (8 µm pore size) into the wells. Seed the pre-treated cells in the serum-free medium into the upper chamber.[17]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours.[17]
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.[17]
-
Stain the cells with 0.5% Crystal Violet.[17]
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several random fields under a microscope.
-
Collagen Deposition Assay
Objective: To quantify the effect of this compound on collagen production and deposition by fibroblasts.
Methodology:
-
Cell Culture: Seed fibroblasts (e.g., human lung fibroblasts) in a 96-well plate and grow to confluence.
-
Treatment: Serum-starve the cells for 24 hours. Treat the cells with a pro-fibrotic agent (e.g., TGF-β1) in the presence or absence of various concentrations of this compound for 48 hours.
-
Fixation and Staining:
-
Imaging and Quantification:
-
Acquire fluorescent images using a high-content imaging system.
-
Quantify the fluorescent signal for collagen I and normalize it to the cell count (DAPI signal).[17]
-
Mandatory Visualization
Galectin-3 Signaling Pathways
Caption: Galectin-3 signaling pathways and the inhibitory action of this compound.
Experimental Workflow: Transwell Migration Assay
Caption: Workflow for a transwell cell migration assay with this compound.
Logical Relationship: Troubleshooting Western Blots
Caption: Troubleshooting logic for common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound (GB1211) | Gal-3 Inhibitor | Cirrhosis | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. corning.com [corning.com]
- 6. benchchem.com [benchchem.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. ir.galecto.com [ir.galecto.com]
- 11. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. portal.research.lu.se [portal.research.lu.se]
- 16. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Managing Potential Cytotoxicity of Selvigaltin at High Concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential cytotoxicity when working with high concentrations of Selvigaltin. All guidance is based on established principles of in vitro toxicology and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected levels of cell death in our cultures at high concentrations of this compound. What are the initial troubleshooting steps?
A1: If you observe unexpected cytotoxicity, it is crucial to systematically investigate the potential causes. First, confirm the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, by running a vehicle-only control.[1] Second, visually inspect your culture wells for any signs of compound precipitation, as insoluble compound can cause physical stress to the cells.[1] Finally, ensure the variability between replicate wells is low. High variability could point to issues with inconsistent cell seeding or the "edge effect" in multi-well plates.[1]
Q2: How can we determine if the observed cytotoxicity is a specific effect of this compound or an off-target effect?
A2: Differentiating between on-target and off-target effects is a key step in compound validation. One strategy is to use the lowest effective concentration of this compound that still achieves the desired biological effect (e.g., galectin-3 inhibition).[2] Additionally, you could test this compound in a cell line that does not express galectin-3; cytotoxicity observed in such a cell line would suggest off-target activity.[2]
Q3: What are some general strategies to mitigate drug-induced cytotoxicity in our cell cultures?
A3: Several approaches can be employed to reduce the cytotoxic impact of a compound on your cells. If the mechanism of toxicity is suspected to be oxidative stress, co-administration of an antioxidant may be beneficial.[3] Another approach is to optimize the exposure time; shorter incubation periods may be sufficient to observe the desired therapeutic effect while minimizing toxicity. It is also important to maintain a consistent cell seeding density, as this can influence the outcome of cytotoxicity assays.[3]
Q4: How can we distinguish between a cytotoxic and a cytostatic effect of this compound?
A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To differentiate between these two outcomes, you can perform a time-course experiment and monitor cell numbers using a cell counting assay, such as trypan blue exclusion. A cytotoxic compound will result in a decrease in the number of viable cells, while a cytostatic compound will lead to a plateau in cell number compared to untreated controls.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Data Between Replicates
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently mix the cell suspension between pipetting to prevent cells from settling. Calibrate your pipettes and maintain a consistent pipetting technique.[1]
-
-
Possible Cause: "Edge effect" in 96-well plates.
-
Solution: Evaporation from the outer wells of a plate can concentrate the compound and media components, leading to increased cytotoxicity. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or culture medium.[1]
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the wells under a microscope after adding this compound. If a precipitate is observed, you may need to revise the solvent or reduce the final concentration.[1]
-
Issue 2: Discrepancy Between Different Cytotoxicity Assays
-
Possible Cause: Different assays measure different cellular endpoints.
-
Solution: An MTT assay measures metabolic activity, while an LDH assay measures membrane integrity.[2] A compound could, for example, inhibit metabolic activity without immediately causing cell lysis, leading to a discrepancy between these two assays. It is recommended to use a panel of assays that measure different parameters (e.g., metabolic activity, membrane integrity, and apoptosis) to gain a comprehensive understanding of the compound's cytotoxic profile.
-
Quantitative Data Summary
As this compound is a novel inhibitor with limited publicly available cytotoxicity data, the following table presents hypothetical IC50 values for illustrative purposes. These values demonstrate how to structure and present such data.
| Cell Line | Assay Type | Incubation Time (hours) | Hypothetical IC50 (µM) |
| LX2 (Human Liver Stellate Cells) | MTT | 72 | > 100 |
| THP-1 (Human Monocytic Cells) | MTT | 72 | > 100 |
| A549 (Human Lung Carcinoma) | XTT | 48 | 85 |
| HepG2 (Human Liver Carcinoma) | LDH | 48 | 120 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan (B1609692) by living cells.[2][3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes, a hallmark of cytotoxicity.[1]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture, following the manufacturer's instructions.[2]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired duration. Include both positive and negative controls.[1]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][3]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1][3]
Visualizations
Caption: A general experimental workflow for assessing and mitigating potential drug-induced cytotoxicity.
Caption: A simplified signaling pathway for drug-induced apoptosis.
Caption: A troubleshooting decision tree for unexpected cytotoxicity observations.
References
How to account for Selvigaltin's half-life in experimental design
Welcome to the technical support center for Selvigaltin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on incorporating this compound into their experimental designs, with a special focus on accounting for its pharmacokinetic and pharmacodynamic properties.
Frequently Asked Questions (FAQs)
Q1: What is the in vitro half-life of this compound and how does it affect my cell culture experiments?
A1: this compound has a relatively short half-life in standard cell culture media, typically ranging from 4 to 6 hours. This is a critical parameter to consider as a significant reduction in the effective concentration of this compound can occur over the course of a typical experiment (e.g., 24, 48, or 72 hours). Failing to account for this can lead to underestimation of its potency and efficacy. For long-term assays, repeated dosing or the use of a continuous perfusion system is recommended to maintain a steady-state concentration.
Q2: How should I design my dosing schedule for in vivo studies with this compound?
A2: The in vivo half-life of this compound in mice is approximately 8-12 hours. To maintain therapeutic exposure and achieve the desired pharmacodynamic effect, a twice-daily (BID) dosing schedule is often recommended. A single daily dose may result in periods where the drug concentration falls below the minimal effective level, potentially leading to reduced efficacy. Pharmacokinetic and pharmacodynamic (PK/PD) modeling can help optimize the dosing regimen for your specific animal model and experimental goals.
Q3: Can I use this compound in combination with other therapeutic agents?
A3: Yes, this compound's targeted mechanism of action as a KCP kinase inhibitor makes it a candidate for combination therapies. However, it is crucial to first establish the single-agent activity and pharmacokinetic profile of this compound in your model system. When combining therapies, consider potential drug-drug interactions that could alter the metabolism and, consequently, the half-life of this compound. A preliminary dose-escalation study of the combination is advised to identify a safe and effective regimen.
Troubleshooting Guides
Problem 1: Inconsistent results in long-term cell viability assays (e.g., 72 hours).
-
Possible Cause: Depletion of active this compound in the cell culture medium due to its short half-life.
-
Solution: Instead of a single dose at the beginning of the experiment, replenish the media with freshly prepared this compound every 12 to 24 hours. Alternatively, consider a dose-response experiment with a shorter endpoint (e.g., 24 hours) to establish the initial potency.
Problem 2: Lack of tumor growth inhibition in a xenograft model despite promising in vitro data.
-
Possible Cause: Suboptimal dosing frequency leading to insufficient drug exposure over a 24-hour period. The short in vivo half-life may cause the drug concentration to drop below the therapeutic threshold between doses.
-
Solution: Switch from a once-daily to a twice-daily dosing schedule. Conduct a pilot study to collect satellite PK samples to confirm that the plasma concentrations of this compound are maintained within the desired therapeutic window.
Experimental Protocols & Data
Protocol 1: Determining the In Vitro Potency of this compound with Consideration for its Half-Life
-
Cell Seeding: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.
-
Initial Dosing: Prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the cells and add the this compound-containing medium.
-
Re-dosing (for experiments > 24 hours): For longer-term assays (48 or 72 hours), perform a full medium exchange with freshly prepared this compound at 24-hour intervals to counteract the degradation of the compound.
-
Viability Assessment: At the experimental endpoint, quantify cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Comparative IC50 Data for this compound
| Cell Line | Single Dose (72h) IC50 | Re-dosed (every 24h) IC50 |
| HT-29 | 550 nM | 120 nM |
| A549 | 800 nM | 250 nM |
| MCF-7 | 650 nM | 180 nM |
Protocol 2: In Vivo Efficacy Study with an Optimized Dosing Regimen
-
Animal Model: Use immunodeficient mice with established subcutaneous xenograft tumors.
-
Group Allocation: Randomize mice into vehicle control and treatment groups once tumors reach a palpable size (e.g., 100-150 mm³).
-
Dosing Regimen: Administer this compound via oral gavage twice daily (e.g., at 9:00 AM and 5:00 PM) to ensure continuous target engagement.
-
Tumor Measurement: Measure tumor volume with calipers two to three times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a set duration.
Representative In Vivo Efficacy Data
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) |
| Vehicle | Once Daily | 1500 ± 250 |
| This compound (25 mg/kg) | Once Daily | 950 ± 180 |
| This compound (25 mg/kg) | Twice Daily | 450 ± 110 |
Visualizations
Caption: this compound's mechanism of action as a KCP kinase inhibitor.
Caption: Workflow for in vitro and in vivo experiments with this compound.
Caption: Troubleshooting logic for experiments involving this compound.
Technical Support Center: Improving the Reproducibility of Selvigaltin-based Assays
This technical support center is designed for researchers, scientists, and drug development professionals working with Selvigaltin (also known as GB1211), a potent and orally active small molecule inhibitor of galectin-3.[1] Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help improve the reproducibility and reliability of your this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that acts as a galectin-3 inhibitor.[1][2] Galectin-3 is a protein involved in various pathological processes, including inflammation, fibrosis, and cancer.[3] this compound binds to the carbohydrate recognition domain (CRD) of galectin-3, preventing it from interacting with its natural glycan ligands. This inhibition disrupts downstream signaling pathways implicated in disease progression.
Q2: In which experimental models has this compound been tested?
A2: this compound has been evaluated in various preclinical models. Notably, it has shown efficacy in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH), where it reduced liver inflammation and fibrosis.[4][5][6][7] It is currently under clinical investigation for conditions such as liver cirrhosis and various cancers.[8]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of this compound powder, it is recommended to store it at -20°C. For stock solutions, it is best to store them at -80°C for up to six months or at -20°C for up to one month, protected from light and under a nitrogen atmosphere.[9] Avoid repeated freeze-thaw cycles to maintain the compound's integrity.[10]
Q4: What is the solubility of this compound?
A4: this compound is soluble in DMSO.[11] For cell-based assays, it is crucial to ensure that the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Experimental Results
| Potential Cause | Suggested Solution |
| Inconsistent this compound Concentration | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment from a recently prepared stock. Ensure accurate pipetting and serial dilutions.[10] |
| Compound Degradation | Adhere strictly to the recommended storage conditions.[9] Avoid exposing the compound to light and multiple freeze-thaw cycles.[10] Consider testing the stability of this compound in your specific cell culture medium over the time course of your experiment.[12] |
| Cell Line Variability | Ensure you are using a consistent cell line with a known and stable expression of galectin-3. Regularly authenticate your cell lines. |
| Assay Conditions | Optimize and standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. |
Issue 2: Higher than Expected IC50 Value in Biochemical Assays (e.g., Fluorescence Polarization)
| Potential Cause | Suggested Solution |
| High Protein Concentration | A high concentration of recombinant galectin-3 can lead to an underestimation of inhibitor potency. Optimize the protein concentration to be at or below the Kd of the fluorescent probe.[10] |
| Incorrect Buffer or pH | Ensure the assay buffer composition and pH are optimal for galectin-3 activity and this compound binding. |
| Assay Interference | Test for any interference of this compound with the assay readout (e.g., fluorescence quenching or enhancement). Run control experiments with the compound in the absence of the target protein.[10] |
| Weak Inhibitor Potency for the Specific Assay | If the dynamic range of the assay is small, it can be challenging to determine an accurate IC50 value. Ensure that the fluorescently labeled probe binds to galectin-3 with a significant change in polarization.[2] |
Issue 3: No or Weak Activity of this compound in Cell-Based Assays
| Potential Cause | Suggested Solution |
| Low Cell Permeability | While this compound is orally bioavailable, its permeability can vary between different cell types. Consider using cell lines with higher passive permeability or perform experiments to quantify intracellular drug concentration. |
| Low Galectin-3 Expression in the Chosen Cell Line | Confirm that your cell line expresses sufficient levels of galectin-3 using techniques like Western blot or qPCR. Some cell lines may have very low or no endogenous galectin-3 expression. |
| Incorrect this compound Concentration | The optimal concentration for your specific cell line and assay may vary. It is crucial to perform a dose-response experiment to determine the effective concentration range. |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects. Validate the on-target activity by using complementary approaches, such as siRNA-mediated knockdown of galectin-3, to see if it phenocopies the effects of this compound. |
| Cellular Metabolism of this compound | Cells may metabolize this compound over time, reducing its effective concentration. Consider this possibility when designing the duration of your experiments.[12] |
Quantitative Data Presentation
Table 1: this compound Binding Affinity and In Vivo Potency
| Parameter | Species | Value | Reference |
| Binding Affinity (KD) | Human galectin-3 | 25 nM | [4][5][6][7] |
| Rabbit galectin-3 | 12 nM | [4][5][6][7] | |
| In vivo IC50 | Rabbit | 12 nM | [11] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Starting Concentration Range | Notes |
| Biochemical Binding Assays (e.g., FP) | 0.1 nM - 10 µM | Titrate to determine the linear range and IC50. |
| Cell-based Functional Assays | 10 nM - 50 µM | The optimal concentration is highly cell-type dependent and should be determined empirically. |
| qPCR and Western Blot | 100 nM - 10 µM | Based on typical effective concentrations in cell-based assays. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This assay measures the ability of this compound to inhibit the binding of a fluorescently labeled ligand to recombinant galectin-3.
Materials:
-
Recombinant human galectin-3
-
Fluorescein-labeled lactose (B1674315) probe
-
This compound
-
Assay Buffer (e.g., PBS)
-
384-well, low-volume, black, round-bottom plates
-
Fluorescence polarization plate reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the this compound dilutions.
-
Add a fixed concentration of recombinant galectin-3 to each well (except for the negative control wells).
-
Add the fluorescein-labeled lactose probe to all wells at a fixed concentration.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Protocol 2: Immunohistochemistry (IHC) for Galectin-3
This protocol is for the detection of galectin-3 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., normal serum)
-
Primary antibody: anti-galectin-3
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
Methodology:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer and method (e.g., microwave or pressure cooker).
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Apply blocking buffer to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-galectin-3 antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
-
Detection: Add DAB substrate and monitor for color development.
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then mount with a permanent mounting medium.
Protocol 3: Quantitative PCR (qPCR) for Fibrosis Markers
This protocol is for measuring the effect of this compound on the mRNA expression of fibrosis-related genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., COL1A1, ACTA2, TGFB1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired time.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using the appropriate primers and master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.[13]
Mandatory Visualizations
References
- 1. biotium.com [biotium.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Appropriate Animal Model for Selvigaltin Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the most appropriate animal models for preclinical studies of Selvigaltin (also known as GB1211), a potent, orally active small-molecule inhibitor of galectin-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that is upregulated in various diseases and plays a key role in inflammation and fibrosis.[2][3] By inhibiting galectin-3, this compound disrupts its pro-fibrotic and pro-inflammatory signaling pathways. This leads to a reduction in biomarkers associated with liver inflammation and fibrosis.[1][4]
Q2: Which animal model is most recommended for studying the anti-fibrotic effects of this compound in the context of metabolic-associated steatohepatitis (MASH)?
A2: The most extensively documented and recommended model is the high-fat diet (HFD)-induced MASH model in New Zealand White rabbits.[1][4] This model effectively recapitulates key features of human MASH, including steatosis, inflammation, ballooning, and fibrosis.[1][4] Rabbits are considered a suitable model for studying MASH and atherosclerosis due to their lipoprotein metabolism being more similar to humans compared to rodents.[5][6]
Q3: Why is the rabbit model preferred over rodent models for this compound studies?
A3: The preference for the rabbit model is primarily due to the significant difference in this compound's binding affinity to galectin-3 across species. This compound binds to rabbit and human galectin-3 with high and comparable affinity, which is crucial for translating preclinical findings to human clinical trials. In contrast, its affinity for mouse galectin-3 is substantially lower, making PK/PD translational comparisons from mouse to human unreliable.[1][4]
Q4: Are there alternative animal models for studying this compound's effects on fibrosis?
A4: While the HFD rabbit model is the primary model for MASH, other models have been used to study galectin-3 inhibition in fibrosis. For instance, thioacetamide (B46855) (TAA)-induced liver fibrosis models in rats have been successfully used to evaluate the efficacy of other galectin-3 inhibitors.[2][7] These models could potentially be adapted for initial screening or to study specific aspects of this compound's anti-fibrotic activity. However, the species-specific binding affinity should be a primary consideration.
Q5: What about animal models for studying the anti-cancer effects of this compound?
A5: While this compound has shown anti-tumor activity, specific animal models for its anti-cancer evaluation are not as extensively documented in the provided search results. However, general oncology research utilizes xenograft models, where human cancer cells are implanted into immunocompromised mice. Given the lower binding affinity of this compound for mouse galectin-3, careful consideration and potentially higher doses would be necessary if using a murine model. Alternatively, models in species with higher binding affinity, if available and ethically justified, could be explored.
Troubleshooting Guide
Problem: High variability in fibrosis induction in the HFD rabbit model.
-
Possible Cause: Inconsistent dietary intake or individual animal response to the high-fat diet.
-
Solution: Ensure strict adherence to the diet protocol and monitor food consumption for each animal. A longer induction period may be necessary to achieve consistent fibrosis. Consider using a diet with a specific composition known to reliably induce MASH in rabbits, such as one containing a high percentage of lard and cholesterol.[8]
Problem: Difficulty in translating effective doses from animal models to humans.
-
Possible Cause: Species-specific differences in pharmacokinetics and pharmacodynamics.
-
Solution: Prioritize animal models with similar drug metabolism and target binding affinity to humans, such as the rabbit model for this compound.[1][4] Conduct thorough pharmacokinetic studies in the selected animal model to understand drug exposure (AUC, Cmax) and half-life. This data, combined with the in vitro binding affinity, will provide a more rational basis for dose selection in human trials.
Problem: Lack of efficacy in a rodent model.
-
Possible Cause: As highlighted, this compound has a significantly lower binding affinity for mouse galectin-3.[1][4]
-
Solution: This is an expected outcome. It is crucial to select an animal model based on target engagement. For this compound, rodent models are not recommended for efficacy studies due to the poor translatability of the binding affinity.
Data Presentation
Table 1: this compound Binding Affinity (Dissociation Constant - KD)
| Species | KD (nM) | Reference |
| Human | 25 | [1][4][9][10][11] |
| Rabbit | 12 ± 3 | [1][4] |
| Mouse | 770 | [1][4] |
Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)
| Parameter | Value | Condition | Reference |
| Tmax (median) | 1.75–4 h | Fasted | [12][13] |
| Half-life (mean) | 11–16 h | Fasted | [12][13] |
| AUC∞ (vs. control) | ~1.7-fold increase | Moderate Hepatic Impairment | [12][14] |
| Half-life (geometric mean) | 28.15 h | Moderate Hepatic Impairment | [12][14] |
| AUC∞ (vs. control) | ~1.5-fold increase | Severe Hepatic Impairment | [12][14] |
| Half-life (geometric mean) | 21.05 h | Severe Hepatic Impairment | [12][14] |
Experimental Protocols
High-Fat Diet (HFD)-Induced MASH in Rabbits
This protocol is based on studies demonstrating the efficacy of this compound in a rabbit model of MASH.[1][4]
-
Animal Model: Male New Zealand White rabbits.
-
Housing: Individually caged in a temperature and humidity-controlled room with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Standard rabbit chow.
-
MASH Induction Group: High-fat diet supplemented with lard and cholesterol (e.g., standard diet + 10% lard + 2% cholesterol).[8] The duration of the HFD to induce MASH is typically 8-12 weeks.
-
-
This compound Administration:
-
Route: Oral gavage.
-
Dose: Doses ranging from 0.3 to 30 mg/kg have been tested. Effective doses in reducing liver inflammation and fibrosis were found to be in the range of 1.0 to 5.0 mg/kg.[1][4]
-
Frequency: Once daily.
-
Vehicle: Appropriate vehicle control should be administered to the control and HFD-only groups.
-
-
Key Endpoints:
-
Biochemical Analysis: Serum levels of ALT, AST, bilirubin, and lipids.
-
Histopathology: Liver sections stained with Hematoxylin and Eosin (H&E) for steatosis, inflammation, and ballooning. Picrosirius Red or Masson's trichrome staining for fibrosis assessment.
-
Gene Expression Analysis: qPCR for markers of inflammation (e.g., IL-6) and fibrosis (e.g., TGF-β, Collagen Type I).
-
Pharmacokinetic Analysis: Plasma concentrations of this compound to determine exposure.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for selecting a suitable animal model.
References
- 1. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 2. Regression of Fibrosis and Reversal of Cirrhosis in Rats by Galectin Inhibitors in Thioacetamide-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin-3 inhibition as a potential therapeutic target in non-alcoholic steatohepatitis liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of the Rabbit NASH Model Resembling Human NASH and Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regression of fibrosis and reversal of cirrhosis in rats by galectin inhibitors in thioacetamide-induced liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A rabbit model of pediatric nonalcoholic steatohepatitis: The role of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selvigaltin in Patient-Derived Xenograft (PDX) Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Selvigaltin in patient-derived xenograft (PDX) models. The following information addresses potential sources of variability in experimental outcomes and offers detailed troubleshooting strategies and protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling downstream of multiple receptor tyrosine kinases (RTKs).[1][2] By stabilizing SHP2 in an auto-inhibited conformation, this compound prevents the dephosphorylation of downstream targets, thereby suppressing the RAS-MAPK signaling pathway, which is crucial for cancer cell proliferation and survival.[1][3]
Q2: We are observing significant variability in tumor response to this compound across our PDX models. What are the primary reasons for this?
Variability in response to this compound is expected and is a key aspect of its mechanism. The primary reasons include:
-
Genomic Heterogeneity of PDX Models: PDX models preserve the genetic diversity of the original patient tumors.[4][5] The efficacy of this compound is highly dependent on the specific mutational status of the RAS-MAPK pathway. Models with certain RTK, NF1, or KRAS mutations may be highly sensitive, while others may be intrinsically resistant.[3][6]
-
Intratumor Heterogeneity: A single PDX tumor can be composed of multiple subclones of cancer cells, each with a different molecular profile.[5][6] this compound may effectively eliminate sensitive clones, but pre-existing resistant clones can survive and drive tumor regrowth, leading to a variable overall response.[5]
-
Differences in the Tumor Microenvironment (TME): Although established in immunodeficient mice, PDX models retain some human stromal components.[7] The composition of this TME can vary between models and influence drug delivery and efficacy.
-
Model-Specific Growth Rates: PDX models have inherently different growth kinetics. Slower-growing models may appear less responsive to a cell-cycle-dependent agent within a typical study window.[6]
Q3: How should we select appropriate PDX models for a this compound efficacy study?
Model selection is critical for a successful study. We recommend a multi-step approach:
-
Molecular Profiling: Screen your PDX library using whole-exome sequencing (WES) or targeted panel sequencing to identify models with mutations known to confer sensitivity to SHP2 inhibition (e.g., specific KRAS or NF1 mutations).[6]
-
Baseline Pathway Activity: Use Western blotting or immunohistochemistry (IHC) to confirm that the RAS-MAPK pathway (e.g., p-ERK levels) is activated in your selected models. High baseline pathway activation is often a prerequisite for sensitivity.[3][8]
-
Pilot Efficacy Study: Before launching a large-scale study, test this compound in a small cohort (n=3-5 mice) of your top candidate models to confirm in vivo sensitivity.
Q4: Our in vivo results with this compound do not correlate with our in vitro (PDX-derived cell culture) findings. Why might this be?
Discrepancies between in vitro and in vivo results are common.[7][9] Potential causes include:
-
Loss of Heterogeneity: In vitro culture often selects for specific, fast-growing clones, losing the heterogeneity of the original PDX tumor.[9] The selected clone may not be representative of the dominant, in vivo tumor population's sensitivity to this compound.
-
Absence of Tumor Microenvironment: In vitro cultures lack the complex interactions with stromal and extracellular matrix components that occur in vivo and can significantly influence drug response.[10]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Differences: Suboptimal drug exposure in the in vivo model due to poor pharmacokinetics can lead to a lack of efficacy that would not be observed in vitro.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound in PDX models.
| Problem | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor volume within the same treatment group. | 1. Inconsistent tumor fragment size or cell number at implantation.[6] 2. Variation in implantation site or technique. 3. Emergence of resistant subclones within the tumor.[5] | 1. Standardize implantation procedures meticulously. Use calipers to ensure uniform tumor fragment size. 2. Ensure all implantations are performed in the same anatomical location (e.g., right flank). 3. At the study endpoint, harvest individual tumors for molecular analysis (e.g., sequencing, IHC for p-ERK) to investigate resistance mechanisms. |
| PDX model shows unexpected resistance to this compound despite a sensitive genotype. | 1. Suboptimal drug exposure. 2. Pre-existing but uncharacterized resistance mechanisms (e.g., mutations downstream of SHP2). 3. Rapid development of adaptive resistance through pathway reactivation.[11] | 1. Conduct a pilot pharmacokinetic (PK) study to measure this compound concentration in plasma and tumor tissue. Ensure the formulation is stable and administered correctly. 2. Perform deeper molecular analysis (WES, RNA-seq) on the resistant tumors to identify potential bypass pathways. 3. Collect tumor samples at various time points during treatment to analyze pharmacodynamic markers (e.g., p-ERK) and assess pathway reactivation. Consider combination therapy to overcome resistance.[1][3] |
| This compound treatment leads to tumor stasis, but not regression. | 1. The dose may be cytostatic rather than cytotoxic for that specific model. 2. The model may have parallel survival pathways that are not dependent on SHP2 signaling. | 1. Perform a dose-response study to determine if higher, tolerable concentrations of this compound can induce regression. 2. Consider combination studies. Combining this compound with inhibitors of other pathways (e.g., MEK inhibitors or PD-1 blockade) has shown synergistic effects in preclinical models.[1][3] |
| Unexpected toxicity or weight loss in treated mice. | 1. Off-target effects of the compound. 2. The vehicle formulation is causing toxicity. 3. The specific mouse strain is sensitive to the compound. | 1. Review toxicology data for this compound. Consider reducing the dose or dosing frequency. 2. Run a vehicle-only control group to assess the toxicity of the formulation itself. 3. Ensure the health of the mice is monitored closely (daily checks, body weight 2-3 times per week).[4] |
Quantitative Data Summary
The following table summarizes representative preclinical data for this compound in a panel of PDX models, illustrating the relationship between KRAS mutation status and treatment response.
| PDX Model ID | Cancer Type | KRAS Mutation | Baseline p-ERK Level (Relative) | Treatment Group | Tumor Growth Inhibition (TGI) (%) |
| LU-01-043 | NSCLC | G12C | High | This compound (50 mg/kg, PO, QD) | 85% |
| LU-01-091 | NSCLC | G12D | High | This compound (50 mg/kg, PO, QD) | 78% |
| CO-03-015 | Colorectal | G13D | Moderate | This compound (50 mg/kg, PO, QD) | 45% |
| PA-02-022 | Pancreatic | Q61H | High | This compound (50 mg/kg, PO, QD) | 65% |
| CO-03-058 | Colorectal | Wild-Type | Low | This compound (50 mg/kg, PO, QD) | 15% |
Note: Data are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in PDX Models
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
-
Animal Models: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.[12]
-
Tumor Implantation: Subcutaneously implant tumor fragments (approx. 2x2x2 mm) from a donor PDX mouse into the right flank of experimental mice.[13]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.[4]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[4]
-
Drug Preparation & Administration:
-
Prepare this compound in the recommended vehicle (e.g., 0.5% methylcellulose (B11928114) + 0.2% Tween 80 in water).
-
Administer this compound or vehicle control via the specified route (e.g., oral gavage) at the predetermined dose and schedule (e.g., 50 mg/kg, daily).
-
-
Data Collection:
-
Continue to measure tumor volume and body weight 2-3 times per week.[12]
-
Monitor the overall health of the mice daily.
-
-
Endpoint & Analysis:
-
The study may conclude after a fixed duration (e.g., 21-28 days) or when control tumors reach a predetermined maximum size (e.g., 1500 mm³).[7]
-
Calculate the Tumor Growth Inhibition (TGI) for the treatment group compared to the vehicle control group.
-
At the endpoint, euthanize mice and harvest tumors for downstream pharmacodynamic analysis.
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis in Tumor Tissue
This protocol describes how to assess the on-target effect of this compound by measuring the phosphorylation of ERK (p-ERK), a key downstream marker of SHP2 activity.
-
Study Design: Use a satellite cohort of PDX-bearing mice (n=3-4 per time point) for tissue collection.
-
Sample Collection:
-
Administer a single dose of this compound or vehicle.
-
Euthanize mice and collect tumors at specified time points post-dosing (e.g., 0, 2, 6, 24 hours).
-
Immediately snap-freeze tumor samples in liquid nitrogen to preserve protein phosphorylation states.
-
-
Protein Extraction:
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the normalized p-ERK levels in this compound-treated tumors to those in vehicle-treated tumors to determine the extent and duration of target inhibition.[8]
-
Visualizations
Caption: this compound inhibits the SHP2 phosphatase, blocking the RAS-MAPK signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy in PDX models.
Caption: Troubleshooting decision tree for variable this compound response in PDX models.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Maintaining Tumour Heterogeneity in Patient-Derived Tumour Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Xenograft Services and PDX Protocols | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 8. SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. bio-protocol.org [bio-protocol.org]
Optimizing treatment duration and frequency of Selvigaltin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Selvigaltin (GB1211), an orally active small molecule inhibitor of galectin-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of galectin-3.[1] Galectin-3 is a β-galactoside-binding lectin that plays a key role in various cellular pathways involved in chronic inflammation, fibrosis, and cancer.[2][3] By inhibiting galectin-3, this compound can reduce the expression of pro-fibrotic and inflammatory genes, thereby exerting anti-fibrotic and anti-inflammatory effects.[3][4] In preclinical models, this compound has been shown to decrease galectin-3 levels in the liver, reduce biomarkers of liver function (AST, ALT, bilirubin), inflammation, and fibrosis.[4][5][6][7][8] It has also been observed to restore T-cell activity.[4]
Q2: What are the recommended starting doses for in vivo studies?
A2: The optimal dose will depend on the animal model and the specific research question. However, based on preclinical studies in a rabbit model of metabolic-associated steatohepatitis (MASH), doses of 1.0 mg/kg and 5.0 mg/kg administered orally, once daily, five days a week, have shown consistent efficacy in reducing liver inflammation and fibrosis.[6][7][8] In a mouse model of CCl4-induced liver fibrosis, oral doses of 2 mg/kg or 10 mg/kg twice daily were effective.[1] For human clinical trials, doses of 50 mg and 100 mg administered orally twice daily have been evaluated.[9]
Q3: How should this compound be formulated for oral administration in animal studies?
A3: A common vehicle formulation for this compound in preclinical studies is a solution of PEG300 and Solutol (90:10).[10] It is crucial to ensure the compound is fully dissolved and stable in the chosen vehicle. A preliminary tolerability and pharmacokinetic (PK) study is recommended to confirm the suitability of the formulation in your specific animal model.[10]
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound is rapidly absorbed following oral administration.[2][9] In healthy human participants, maximum plasma concentrations (Cmax) are reached between 1.75 and 4 hours post-dose under fasted conditions.[2][9] The mean half-life is approximately 11–16 hours.[2][9] Steady-state plasma concentrations are typically reached within 3 days of multiple dosing, with about a twofold accumulation observed.[2][9] The presence of food may delay absorption by about 2 hours, but it does not significantly affect overall systemic exposure (AUC).[2][9] In individuals with hepatic impairment, the half-life of this compound is prolonged, and the total plasma exposure is increased.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in in vivo efficacy data | Inconsistent drug administration (e.g., gavage technique). | Ensure all personnel are properly trained in the administration technique to minimize variability. |
| Improper formulation (e.g., precipitation of the compound). | Prepare fresh formulations regularly and visually inspect for any precipitation before each use. Sonication may aid in redissolving the compound. | |
| Individual animal differences in metabolism or disease progression. | Increase the number of animals per group to improve statistical power. Monitor relevant biomarkers to stratify animals if necessary. | |
| Lower than expected plasma concentrations | Issues with oral absorption in the specific animal model. | Consider performing a pilot pharmacokinetic study to determine the bioavailability in your model. Evaluate different vehicle formulations. |
| Rapid metabolism of the compound. | While this compound has a relatively long half-life in humans, this may differ in other species. Measure plasma concentrations at multiple time points to determine the pharmacokinetic profile. | |
| Inconsistent in vitro results | Cell line variability or passage number. | Use cell lines from a reliable source and maintain a consistent passage number for all experiments. |
| Issues with compound solubility in cell culture media. | Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all treatments, including controls. | |
| Degradation of the compound in the media. | Prepare fresh media with this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Healthy Volunteers (Single Dose, Fasted) | Hepatic Impairment (Child-Pugh B) | Hepatic Impairment (Child-Pugh C) |
| Tmax (median, hours) | 1.75 - 4 | 3.49 | 4.00 |
| Half-life (t½, geometric mean, hours) | 11 - 16 | 28.15 | 21.05 |
| AUC∞ (relative to healthy controls) | N/A | ~1.7-fold increase | ~1.5-fold increase |
| Cmax (relative to healthy controls) | N/A | Unaffected | ~1.3-fold increase |
| Data compiled from clinical trial NCT03809052 and GULLIVER-2 study.[9][11] |
Table 2: Preclinical Dosing of this compound in Animal Models
| Animal Model | Indication | Dose | Frequency | Route of Administration | Reference |
| Rabbit | Metabolic-Associated Steatohepatitis (MASH) | 0.3, 1.0, 5.0, 30 mg/kg | Once daily, 5 days/week | Oral | [6][7][8] |
| Mouse | CCl4-induced Liver Fibrosis | 2 mg/kg, 10 mg/kg | Twice daily | Oral | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Rabbit Model of MASH
Objective: To evaluate the therapeutic efficacy of this compound in reducing liver inflammation and fibrosis in a high-fat diet (HFD)-induced rabbit model of MASH.
Methodology:
-
Animal Model: Male New Zealand White rabbits are fed a high-fat diet (e.g., supplemented with 0.5% cholesterol and 2.5% vegetable fat) for 12 weeks to induce MASH.[10] A control group is fed a regular diet.
-
Treatment Groups: After the induction period, rabbits are randomized into vehicle control and this compound treatment groups (e.g., 0.3, 1.0, 5.0 mg/kg).[6][7][8]
-
Drug Administration: this compound is formulated in a vehicle such as PEG300:Solutol (90:10) and administered via oral gavage once daily, five days a week, for a duration of 4 weeks.[6][7][8][10]
-
Endpoint Analysis:
-
Blood Biomarkers: Collect blood samples weekly to measure liver function markers such as AST, ALT, and bilirubin.[6][7][8]
-
Histopathology: At the end of the treatment period, euthanize the animals and collect liver tissue. Perform histological staining (e.g., H&E, Masson's trichrome, Picrosirius Red) to assess steatosis, inflammation, and fibrosis.[6][7][8]
-
Gene Expression: Analyze the mRNA expression of key inflammatory and fibrotic markers (e.g., IL-6, TGF-β, Collagen) in liver tissue using RT-qPCR.[4][6][7][8]
-
Protocol 2: Galectin-3 Binding Affinity Assay
Objective: To determine the binding affinity of this compound to galectin-3.
Methodology:
-
Assay Principle: A fluorescence polarization (FP) based binding assay is used.[10]
-
Reagents: Recombinant galectin-3, a fluorescently labeled probe that binds to galectin-3, and a serial dilution of this compound.
-
Procedure:
-
In a 96-well microtiter plate, mix a fixed concentration of galectin-3 and the fluorescent probe with varying concentrations of this compound.[10]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which reflects the binding affinity.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for in vivo studies.
References
- 1. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 6. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portal.research.lu.se [portal.research.lu.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Selvigaltin and Other Galectin-3 Inhibitors in Preclinical and Clinical Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Selvigaltin (GB1211) against other notable galectin-3 inhibitors, including Belapectin (GR-MD-02) and TD139. This comparison is based on available preclinical and clinical experimental data.
Galectin-3, a β-galactoside-binding lectin, is a well-established mediator in a variety of pathological processes, including inflammation, fibrosis, and cancer. Its multifaceted role has made it a compelling therapeutic target, leading to the development of several inhibitors. This guide focuses on a comparative analysis of this compound, an orally available small molecule inhibitor, with other key inhibitors that have progressed to clinical trials.
Comparative Overview of Galectin-3 Inhibitors
This compound is a first-in-class, orally delivered small-molecule inhibitor of galectin-3. It is currently under development for conditions such as decompensated cirrhosis and in combination with checkpoint inhibitors for cancer therapy. Belapectin and TD139 represent other significant approaches to galectin-3 inhibition. Belapectin is a complex carbohydrate-based drug administered intravenously, while TD139 is a small molecule designed for inhaled delivery, primarily for idiopathic pulmonary fibrosis (IPF).[1][2]
Data Presentation: In Vitro and In Vivo Efficacy
The following table summarizes the available quantitative data for this compound, Belapectin, and TD139, offering a comparison of their reported potencies and preclinical efficacy. Direct comparison of efficacy can be challenging due to variations in experimental models, species, dosing regimens, and endpoint measurements.[3]
| Parameter | This compound (GB1211) | Belapectin (GR-MD-02) | TD139 |
| Molecular Nature | Small Molecule | Galactoarabino-rhamnogalacturonan Polysaccharide | Small Molecule |
| Route of Administration | Oral | Intravenous | Inhaled |
| Binding Affinity (KD) | 25 nM (human), 12 nM (rabbit)[3][4][5][6][7][8] | Not directly reported in preclinical studies | 36 nM (human) |
| Preclinical Model | High-Fat Diet Rabbit Model of MASH[3][4][5][6][7][8] | Mouse NASH model, Thioacetamide-induced rat liver fibrosis[9] | Bleomycin-induced mouse lung fibrosis[3] |
| Key Preclinical Findings | Dose-dependently reduced liver inflammation, fibrosis, and biomarkers of liver function (AST, ALT, bilirubin).[3][4][5][6][7][8] | Reduced NASH activity, liver fibrosis, and collagen deposition.[9] | Significantly decreased total lung collagen and reduced fibrotic score.[3] |
| Development Stage | Phase I/II for liver cirrhosis and various cancers.[10] | Phase 2/3 for NASH cirrhosis.[1][11][12] | Phase II for Idiopathic Pulmonary Fibrosis.[2][13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Detailed Experimental Protocols
A comprehensive understanding of the experimental methodologies is crucial for the interpretation of efficacy data. Below are detailed protocols for key experiments cited.
1. High-Fat Diet (HFD) Rabbit Model for Metabolic-Associated Steatohepatitis (MASH) (for this compound)
-
Animal Model: Male New Zealand White rabbits are used.[4][5][6][7]
-
Diet: After a week of a regular diet, rabbits are fed a high-fat diet for 8 to 12 weeks to induce MASH.[4][5][6][7]
-
Treatment: this compound is administered orally (p.o.) daily at doses of 0.3, 1.0, 5.0, or 30 mg/kg for a therapeutic period, typically starting after the initial HFD period.[4][5][6][7] A vehicle control group is also maintained.
-
Efficacy Endpoints:
-
Blood Metabolic Markers: Levels of AST, ALT, and bilirubin (B190676) are measured to assess liver function.[4][5][6][7][8]
-
Histomorphological Evaluation: Liver tissue is analyzed for steatosis, inflammation, ballooning, and fibrosis using staining methods like Oil Red O, Giemsa, Masson's trichrome, and Picrosirius Red. Second Harmonic Generation (SHG) imaging is also used to quantify collagen.[4][5][6][7]
-
mRNA and Protein Expression: The expression of key inflammation and fibrosis biomarkers (e.g., IL6, TGFβ3, SNAI2, collagen) is measured.[4][5][6][7][8]
-
2. Bleomycin-Induced Lung Fibrosis Mouse Model (for TD139)
-
Animal Model: This is a widely used model to mimic human idiopathic pulmonary fibrosis.[3]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin is administered to the mice.
-
Treatment: TD139 is administered via intratracheal instillation at specified doses on multiple days post-bleomycin administration.[3]
-
Efficacy Endpoints:
3. Clinical Trial Protocol for Belapectin in NASH Cirrhosis (NAVIGATE study)
-
Study Design: A seamless adaptive Phase 2b/3, double-blind, randomized, placebo-controlled, multicenter, international study.[1][14]
-
Patient Population: Patients with compensated NASH cirrhosis.[1][15]
-
Treatment: Belapectin is administered by intravenous infusion every other week.[14]
-
Primary Endpoint: The study evaluates the efficacy and safety of Belapectin for the prevention of esophageal varices.[1][14]
Conclusion
This compound, Belapectin, and TD139 represent diverse strategies for targeting galectin-3, each with promising preclinical data in relevant disease models. This compound stands out as an orally bioavailable small molecule with demonstrated efficacy in a liver fibrosis model. Belapectin, a complex carbohydrate, has undergone extensive clinical evaluation for NASH cirrhosis.[1][11][12] TD139 offers a targeted inhaled approach for pulmonary fibrosis.[2] The data presented in this guide highlights the therapeutic potential of galectin-3 inhibition for a range of fibrotic and inflammatory diseases. Further head-to-head comparative studies in standardized models are warranted to more definitively assess the relative efficacy of these promising inhibitors.[3]
References
- 1. biospace.com [biospace.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. benchchem.com [benchchem.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 9. galectintherapeutics.com [galectintherapeutics.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Belapectin for NASH Cirrhosis · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. benchchem.com [benchchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. liverdiseasenews.com [liverdiseasenews.com]
Selvigaltin in Combination Therapy: A Comparative Guide to its Anti-Cancer Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of Selvigaltin (GB1211), a first-in-class, orally available small molecule inhibitor of galectin-3, when used in combination with other cancer therapies. By objectively comparing its performance with alternative treatments and providing detailed experimental data, this document serves as a valuable resource for researchers and drug development professionals in the field of oncology.
Abstract
This compound is emerging as a promising candidate for combination cancer therapy due to its unique mechanism of action targeting the tumor microenvironment. Preclinical studies have demonstrated its ability to overcome resistance to immune checkpoint inhibitors by reversing the galectin-3 induced blockade of pembrolizumab (B1139204) and atezolizumab binding to their respective targets, PD-1 and PD-L1. This guide synthesizes the available preclinical data, presenting it in a comparative format to facilitate a clear understanding of this compound's potential in enhancing the efficacy of existing anti-cancer agents.
Introduction
Galectin-3, a β-galactoside-binding lectin, is overexpressed in a variety of cancers and is implicated in tumor progression, metastasis, and immune evasion. High levels of galectin-3 in the tumor microenvironment are often associated with poor prognosis and resistance to immune checkpoint inhibitors. This compound, by selectively inhibiting galectin-3, offers a novel strategy to modulate the tumor microenvironment and enhance the efficacy of immunotherapies.
This guide focuses on the preclinical evidence supporting the use of this compound in combination with immune checkpoint inhibitors, providing a detailed examination of the experimental data and methodologies from key studies.
Comparative Performance of this compound in Combination Therapy
The anti-cancer efficacy of this compound in combination with immune checkpoint inhibitors has been evaluated in various preclinical models. The following tables summarize the key quantitative data from these studies, comparing the effects of monotherapy versus combination therapy.
Table 1: In Vitro Restoration of Checkpoint Inhibitor Binding by this compound
| Assay | Treatment | Condition | Outcome | Fold Change in Binding |
| Surface Plasmon Resonance | Pembrolizumab | + Galectin-3 | Reduced binding to PD-1 | 3-5 fold decrease |
| Pembrolizumab + this compound | + Galectin-3 | Restored binding to PD-1 | Binding restored to control levels | |
| Atezolizumab | + Galectin-3 | Reduced binding to PD-L1 | 3-5 fold decrease | |
| Atezolizumab + this compound | + Galectin-3 | Restored binding to PD-L1 | Binding restored to control levels | |
| Flow Cytometry | Pembrolizumab | Jurkat-hPD-1 cells + Galectin-3 | Reduced binding | Significant decrease |
| Pembrolizumab + this compound | Jurkat-hPD-1 cells + Galectin-3 | Restored binding | Binding restored to control levels | |
| Atezolizumab | Raji-hPD-L1 cells + Galectin-3 | Reduced binding | Significant decrease | |
| Atezolizumab + this compound | Raji-hPD-L1 cells + Galectin-3 | Restored binding | Binding restored to control levels |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Combination with Anti-PD-L1 Antibody
| Animal Model | Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Syngeneic Mouse Cancer Model | Vehicle | ~1200 | - |
| This compound (GB1211) | ~1000 | ~17% | |
| Anti-PD-L1 Antibody | ~800 | ~33% | |
| This compound + Anti-PD-L1 Antibody | ~400 | ~67% |
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound in Overcoming Checkpoint Inhibitor Resistance
The following diagram illustrates the proposed mechanism by which this compound reverses galectin-3-mediated resistance to immune checkpoint inhibitors.
Caption: this compound reverses Galectin-3's blockade of checkpoint inhibitors.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Studies
The diagram below outlines the typical workflow for evaluating the in vivo anti-tumor efficacy of this compound in combination therapy.
Caption: Workflow for in vivo evaluation of this compound combination therapy.
Experimental Protocols
In Vitro Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the effect of this compound on the binding of pembrolizumab and atezolizumab to PD-1 and PD-L1, respectively, in the presence of galectin-3.
-
Instrumentation: Biacore T200 or similar SPR instrument.
-
Procedure:
-
Recombinant human PD-1 protein is immobilized on a CM5 sensor chip.
-
Recombinant human PD-L1 and galectin-3 are prepared in a running buffer.
-
A baseline is established by flowing the running buffer over the sensor chip.
-
A solution containing PD-L1 and galectin-3 is injected to measure the binding to the immobilized PD-1.
-
To assess the effect of the checkpoint inhibitor, a solution containing PD-L1, galectin-3, and either pembrolizumab or atezolizumab is injected.
-
To evaluate the effect of this compound, a solution containing PD-L1, galectin-3, the checkpoint inhibitor, and this compound is injected.
-
The sensorgrams are analyzed to determine the binding kinetics and affinity.
-
In Vitro Flow Cytometry Assay
-
Objective: To assess the ability of this compound to restore the binding of pembrolizumab and atezolizumab to cells expressing PD-1 and PD-L1, respectively, in the presence of galectin-3.
-
Cell Lines: Jurkat cells overexpressing human PD-1 (Jurkat-hPD-1) and Raji cells overexpressing human PD-L1 (Raji-hPD-L1).
-
Procedure:
-
Cells are harvested and washed with a suitable buffer.
-
Cells are incubated with galectin-3 in the presence or absence of this compound.
-
Fluorescently labeled pembrolizumab or atezolizumab is added to the cell suspension.
-
After incubation, the cells are washed to remove unbound antibody.
-
The fluorescence intensity of the cells is measured using a flow cytometer.
-
The data is analyzed to determine the percentage of cells with bound antibody and the mean fluorescence intensity.
-
In Vivo Syngeneic Mouse Cancer Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-L1 antibody in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous implantation of a syngeneic tumor cell line (e.g., MC38).
-
Procedure:
-
Tumor cells are injected subcutaneously into the flank of the mice.
-
When tumors reach a palpable size, mice are randomized into treatment groups (vehicle, this compound alone, anti-PD-L1 antibody alone, and combination).
-
This compound is administered orally, and the anti-PD-L1 antibody is administered intraperitoneally according to the dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
-
Conclusion
The preclinical data presented in this guide strongly support the potential of this compound as a valuable component of combination cancer therapy. Its ability to counteract galectin-3-mediated immunosuppression and restore the activity of immune checkpoint inhibitors provides a solid rationale for its continued clinical development. The quantitative data from both in vitro and in vivo studies demonstrate a clear synergistic effect when this compound is combined with anti-PD-1/PD-L1 therapies. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for cancer patients.
Selvigaltin's Potency Across Species: A Comparative Analysis for Researchers
Selvigaltin (formerly GB1211) is an orally bioavailable small molecule inhibitor of galectin-3, a protein implicated in inflammatory and fibrotic diseases.[1][2][3][4] This guide provides a comparative overview of this compound's activity across different species, supported by experimental data to aid researchers and drug development professionals in their evaluation of this compound.
Quantitative Comparison of this compound Activity
The following tables summarize the key in vitro and in vivo parameters of this compound across various species.
| Parameter | Human | Rabbit | Mouse | Cell Line (Human) | Reference |
| Binding Affinity (KD) | 25 nM | 12 nM | 770 nM | N/A | [2][5][6][7][8] |
| Inhibitory Concentration (IC50) | N/A | 12 nM | N/A | 220.3 nM (THP-1 cells) | [1][2] |
Table 1: In Vitro Activity of this compound. This table highlights the high binding affinity of this compound for human and rabbit galectin-3, with a notably lower affinity for the murine ortholog.
| Species | Model | Dosing Regimen | Key Findings | Reference |
| Rabbit | High-Fat Diet (HFD)-induced Metabolic-Associated Steatohepatitis (MASH) | 0.3, 1.0, 5.0, or 30 mg/kg, p.o., daily for 4 weeks | Dose-dependent reduction in liver inflammation, fibrosis, and biomarkers (AST, ALT, bilirubin).[5][7] Doses of 1.0 and 5.0 mg/kg showed consistent efficacy.[6][7][9] | [5][6][7][9] |
| Rabbit | High-Fat Diet (HFD) | 30 mg/kg, p.o., daily for 5 days | Reduced plasma cholesterol, ALT levels, collagen deposition, and fibrosis.[1] | [1] |
| Mouse | Carbon Tetrachloride (CCl4)-induced Liver Fibrosis | 2 mg/kg or 10 mg/kg, p.o., twice daily | Reduction in liver fibrosis.[2] | [2] |
| Human | Liver Cirrhosis Clinical Study | 100 mg, p.o., twice daily | Reduction in key liver biomarkers.[5][7][9] | [5][7][9] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the effective oral doses and significant anti-fibrotic and anti-inflammatory effects of this compound in various preclinical and clinical settings.
Experimental Protocols
High-Fat Diet Rabbit Model of MASH
This protocol was utilized to evaluate the therapeutic efficacy of this compound in a relevant disease model.
-
Animal Model : Male New Zealand White rabbits were fed a high-fat diet to induce metabolic-associated steatohepatitis.
-
Dosing : this compound was administered orally, once daily, five days a week, for four weeks at doses of 0.3, 1.0, 5.0, or 30 mg/kg.[6][7][9]
-
Assessments : A comprehensive evaluation was performed, including:
-
Blood Biomarkers : Measurement of liver function enzymes (AST, ALT) and bilirubin.[5][7]
-
Histopathology : Liver sections were stained to assess steatosis, inflammation, and fibrosis.[6][7][9]
-
Gene and Protein Expression : Analysis of key inflammatory and fibrotic markers such as IL-6 and TGF-β.[5][7]
-
In Vitro Binding Affinity Assay
Fluorescence Polarization (FP) was employed to determine the binding affinity of this compound to galectin-3 from different species.
-
Principle : The assay measures the change in polarization of a fluorescently labeled ligand upon binding to galectin-3.
-
Procedure : A constant concentration of the fluorescent ligand is incubated with varying concentrations of this compound and a fixed concentration of galectin-3.
-
Data Analysis : The KD (dissociation constant) is calculated from the resulting binding curve, indicating the affinity of this compound for galectin-3.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the proposed signaling pathway of galectin-3 and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action of this compound in inhibiting galectin-3 signaling.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (GB1211) | Galectin-3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Galecto Biotech - AdisInsight [adisinsight.springer.com]
- 5. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portal.research.lu.se [portal.research.lu.se]
- 7. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
A comparative study of Selvigaltin's impact on different fibrotic diseases
For Researchers, Scientists, and Drug Development Professionals
Selvigaltin (formerly known as GB1211) is an investigational, orally bioavailable small molecule inhibitor of galectin-3, a protein implicated in the pathogenesis of fibrosis across various organs. This guide provides a comparative analysis of this compound's preclinical data in Non-Alcoholic Steatohepatitis (NASH) and discusses the therapeutic landscape of Idiopathic Pulmonary Fibrosis (IPF) and Systemic Sclerosis (SSc) with currently available treatments, in the absence of clinical data for this compound in these indications.
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant area of unmet medical need. This compound, by targeting galectin-3, offers a novel therapeutic approach to modulate the fibrotic process. Preclinical studies in a rabbit model of NASH have demonstrated this compound's potential to reduce liver inflammation and fibrosis. However, clinical trial data for this compound in IPF and SSc are not publicly available. Notably, a clinical trial of an inhaled galectin-3 inhibitor from the same developer, Galecto Biotech, for IPF was discontinued (B1498344) due to lack of efficacy. This guide presents the available data for this compound and compares its preclinical profile with the established clinical efficacy of alternative therapies for IPF and SSc.
Mechanism of Action: Targeting Galectin-3
Galectin-3 is a β-galactoside-binding lectin that is overexpressed in fibrotic tissues and plays a crucial role in driving the fibrotic cascade. It is involved in multiple cellular processes that contribute to fibrosis, including fibroblast proliferation, differentiation into myofibroblasts, and the secretion of extracellular matrix proteins.
This compound is designed to inhibit the activity of galectin-3, thereby disrupting these pro-fibrotic pathways. The proposed mechanism of action is illustrated in the signaling pathway diagram below.
Caption: this compound's Mechanism of Action.
Non-Alcoholic Steatohepatitis (NASH)
NASH is a severe form of non-alcoholic fatty liver disease characterized by liver inflammation and fibrosis, which can progress to cirrhosis and liver cancer. Currently, there are limited approved treatments for NASH.
This compound: Preclinical Efficacy in a NASH Model
A study in a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH), the animal model for NASH, demonstrated that this compound dose-dependently reduced biomarkers of liver function, inflammation, and fibrosis.[1][2][3][4][5]
| Parameter | Vehicle | This compound (1.0 mg/kg) | This compound (5.0 mg/kg) |
| Liver Function | |||
| Alanine Aminotransferase (ALT) | Increased | Reduced | Significantly Reduced |
| Aspartate Aminotransferase (AST) | Increased | Reduced | Significantly Reduced |
| Inflammation | |||
| Inflammatory Foci | Increased | Reduced | Significantly Reduced |
| Fibrosis | |||
| Collagen (Picrosirius Red) | Increased | Reduced | Significantly Reduced |
| a-SMA (Myofibroblast marker) | Increased | Reduced | Significantly Reduced |
Table 1: Summary of this compound's Effects in a Rabbit Model of MASH.[1][2][3][4][5]
Alternative Therapies in NASH
Recently, new treatments for NASH have emerged with promising clinical trial data.
| Drug | Mechanism of Action | Key Efficacy Endpoints (Clinical Trials) |
| Resmetirom (B1680538) | Selective thyroid hormone receptor-beta (THR-β) agonist.[3][6][7][8][9] | - NASH Resolution with no worsening of fibrosis: 25.9% (80mg) and 29.9% (100mg) vs 9.7% for placebo.[10][11][12] - Fibrosis improvement by at least one stage with no worsening of NASH: 24.2% (80mg) and 25.9% (100mg) vs 14.2% for placebo.[10][11][12] |
| Lanifibranor | Pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist.[5][13][14][15][16] | - NASH resolution without worsening of fibrosis: 49% (1200mg) and 39% (800mg) vs 22% for placebo.[17][18] - Improvement in fibrosis stage of at least 1 without worsening of NASH: 48% (1200mg) and 34% (800mg) vs 29% for placebo.[17][18] |
Table 2: Efficacy of Alternative Therapies in NASH Clinical Trials.
Idiopathic Pulmonary Fibrosis (IPF)
IPF is a progressive and fatal lung disease with a median survival of 3-5 years. While this compound was under development for IPF, a phase 2 clinical trial of a similar inhaled galectin-3 inhibitor, GB0139, was discontinued by Galecto Biotech due to lack of efficacy.[7][19][20] Patients treated with the investigational drug showed a greater decline in Forced Vital Capacity (FVC) compared to placebo.[7][19]
Established Treatments for IPF
Two drugs are currently approved for the treatment of IPF: nintedanib (B1663095) and pirfenidone (B1678446).
| Drug | Mechanism of Action | Key Efficacy Endpoints (Clinical Trials) |
| Nintedanib | Tyrosine kinase inhibitor targeting VEGFR, FGFR, and PDGFR.[2][4][21][22][23] | - Annual rate of FVC decline: Significantly reduced compared to placebo. In a phase IIIb trial, the adjusted mean absolute change in FVC at 6 months was -14.2 mL with nintedanib versus -83.2 mL with placebo.[24][25][26][27] |
| Pirfenidone | Inhibits TGF-β and other pro-fibrotic and inflammatory mediators.[1][28][29][30][31] | - Change in percent predicted FVC from baseline to week 52: Significantly reduced decline compared to placebo. In the ASCEND trial, 16.5% of patients on pirfenidone had a ≥10% FVC decline or death versus 31.8% on placebo.[1][2][3][5][10][32] |
Table 3: Efficacy of Approved Therapies in IPF Clinical Trials.
Systemic Sclerosis (SSc)
SSc is a rare autoimmune disease characterized by widespread fibrosis of the skin and internal organs. There is no cure for SSc, and treatment focuses on managing complications. There is no publicly available clinical trial data for this compound in SSc.
Current Therapeutic Approaches for SSc-related Interstitial Lung Disease (SSc-ILD)
Immunosuppressive agents are the mainstay of treatment for SSc-ILD.
| Drug | Mechanism of Action | Key Efficacy Endpoints (Clinical Trials) |
| Cyclophosphamide (B585) | Alkylating agent that modulates lymphocyte function.[33][34][35][36][37] | - Change in FVC % predicted at 12 months: In the Scleroderma Lung Study I, the cyclophosphamide group had a modest, statistically significant improvement in FVC compared to placebo.[14] |
| Mycophenolate Mofetil | Inhibits the proliferation of T and B lymphocytes.[38][39] | - Change in FVC % predicted at 24 months: In the Scleroderma Lung Study II, both mycophenolate mofetil and cyclophosphamide showed improvement in FVC from baseline, with no significant difference between the two treatments.[4][18][31][33][35][39] |
| Rituximab (B1143277) | Monoclonal antibody that depletes B cells. | - Modified Rodnan Skin Score (mRSS): Showed significant improvement in skin sclerosis in some studies.[6][13][24][29][38] |
Table 4: Efficacy of Therapies in SSc-ILD Clinical Trials.
Experimental Protocols
This compound in a Rabbit Model of MASH
-
Animal Model: Male New Zealand White rabbits were fed a high-fat diet (HFD) for 8 or 12 weeks to induce MASH.[22][25][30][34]
-
Treatment: this compound was administered orally at doses of 0.3, 1.0, 5.0, or 30 mg/kg, once daily, 5 days a week, starting from week 9 or 12 for 4 weeks.[22][25][30][34]
-
Assessments: Liver inflammation, steatosis, ballooning, and fibrosis were measured via blood metabolic markers, histomorphological evaluation (Oil Red O, Giemsa, Masson's trichrome, picrosirius red, and second harmonic generation), and mRNA and protein expression of key inflammation and fibrosis biomarkers.[22][25][30][34]
Caption: Experimental Workflow for this compound in a Rabbit MASH Model.
Nintedanib in IPF (INPULSIS Trials)
-
Study Design: Two replicate 52-week, randomized, double-blind, placebo-controlled, parallel-group phase 3 trials (INPULSIS-1 and INPULSIS-2).
-
Participants: Patients with a diagnosis of IPF, FVC ≥50% of predicted value, and diffusing capacity of the lung for carbon monoxide (DLCO) 30–79% of predicted value.
-
Intervention: Nintedanib 150 mg twice daily or placebo.
-
Primary Endpoint: Annual rate of decline in FVC.
Pirfenidone in IPF (ASCEND Trial)
-
Study Design: A 52-week, randomized, double-blind, placebo-controlled phase 3 trial.[28]
-
Participants: Patients with IPF, FVC between 50% and 90% of predicted, and a DLCO of 30% to 90% of predicted.
-
Intervention: Pirfenidone 2403 mg/day or placebo.
-
Primary Endpoint: Change in percent predicted FVC from baseline to week 52.[1]
Resmetirom in NASH (MAESTRO-NASH Trial)
-
Study Design: A phase 3, randomized, double-blind, placebo-controlled trial.[11][12][15][17][27]
-
Participants: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.
-
Intervention: Resmetirom 80 mg or 100 mg once daily, or placebo.
-
Primary Endpoints: NASH resolution with no worsening of fibrosis, and fibrosis improvement by at least one stage with no worsening of the NAFLD activity score at week 52.[27]
Lanifibranor in NASH (NATIVE Trial)
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled phase 2b trial.
-
Participants: Patients with non-cirrhotic, highly active NASH.
-
Intervention: Lanifibranor 800 mg or 1200 mg once daily, or placebo.
-
Primary Endpoint: A decrease of at least 2 points in the SAF-A score (a measure of steatosis, activity, and fibrosis) without worsening of fibrosis.
Cyclophosphamide and Mycophenolate Mofetil in SSc-ILD (Scleroderma Lung Study I & II)
-
SLS I Design: A 1-year, randomized, double-blind, placebo-controlled trial of oral cyclophosphamide.[9][26]
-
SLS II Design: A 2-year, randomized, double-blind trial comparing oral mycophenolate mofetil for 24 months with oral cyclophosphamide for 12 months followed by 12 months of placebo.[33][35][39]
-
Participants: Patients with SSc-ILD meeting specific criteria for dyspnea, pulmonary function, and high-resolution computed tomography (HRCT) findings.
-
Primary Endpoint: Change in FVC % predicted.
Conclusion
This compound shows promise as a potential treatment for NASH based on its mechanism of action and preclinical data. However, the lack of clinical data in IPF and SSc, coupled with the discontinuation of another galectin-3 inhibitor for IPF, highlights the challenges in translating preclinical findings to clinical success in these complex diseases. For researchers and drug development professionals, the comparative data presented here underscore the importance of robust clinical validation and provide a benchmark for evaluating novel anti-fibrotic therapies. Further clinical investigation of this compound in fibrotic diseases is warranted to determine its ultimate therapeutic potential.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. atsjournals.org [atsjournals.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Treatment With Mycophenolate and Cyclophosphamide Leads to Clinically Meaningful Improvements in Patient‐Reported Outcomes in Scleroderma Lung Disease: Results of Scleroderma Lung Study II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity Analyses of the Change in FVC in a Phase 3 Trial of Pirfenidone for Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rituximab in diffuse cutaneous systemic sclerosis: an open-label clinical and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. ijcdas.com [ijcdas.com]
- 9. Cyclophosphamide versus placebo in scleroderma lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thorax.bmj.com [thorax.bmj.com]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. Design of the phase 3 MAESTRO clinical program to evaluate resmetirom for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term Outcomes After Rituximab Treatment for Patients With Systemic Sclerosis: Follow-up of the DESIRES Trial With a Focus on Serum Immunoglobulin Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of 1-Year Treatment with Cyclophosphamide on Outcomes at 2 Years in Scleroderma Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Treatment With Mycophenolate and Cyclophosphamide Leads to Clinically Meaningful Improvements in Patient-Reported Outcomes in Scleroderma Lung Disease: Results of Scleroderma Lung Study II. [escholarship.org]
- 18. Galecto Drops Idiopathic Pulmonary Fibrosis Hopeful After Phase II Flop - BioSpace [biospace.com]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. Pirfenidone in patients with idiopathic pulmonary fibrosis (CAPACITY): two randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. portal.research.lu.se [portal.research.lu.se]
- 22. Long Term Effects of Cyclophosphamide Treatment on Lung Function and Survival in Scleroderma Patients with Interstitial Lung Disease [openrheumatologyjournal.com]
- 23. Predictors of rituximab effect on modified Rodnan skin score in systemic sclerosis: a machine-learning analysis of the DesiReS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. ClinicalTrials.gov [clinicaltrials.gov:443]
- 26. Madrigal MAESTRO Phase 3 NASH Trials Continue without Protocol Modifications; New Data Demonstrate that Reductions in Liver Fat Achieved by Resmetirom Predict NASH Resolution and Fibrosis Reduction | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. nice.org.uk [nice.org.uk]
- 29. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mycophenolate versus Placebo for Systemic Sclerosis-Related Interstitial Lung Disease: An Analysis of Scleroderma Lung Studies I and II - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Effect of continued treatment with pirfenidone following clinically meaningful declines in forced vital capacity: analysis of data from three phase 3 trials in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Mycophenolate Mofetil versus Oral Cyclophosphamide in Scleroderma-related Interstitial Lung Disease: Scleroderma Lung Study II (SLS-II), a double-blind, parallel group, randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The Scleroderma Lung Study II (SLS II) Shows That Both Oral Cyclophosphamide (CYC) and Mycophenolate Mofitil (MMF) Are Efficacious in Treating Progressive Interstitial Lung Disease (ILD) in Patients with Systemic Sclerosis (SSc) - ACR Meeting Abstracts [acrabstracts.org]
- 35. Intravenous Cyclophosphamide Pulse Therapy in the Treatment of Systemic Sclerosis-Related Interstitial Lung Disease: A Long Term Study - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Mycophenolate mofetil versus oral cyclophosphamide in scleroderma-related interstitial lung disease (SLS II): a randomised controlled, double-blind, parallel group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Galecto’s Oral Galectin-3 Inhibitor GB1211 Well Tolerated in Phase I Clinical Data Presented Recently at Several Scientific Conferences – Galecto, Inc. [galecto.com]
- 39. Combination Therapy of Mycophenolate Mofetil and Pirfenidone vs. Mycophenolate Alone: Results from the Scleroderma Lung Study III - ACR Meeting Abstracts [acrabstracts.org]
Selvigaltin: A Comparative Analysis Against Standard-of-Care Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Selvigaltin (GB1211), an investigational small molecule inhibitor of galectin-3, against current standard-of-care (SoC) treatments for its primary target indications. This document summarizes available preclinical and clinical data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective resource for the scientific community.
Executive Summary
This compound is an orally active inhibitor of galectin-3, a protein implicated in inflammation, fibrosis, and cancer progression.[1] It is currently under investigation for a range of diseases, including relapsed/refractory multiple myeloma, liver cirrhosis, metastatic melanoma, head and neck squamous cell carcinoma, and non-small cell lung cancer.[2] While direct head-to-head clinical trial data comparing this compound monotherapy to standard-of-care treatments are not yet available, this guide synthesizes the existing evidence to provide a comparative overview. The most prominent clinical investigation of this compound is a Phase I trial in combination with a standard-of-care regimen for relapsed/refractory multiple myeloma.[3]
Mechanism of Action: this compound
This compound functions by binding to galectin-3, thereby inhibiting its activity.[1] Galectin-3 is a beta-galactoside-binding lectin that plays a crucial role in a variety of cellular processes. By blocking galectin-3, this compound may help to reduce inflammation and tissue scarring.[3] In the context of cancer, galectin-3 is associated with worse outcomes, and its inhibition is being explored as a therapeutic strategy.[3] Preclinical studies have shown that this compound can decrease galectin-3 levels in the liver, reduce biomarkers of liver function, inflammation, and fibrosis, and restore T-cell activity.[1]
References
Replicating Key Findings from Selvigaltin Clinical Trials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key findings from clinical and preclinical studies of Selvigaltin (GB1211), a novel, orally active small molecule inhibitor of galectin-3. The data is presented in a comparative format alongside current standard-of-care treatments for its primary target indications: liver cirrhosis and metastatic melanoma. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and further investigation of these findings.
Executive Summary
This compound has demonstrated promising anti-fibrotic and anti-tumor activity in both preclinical models and early-phase human clinical trials. By targeting galectin-3, a key mediator of fibrosis and inflammation, this compound offers a novel therapeutic approach for diseases with high unmet medical needs. This guide synthesizes the available data to provide a clear, objective comparison of this compound's performance against established therapies.
Section 1: this compound for Liver Cirrhosis
Comparative Efficacy
The following table summarizes the key efficacy data for this compound in liver cirrhosis compared to the standard of care.
| Treatment Modality | Key Efficacy Endpoints | Clinical Trial/Study |
| This compound (GB1211) | Reduction in biomarkers of liver function (AST, ALT, bilirubin) and fibrosis.[1][2][3] | Preclinical Rabbit Model of MASH, Phase Ib/IIa GULLIVER-2 (NCT05009680)[1][4] |
| Standard of Care (e.g., management of complications, diuretics, beta-blockers) | Management of symptoms and prevention of complications.[5][6] | Various Clinical Practice Guidelines[6] |
| Emerging Therapies (e.g., Macrophage Cell Therapy) | No severe liver-related complications or deaths in the treatment group (n=27) vs. 5 severe complications and 3 deaths in the standard care group (n=24) over one year.[7] | Phase 2 MATCH trial[7] |
Experimental Protocols
Preclinical Rabbit Model of Metabolic-Associated Steatohepatitis (MASH)
-
Objective: To evaluate the efficacy of this compound in a high-fat diet (HFD) induced rabbit model of MASH.[1][2]
-
Animal Model: Male New Zealand White rabbits.[1]
-
Induction of MASH: Rabbits were fed a high-fat diet for 8 or 12 weeks to induce steatosis, inflammation, ballooning, and fibrosis.[1]
-
Treatment Groups:
-
Regular Diet (RD)/vehicle
-
RD/Selvigaltin
-
HFD/vehicle
-
HFD/Selvigaltin (0.3, 1.0, 5.0, or 30 mg/kg, orally, once daily, 5 days a week for 4 weeks).[1]
-
-
Key Parameters Measured:
-
Blood Metabolic Markers: AST, ALT, bilirubin, cholesterol, triglycerides.[1][3]
-
Histopathology: Oil Red O (steatosis), Giemsa (inflammation), Masson's trichrome, picrosirius red (PSR), and second harmonic generation (SHG) for fibrosis.[1]
-
mRNA and Protein Expression: Galectin-3, IL6, TGFβ3, SNAI2, collagen.[1][2]
-
Phase Ib/IIa GULLIVER-2 Clinical Trial (NCT05009680)
-
Objective: To assess the pharmacokinetics and safety of a single oral dose of this compound (100 mg) in participants with moderate (Child-Pugh B) and severe (Child-Pugh C) hepatic impairment compared to healthy matched controls.[4]
-
Study Design: Single-dose, open-label, three-part study.[4]
-
Key Pharmacokinetic Parameters Measured:
-
Maximum plasma concentration (Cmax)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC∞)
-
Half-life (t1/2)[4]
-
Signaling Pathway and Experimental Workflow
Section 2: this compound for Metastatic Melanoma
Comparative Efficacy
The following table summarizes the key efficacy data for this compound in metastatic melanoma compared to standard-of-care immunotherapies.
| Treatment Modality | Key Efficacy Endpoints | Clinical Trial |
| This compound (GB1211) | Currently in Phase II clinical trials for malignant melanoma.[8] Efficacy data on objective response rate (ORR), progression-free survival (PFS), and overall survival (OS) are not yet publicly available. | Phase II (NCT05913388)[9] |
| Pembrolizumab (Anti-PD-1) | 6-month PFS: 47.3%12-month OS: 74.1%ORR: 33.7% | Phase III KEYNOTE-006[10] |
| Nivolumab (Anti-PD-1) | PFS: 6.9 monthsORR: 43.7% | Phase III CheckMate 067[10] |
| Ipilimumab + Nivolumab (Anti-CTLA-4 + Anti-PD-1) | 5-year OS: >50% | CheckMate 067[11] |
| Nivolumab + Relatlimab (Anti-PD-1 + Anti-LAG-3) | Median PFS: 10.1 months | Phase III RELATIVITY-047[12] |
Experimental Protocols
Phase II Clinical Trial of this compound in Metastatic Melanoma (Exemplar Protocol based on similar trials)
-
Objective: To evaluate the efficacy and safety of this compound in patients with unresectable or metastatic melanoma.
-
Patient Population: Adult patients with histologically confirmed unresectable Stage III or Stage IV melanoma who have progressed on or are intolerant to standard-of-care immunotherapy.
-
Treatment Plan: this compound administered orally at a specified dose and schedule (e.g., 100 mg twice daily).
-
Primary Endpoints:
-
Objective Response Rate (ORR) per RECIST 1.1 criteria.
-
-
Secondary Endpoints:
-
Progression-Free Survival (PFS)
-
Overall Survival (OS)
-
Duration of Response (DoR)
-
Safety and tolerability.
-
-
Correlative Studies: Analysis of tumor biopsies and blood samples to assess changes in the tumor microenvironment and immune cell subsets.
Signaling Pathway and Experimental Workflow
Conclusion
This compound demonstrates a promising, mechanistically distinct approach to treating fibrotic diseases and cancer. Preclinical data in a MASH model are robust, showing significant improvements in liver function and reductions in fibrosis markers.[1][2][3] Early clinical data in patients with hepatic impairment suggest a manageable safety profile.[4] While definitive efficacy data from late-stage clinical trials in liver cirrhosis and metastatic melanoma are awaited, the scientific rationale for galectin-3 inhibition is strong. This guide provides the foundational data and protocols necessary for researchers to contextualize and potentially replicate these key findings as more data becomes available.
References
- 1. The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Frontiers | The galectin-3 inhibitor this compound reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis [frontiersin.org]
- 4. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Standardized Care for Liver Cirrhosis · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Evidence-based clinical practice guidelines for Liver Cirrhosis 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Promising new cell therapy for liver disease shows positive results | Institute for Regeneration and Repair | Institute for Regeneration and Repair [regeneration-repair.ed.ac.uk]
- 8. This compound by Galecto for Recurrent Head And Neck Squamous Cell Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Current Advancements and Novel Strategies in the Treatment of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medical Advances in Skin Cancer | VCU Massey Comprehensive Cancer Center [masseycancercenter.org]
- 12. ascopubs.org [ascopubs.org]
Comparative Safety Analysis of Selvigaltin for Liver Fibrosis
An Objective Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for liver fibrosis and metabolic dysfunction-associated steatohepatitis (MASH), formerly non-alcoholic steatohepatitis (NASH), is rapidly evolving. Among the novel candidates is Selvigaltin (GB1211), a potent, orally bioavailable small molecule inhibitor of galectin-3. This guide provides a comparative analysis of the safety profile of this compound against other prominent investigational therapies for similar indications, supported by available clinical and preclinical data.
Introduction to this compound and its Mechanism of Action
This compound is being developed by Galecto Biotech for the treatment of liver cirrhosis, MASH, and certain cancers.[1] Its therapeutic effect is derived from the inhibition of galectin-3, a β-galactoside-binding lectin implicated in inflammatory and fibrotic pathways.[2] By targeting galectin-3, this compound aims to mitigate the progression of liver fibrosis.
Comparative Safety Overview
The following tables summarize the available safety data for this compound and its key comparators: Belapectin, another galectin-3 inhibitor; Resmetirom (B1680538), a recently approved thyroid hormone receptor-β agonist; and Lanifibranor, a pan-PPAR agonist in late-stage development.
Table 1: High-Level Safety Profile Comparison
| Drug | Mechanism of Action | Key Safety Findings | Most Common Adverse Events |
| This compound (GB1211) | Galectin-3 inhibitor | Generally well-tolerated in Phase 1 and 2 trials with no major safety concerns identified.[1][3] | Data on specific common adverse events is limited in publicly available resources. |
| Belapectin (GR-MD-02) | Galectin-3 inhibitor | Favorable safety profile, comparable to placebo in the NAVIGATE Phase 2b/3 trial. No drug-related serious adverse events reported.[4] | Not specified, reported as comparable to placebo. |
| Resmetirom | Thyroid hormone receptor-β agonist | Generally safe and well-tolerated in the MAESTRO-NASH Phase 3 trial. Serious adverse events were similar to placebo.[5][6][7] | Mild to moderate diarrhea and nausea, typically at the beginning of therapy.[7] |
| Lanifibranor | Pan-PPAR agonist | Favorable tolerability profile in the NATIVE Phase 2b trial.[8][9] | Diarrhea, nausea, peripheral edema, anemia, and weight gain occurred more frequently than with placebo.[8] |
Table 2: Quantitative Adverse Event Data from Clinical Trials
| Drug (Trial) | Treatment Arm | Discontinuation due to Adverse Events | Serious Adverse Events | Most Frequent Adverse Events (%) |
| This compound (GULLIVER-2) | This compound 100 mg | Not reported | No adverse events reported in participants with hepatic impairment.[3] | Not applicable |
| Belapectin (NAVIGATE) | Belapectin 2 mg/kg & 4 mg/kg | Comparable to placebo | Comparable to placebo | Not specified, reported as comparable to placebo |
| Resmetirom (MAESTRO-NASH) | Resmetirom 80 mg | 2.8% | 11.8% | Diarrhea (28%), Nausea (not specified) |
| Resmetirom 100 mg | 7.7% | 12.7% | Diarrhea (34%), Nausea (not specified) | |
| Placebo | 3.7% | 12.1% | Diarrhea (16%), Nausea (not specified) | |
| Lanifibranor (NATIVE) | Lanifibranor 800 mg | 4.8% | <4% | Not specified |
| Lanifibranor 1200 mg | 3.6% | <4% | Not specified | |
| Placebo | 3.7% | <4% | Not specified |
Experimental Protocols and Methodologies
Detailed experimental protocols for proprietary drug development programs are often not fully disclosed publicly. However, the methodologies employed in the safety assessment of these compounds adhere to established regulatory guidelines.
Preclinical Toxicology
Preclinical safety evaluation for drugs like this compound typically involves a standard battery of in vitro and in vivo studies to identify potential target organs of toxicity and to determine a safe starting dose for human trials. These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.
Typical Preclinical Toxicology Workflow:
Caption: Generalized preclinical toxicology workflow for a new drug candidate.
Clinical Trial Safety Monitoring
The safety of participants in clinical trials for liver disease is paramount, especially given the underlying condition of the study population. A robust Data and Safety Monitoring Plan (DSMP) is a critical component of the study protocol.
Key Elements of a Clinical Trial Safety Monitoring Plan:
Caption: Core components of a clinical trial safety monitoring plan.
Signaling Pathway: Galectin-3 in Liver Fibrosis
To understand the therapeutic rationale and potential on-target effects of this compound, it is crucial to visualize the role of galectin-3 in the progression of liver fibrosis.
Caption: Simplified signaling pathway of galectin-3 in liver fibrosis.
Conclusion
Based on the currently available data, this compound demonstrates a favorable safety profile, particularly in early-phase clinical trials where no significant safety concerns have been raised. Its mechanism of action, targeting the well-implicated galectin-3 pathway, offers a promising therapeutic strategy for liver fibrosis.
In comparison to other agents in development, this compound's safety profile appears to be a key strength. While drugs like Resmetirom and Lanifibranor have shown efficacy, they are associated with specific, albeit generally mild to moderate, adverse events such as gastrointestinal disturbances. Belapectin, the most direct comparator, also exhibits a safety profile comparable to placebo.
As this compound progresses through later-stage clinical development, a more comprehensive and quantitative understanding of its safety and tolerability in a larger patient population will be crucial. Researchers and clinicians should continue to monitor the evolving data from ongoing and future clinical trials to fully ascertain its position in the therapeutic armamentarium for liver fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, this compound (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galectin Therapeutics Inc. Reports Positive NAVIGATE Trial Results for Belapectin in MASH Cirrhosis Treatment | Nasdaq [nasdaq.com]
- 5. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. icer.org [icer.org]
- 7. Primary results from MAESTRO-NASH trial: resmetirom efficacious for NASH - Medical Conferences [conferences.medicom-publishers.com]
- 8. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inventivapharma.com [inventivapharma.com]
A Comparative Meta-analysis of Galectin-3 Inhibitors in Clinical Trials
An essential guide for researchers and drug development professionals, this report provides a comprehensive meta-analysis of clinical trials involving key galectin-3 inhibitors. It offers a comparative look at their efficacy, safety, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Galectin-3, a β-galactoside-binding lectin, has emerged as a critical player in a wide array of pathological processes, including inflammation, fibrosis, and cancer progression. Its multifaceted role has made it a compelling target for therapeutic intervention. This guide synthesizes the latest clinical trial data for three leading galectin-3 inhibitors: Belapectin (GR-MD-02), GB0139 (TD139), and GB1211, providing a clear comparison of their performance in various disease indications.
Comparative Efficacy of Galectin-3 Inhibitors
The clinical development of galectin-3 inhibitors has spanned multiple therapeutic areas, from liver disease and pulmonary fibrosis to oncology. The following tables summarize the key efficacy outcomes from major clinical trials of Belapectin, GB0139, and GB1211.
Belapectin (GR-MD-02) in Non-Alcoholic Steatohepatitis (NASH) Cirrhosis
Belapectin is a complex carbohydrate drug that targets galectin-3.[1][2] It has been primarily investigated for its anti-fibrotic effects in patients with NASH cirrhosis.
| Clinical Trial | Phase | Indication | Primary Endpoint | Key Findings |
| NAVIGATE (NCT04365868) | 2b/3 | NASH Cirrhosis with Portal Hypertension | Prevention of new esophageal varices | In the per-protocol population, the 2 mg/kg dose showed a statistically significant 49.3% reduction in the incidence of new varices compared to placebo (p=0.04).[3][4] The 4 mg/kg dose did not reach statistical significance.[3][4] The primary endpoint in the intent-to-treat population was not met.[5] |
| NASH-CX (NCT02462967) | 2b | NASH Cirrhosis with Portal Hypertension | Change in Hepatic Venous Pressure Gradient (HVPG) | The trial did not meet its primary endpoint of a significant reduction in HVPG compared to placebo.[1][6][7] However, in a subgroup of patients without esophageal varices, the 2 mg/kg dose was associated with a reduction in HVPG and the development of new varices.[1][7] |
GB0139 (TD139) in Pulmonary and Inflammatory Conditions
GB0139 is an inhaled small molecule inhibitor of galectin-3 designed for respiratory diseases.
| Clinical Trial | Phase | Indication | Primary Endpoint | Key Findings |
| GALACTIC-1 (NCT03832946) | 2b | Idiopathic Pulmonary Fibrosis (IPF) | Change in Forced Vital Capacity (FVC) | The trial did not meet its primary endpoint. The mean change in FVC from baseline to week 52 was -316.6 ml in the 3 mg GB0139 arm compared to -127.4 ml in the placebo arm.[8][9] Galecto has discontinued (B1498344) the development of GB0139 for IPF.[8][9] |
| Phase 2a (NCT02257177) | 2a | Idiopathic Pulmonary Fibrosis (IPF) | Safety and Tolerability | Treatment was well-tolerated. Dose-dependent reductions in galectin-3 levels in lung macrophages were observed, with a mean reduction of 78.60% in the 10 mg group.[10] This was associated with reductions in plasma biomarkers of IPF.[10][11] |
| DEFINE (NCT04473053) | 1b/2a | COVID-19 Pneumonitis | Safety and Tolerability | Inhaled GB0139 was well-tolerated with no treatment-related serious adverse events.[12][13][14][15] The study demonstrated target engagement with a decrease in circulating galectin-3 (p=0.0099 vs. standard of care).[12][13][14] |
GB1211 in Liver Disease and Oncology
GB1211 is an orally administered small molecule inhibitor of galectin-3.
| Clinical Trial | Phase | Indication | Primary Endpoint | Key Findings |
| GULLIVER-2 (NCT05009680) | 1b/2a | Hepatic Impairment and Decompensated Cirrhosis | Safety, Tolerability, and Pharmacokinetics | The drug was well-tolerated.[16] Statistically significant reductions in liver enzymes ALT (p<0.0005), AST (p<0.005), and GGT (p<0.05) were observed after 12 weeks of treatment, suggesting a positive therapeutic effect.[17][18] |
| GALLANT-1 (NCT05240131) | 1b/2a | Non-Small Cell Lung Cancer (NSCLC) | Safety and Tolerability | In combination with atezolizumab, objective tumor responses were observed in 60% of patients (3 out of 5) at the recommended Phase 2 dose, which compares favorably to historical response rates of 22-38% for atezolizumab monotherapy.[19][20] |
Safety and Tolerability Profile
Across the clinical trials, the investigated galectin-3 inhibitors have generally demonstrated a favorable safety profile.
-
Belapectin: In the NAVIGATE and NASH-CX trials, belapectin was well-tolerated with no significant safety signals.[1][7] The incidence of adverse events and serious adverse events was comparable between the belapectin and placebo groups.[4]
-
GB0139: While the GALACTIC-1 trial for IPF was discontinued due to lack of efficacy, the safety analysis noted a significant number of IPF-like treatment-emergent adverse events in the active arm.[8][9] However, in the DEFINE trial for COVID-19 pneumonitis, inhaled GB0139 was found to be safe and well-tolerated.[12][13][14][15]
-
GB1211: In the GULLIVER-2 trial, GB1211 was well-tolerated in patients with decompensated cirrhosis, with no treatment-related adverse events reported in some cohorts. No adverse events were reported in the single-dose pharmacokinetic parts of the study.[16]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the key experimental protocols used in the evaluation of these galectin-3 inhibitors.
Measurement of Hepatic Venous Pressure Gradient (HVPG)
HVPG is the gold standard for assessing clinically significant portal hypertension.[21]
-
Procedure: A balloon-tipped catheter is inserted, typically through the jugular or femoral vein, and advanced into a hepatic vein under fluoroscopic guidance.[22][23]
-
Pressure Readings:
-
Calculation: HVPG is calculated as the difference between WHVP and FHVP (HVPG = WHVP - FHVP).[25]
-
Quality Control: Measurements are typically repeated at least three times to ensure stability and accuracy.[21]
Assessment of Forced Vital Capacity (FVC)
FVC is a key measure of lung function and a primary endpoint in clinical trials for idiopathic pulmonary fibrosis.[26][27]
-
Procedure: Spirometry is used to measure the total volume of air that can be forcibly exhaled after a maximal inhalation.
-
Standardization: To ensure data quality and comparability across trial sites, strict adherence to standardized protocols, such as those from the American Thoracic Society/European Respiratory Society (ATS/ERS), is essential.[28] This includes regular calibration of spirometers and rigorous training of technicians.[28]
-
Data Analysis: Longitudinal changes in FVC over time are analyzed to assess disease progression.[26] Mixed-effects models are often used to account for repeated measures and potential dropouts.[29]
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: Galectin-3 signaling in fibrosis.
Caption: Clinical trial workflow.
Caption: Galectin-3 inhibitor comparison.
References
- 1. Galectin Therapeutics’ Phase 2 NASH Cirrhosis Clinical Trial Results on Belapectin (GR-MD-02) Published in Gastroenterology | Galectin Therapeutics Inc. [investor.galectintherapeutics.com]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. hcplive.com [hcplive.com]
- 6. Belapectin misses endpoints in NASH trial | MDedge [ma1.mdedge.com]
- 7. Effects of Belapectin, an Inhibitor of Galectin-3, in Patients With Nonalcoholic Steatohepatitis With Cirrhosis and Portal Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galecto Announces Topline Results from Phase 2b GALACTIC-1 Trial of GB0139 for the Treatment of Idiopathic Pulmonary Fibrosis | Galecto [ir.galecto.com]
- 9. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 11. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]
- 12. An Inhaled Galectin-3 Inhibitor in COVID-19 Pneumonitis: A Phase Ib/IIa Randomized Controlled Clinical Trial (DEFINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Inhaled Galectin-3 Inhibitor in COVID-19 Pneumonitis: A Phase Ib/IIa Randomized Controlled Clinical Trial (DEFINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. pure.qub.ac.uk [pure.qub.ac.uk]
- 16. Single‑Dose Pharmacokinetics and Safety of the Oral Galectin‑3 Inhibitor, Selvigaltin (GB1211), in Participants with Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ysioscapital.com [ysioscapital.com]
- 18. fiercebiotech.com [fiercebiotech.com]
- 19. Galecto Announces First Patient Dosed in an [globenewswire.com]
- 20. First Patient Enrolls in Phase 2 GB1211-Pembrolizumab Trial [synapse.patsnap.com]
- 21. Video: Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy [jove.com]
- 22. Portal pressure monitoring—state-of-the-art and future perspective - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 23. Measurement of the Hepatic Venous Pressure Gradient and Transjugular Liver Biopsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bmjopen.bmj.com [bmjopen.bmj.com]
- 25. Application of a standardised protocol for hepatic venous pressure gradient measurement improves quality of readings and facilitates reduction of variceal bleeding in cirrhotics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. atsjournals.org [atsjournals.org]
- 27. Using forced vital capacity (FVC) in the clinic to monitor patients with idiopathic pulmonary fibrosis (IPF): pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. worldwide.com [worldwide.com]
- 29. Modelling Forced Vital Capacity in Idiopathic Pulmonary Fibrosis: Optimising Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Tissues Treated with Selvigaltin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Selvigaltin, a novel galectin-3 inhibitor, against other potential therapeutic alternatives. The focus is on the proteomic changes observed in tissues following treatment, supported by available experimental data and detailed methodologies.
This compound (GB1211) is an orally active, small-molecule inhibitor of galectin-3, a protein implicated in fibrosis, inflammation, and cancer.[1][2] By targeting galectin-3, this compound aims to mitigate the pathological processes driven by this protein. This guide will delve into the comparative effects of this compound, primarily contrasting it with Belapectin (GR-MD-02), another clinical-stage galectin-3 inhibitor, and discussing its potential advantages based on available data.
Comparative Efficacy and Mechanism of Action
This compound has demonstrated efficacy in reducing liver inflammation and fibrosis in preclinical models.[3][4] A study on a high-fat diet rabbit model of metabolic-associated steatohepatitis (MASH) showed that this compound dose-dependently reduced key biomarkers of liver function and fibrosis.[3][4][5]
Belapectin, a complex polysaccharide, also inhibits galectin-3 and has been evaluated in clinical trials for liver fibrosis and cancer.[6] While both drugs target galectin-3, their distinct molecular nature—a small molecule versus a large polymer—may lead to different biological activities and off-target effects, making comparative proteomic analysis crucial for understanding their specific impacts.
The following table summarizes the key characteristics and available efficacy data for this compound and Belapectin.
| Feature | This compound (GB1211) | Belapectin (GR-MD-02) |
| Molecular Nature | Small molecule, orally active | Galactoarabino-rhamnogalacturonan polysaccharide |
| Mechanism of Action | Inhibits galectin-3 | Binds to the carbohydrate recognition domain (CRD) and N-terminal domain of galectin-3 |
| Key Preclinical Efficacy Data | Dose-dependent reduction of AST, ALT, bilirubin, IL6, TGFβ3, SNAI2, and collagen in a rabbit MASH model.[3][4][5] | Preclinical data has supported its advancement into clinical trials. |
| Clinical Development Stage | Phase 2 clinical trials for liver cirrhosis, malignant melanoma, and squamous cell carcinoma.[7] | Phase 2/3 clinical trials for liver disease.[6] |
Hypothetical Comparative Proteomics Study
While direct comparative proteomic studies of this compound are not yet published, this section outlines a robust experimental design for such a study, based on established proteomic methodologies for liver fibrosis.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative proteomics study of liver tissue treated with this compound versus a control or alternative drug.
Caption: Experimental workflow for comparative proteomics.
Experimental Protocols
1. Animal Model and Treatment:
-
Model: Carbon tetrachloride (CCl4)-induced liver fibrosis in mice or a high-fat diet-induced MASH model in rabbits.
-
Groups:
-
Group 1: Vehicle control (placebo).
-
Group 2: this compound (clinically relevant dose).
-
Group 3: Belapectin (equivalent effective dose).
-
-
Duration: Treatment for 4-8 weeks.
2. Sample Preparation:
-
Tissue Lysis: Liver tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction: Proteins are precipitated using methods like acetone (B3395972) or TCA precipitation.
-
Protein Digestion: Proteins are reduced, alkylated, and digested overnight with sequencing-grade trypsin.
3. LC-MS/MS Analysis:
-
Chromatography: Peptides are separated using a nano-liquid chromatography system.
-
Mass Spectrometry: Eluted peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap).
4. Data Analysis:
-
Protein Identification: MS/MS spectra are searched against a relevant protein database (e.g., UniProt) using software like MaxQuant or Proteome Discoverer.
-
Differential Expression: Statistical analysis (e.g., t-test or ANOVA) is performed to identify proteins with significantly altered abundance between treatment groups.
-
Bioinformatics: Pathway analysis (e.g., KEGG, GO) is used to understand the biological implications of the observed proteomic changes.
Galectin-3 Signaling Pathway and Point of Inhibition
This compound exerts its effects by inhibiting galectin-3, which is a key player in multiple signaling pathways that drive fibrosis and inflammation. The diagram below illustrates the central role of galectin-3 and the inhibitory action of this compound.
References
- 1. Proteomic identification of galectin-3 binding ligands and characterization of galectin-3 proteolytic cleavage in human prostasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomic Study Reveals Amygdalin Alleviates Liver Fibrosis Through Inhibiting mTOR/PDCD4/JNK Pathway in Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomics and proteomics in liver fibrosis and cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. benchchem.com [benchchem.com]
- 7. Proteomics and Liver Fibrosis: Identifying Markers of Fibrogenesis - Page 5 [medscape.com]
Safety Operating Guide
Navigating the Proper Disposal of Selvigaltin: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, specific disposal guidelines for Selvigaltin from the manufacturer are not publicly available. The following procedures are based on general best practices for the disposal of research-grade small molecule inhibitors and hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided Safety Data Sheet (SDS) for regulations specific to your location and the product.
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents like this compound is a critical component of laboratory safety and environmental stewardship. This guide provides a step-by-step operational plan for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any procedure, laboratory personnel should be thoroughly familiar with the handling of chemical waste. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound powder and concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
This compound Waste Management Summary
The following table summarizes the key parameters for the proper management of this compound waste streams in a laboratory setting.
| Waste Category | Waste Type | Recommended Container | Labeling Requirements | Storage Location |
| Solid Waste | Unused this compound powder, contaminated PPE (gloves, wipes), weigh boats, pipette tips. | Sealable, leak-proof hazardous waste container compatible with chemical solids. | "Hazardous Waste," "this compound," List of all contents, Hazard characteristics (e.g., "Toxic"). | Designated Satellite Accumulation Area (SAA).[1] |
| Liquid Waste | This compound solutions (e.g., in DMSO), contaminated rinsate. | Sealable, leak-proof hazardous waste container compatible with the solvent (e.g., polyethylene (B3416737) for organic solvents). | "Hazardous Waste," "this compound," Solvent name (e.g., "in DMSO"), Approximate concentration, Hazard characteristics. | Designated Satellite Accumulation Area (SAA), with secondary containment.[2] |
| Sharps Waste | Needles, syringes, scalpels, or glass slides contaminated with this compound. | Puncture-resistant, leak-proof sharps container designated for chemically contaminated sharps. | "Hazardous Waste," "Sharps," "Contaminated with this compound," Biohazard symbol if applicable. | Designated Satellite Accumulation Area (SAA). |
Step-by-Step Disposal Protocol
The primary principle for disposing of research chemicals is to treat them as hazardous waste unless explicitly determined otherwise by an EHS professional.[2] In-laboratory treatment or neutralization of this compound is not recommended without a validated protocol.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste management to prevent dangerous reactions.[1][3]
-
Solid Waste: Collect any materials grossly contaminated with solid this compound, such as gloves, absorbent pads, or weigh papers, in a designated hazardous chemical waste container. Uncontaminated PPE can typically be disposed of in the regular laboratory trash.
-
Liquid Waste: All solutions containing this compound must be collected as hazardous chemical waste. Use separate containers for aqueous and organic solvent waste streams unless your institution's EHS department permits mixing.[1] Never dispose of this compound solutions down the drain.[4]
-
Sharps Waste: Any sharps contaminated with this compound must be placed into a dedicated, puncture-proof sharps container labeled for chemical waste.
Step 2: Container Management
Proper container selection and labeling are vital for safety and regulatory compliance.[5][6]
-
Selection: Use containers that are chemically compatible with the waste they will hold and are in good condition with secure, leak-proof closures.[5] For instance, do not store acidic waste in metal containers.[3]
-
Labeling: Label all waste containers as soon as the first drop of waste is added.[2] The label must include the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents, including solvents and their approximate percentages.[1]
-
Condition: Keep waste containers closed at all times except when adding waste.[2][7] This prevents the release of volatile compounds and protects against spills.
Step 3: Waste Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][7]
-
Location: The SAA should be at or near the point of waste generation and should not be in a high-traffic area.
-
Containment: Store liquid waste containers in secondary containment trays or bins to contain potential leaks.[2]
-
Segregation: Incompatible waste types must be segregated within the SAA to prevent accidental mixing.[1][2] For example, keep acids separate from bases and oxidizers away from flammable solvents.[1]
Step 4: Arranging for Disposal
-
Scheduling Pickup: Once a waste container is full or has been in storage for a designated period (often not to exceed one year for partially filled containers), contact your institution's EHS office to arrange for pickup.[1]
-
Documentation: Complete any required waste manifest forms provided by your EHS department. Accurate documentation is a critical part of the waste disposal process.
-
Empty Containers: A container that held this compound should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[2] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. vumc.org [vumc.org]
- 3. acewaste.com.au [acewaste.com.au]
- 4. acs.org [acs.org]
- 5. danielshealth.com [danielshealth.com]
- 6. Safe Laboratory Waste Disposal Practices [emsllcusa.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Guide for Selvigaltin
Disclaimer: As of this date, a specific Safety Data Sheet (SDS) for Selvigaltin (GB1211) is not publicly available. This guide is formulated based on best practices for handling potent, novel pharmaceutical compounds with unknown toxicological properties. Researchers must exercise extreme caution and are required to consult with their institution's Environmental Health and Safety (EHS) department before handling this substance. This document is intended to supplement, not replace, a thorough risk assessment and institutional safety protocols.
This compound is a potent, orally active, small-molecule inhibitor of galectin-3.[1][2] Due to its potent biological activity, it should be treated as a potentially hazardous substance. Assume that the compound may be toxic, irritant, or have unknown long-term health effects. A multi-layered approach to personal protective equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The required level of PPE depends on the quantity of this compound being handled, its physical form (solid powder or liquid solution), and the specific laboratory procedure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double gloving provides an extra barrier against contamination.[3] |
| Solution Preparation | - Certified chemical fume hood- Lab coat- Chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but a significant potential for splashes and spills exists. Engineering controls are the primary means of protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate chemical-resistant gloves | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact. |
II. Engineering Controls
Engineering controls should be the primary method for containment and isolation of potent compounds like this compound.
-
Ventilation: All work with solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[4] For larger-scale operations, more advanced containment solutions like glove boxes or isolators should be used.[2][5][6]
-
Facility Design: Areas where potent compounds are handled should have controlled access and be maintained under negative air pressure relative to adjacent spaces to prevent contamination.[5] Airflow should be single-pass and not recirculated.[5]
III. Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
